molecular formula C5H3BrFN B1273213 4-Bromo-3-fluoropyridine CAS No. 2546-52-3

4-Bromo-3-fluoropyridine

Cat. No.: B1273213
CAS No.: 2546-52-3
M. Wt: 175.99 g/mol
InChI Key: QBLOMVIUENUOJY-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoropyridine is a useful research compound. Its molecular formula is C5H3BrFN and its molecular weight is 175.99 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrFN/c6-4-1-2-8-3-5(4)7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLOMVIUENUOJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382484
Record name 4-Bromo-3-fluoropyridine
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Molecular Weight

175.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2546-52-3
Record name 4-Bromo-3-fluoropyridine
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Record name 4-Bromo-3-fluoropyridine
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Foundational & Exploratory

A Comprehensive Technical Guide to 4-Bromo-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of 4-Bromo-3-fluoropyridine, a key heterocyclic organic compound utilized as a versatile intermediate in the pharmaceutical and agrochemical industries. This document outlines its chemical and physical properties, synthesis methodologies, key reactions, and safety information, presenting a valuable resource for professionals in research and development.

Core Properties and Identification

This compound is a substituted pyridine ring bearing both a bromine and a fluorine atom.[1] Its unique electronic and structural characteristics make it a valuable building block in organic synthesis.[2]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 2546-52-3[1][3]
Molecular Formula C₅H₃BrFN[1][3]
Molecular Weight 175.99 g/mol [3]
Appearance Colorless to pale yellow liquid or solid[1]
Boiling Point 160-163 °C
Melting Point Not precisely available; physical state suggests it is near room temperature.
Density ~1.707 g/cm³ (Predicted)
Solubility Soluble in organic solvents such as ethanol and acetone; limited solubility in water.[1]
InChI Key QBLOMVIUENUOJY-UHFFFAOYSA-N[3]
SMILES C1=CN=CC(=C1Br)F[3]

Synthesis and Experimental Protocols

The synthesis of this compound and related fluoropyridines can be achieved through several routes, most commonly involving diazotization of an amino-precursor followed by a fluorination reaction (a variation of the Balz-Schiemann reaction), or through nucleophilic substitution of a suitable precursor.

General Synthesis via Diazotization and Fluorination

Experimental Protocol: Synthesis of 4-Fluoropyridine (Adapted for Conceptual Understanding)

  • Diazotization: 4-Aminopyridine is dissolved in an aqueous solution of tetrafluoroboric acid (HBF₄). The solution is cooled to a low temperature (typically 0-5 °C).

  • Formation of Diazonium Salt: A solution of sodium nitrite (NaNO₂) is added dropwise to the cooled solution while maintaining the low temperature. This results in the formation of the corresponding pyridyl diazonium tetrafluoroborate salt.

  • Thermal Decomposition: The diazonium salt is then gently heated. The heat causes the decomposition of the diazonium salt, releasing nitrogen gas and forming the fluorinated pyridine product.

  • Isolation and Purification: The reaction mixture is neutralized, and the product is extracted using an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product is purified by distillation or chromatography to yield the pure 4-fluoropyridine.

Note: This is a generalized procedure based on the synthesis of a related compound and should be adapted and optimized for the synthesis of this compound, taking into account the different starting material.

Synthesis_Workflow

Key Reactions and Applications in Drug Discovery

This compound is a valuable building block due to the differential reactivity of its halogen substituents. The carbon-bromine bond is more susceptible to participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the selective introduction of various substituents. This makes it a key intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry for the development of kinase inhibitors.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. For this compound, the bromine at the 4-position is preferentially coupled.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a reaction vessel, this compound, a boronic acid or ester derivative, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃) are combined.

  • Solvent Addition: A degassed solvent or solvent mixture (e.g., dioxane/water or toluene/ethanol/water) is added.

  • Reaction Execution: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for a specified period until the reaction is complete, as monitored by techniques like TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction is cooled, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired coupled product.

Suzuki_Coupling_Workflow

Role in Medicinal Chemistry

While this compound itself is not known to have direct biological activity, it is a crucial starting material for the synthesis of various pharmacologically active compounds. Its structure is incorporated into more complex molecules designed to interact with biological targets, such as protein kinases. Protein kinases are key regulators of cell signaling pathways, and their dysregulation is implicated in diseases like cancer.

Derivatives of fluorinated pyridines are found in numerous kinase inhibitors. For example, compounds with a pyridopyrimidine core, which can be synthesized from precursors like this compound, have shown potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[4] Similarly, related heterocyclic structures are used to develop inhibitors for other kinases, such as Aurora Kinase B, which is involved in cell division.

Logical_Pathway

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.

Table 2: GHS Hazard Information

Hazard StatementDescriptionSource(s)
H302Harmful if swallowed[3]
H312Harmful in contact with skin[3]
H315Causes skin irritation[3]
H319Causes serious eye irritation[3]
H332Harmful if inhaled[3]
H335May cause respiratory irritation[3]

Handling Precautions:

  • Use in a well-ventilated area or under a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Avoid breathing vapors or dust.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a cool, dry place.

In case of exposure, seek immediate medical attention and refer to the Safety Data Sheet (SDS) for detailed first-aid measures.

References

physical and chemical properties of 4-Bromo-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-fluoropyridine is a halogenated heterocyclic compound of significant interest in the fields of medicinal chemistry and agrochemical synthesis. Its unique electronic properties, stemming from the presence of both a bromine and a fluorine atom on the pyridine ring, make it a versatile building block for the synthesis of complex molecular architectures. This document provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and applications.

Physical and Chemical Properties

This compound is typically a colorless to pale yellow liquid or solid at room temperature.[1][2] It is soluble in common organic solvents such as ethanol and acetone, but has limited solubility in water.[1][2]

Data Presentation: Physical and Spectroscopic Properties

The following tables summarize the key physical and identifying properties of this compound.

Table 1: General and Physical Properties

PropertyValueSource
IUPAC Name This compound[1]
Synonyms 3-Fluoro-4-bromopyridine
CAS Number 2546-52-3[1]
Molecular Formula C₅H₃BrFN[1]
Molecular Weight 175.99 g/mol [1]
Appearance Colorless to pale yellow liquid or solid[1][2]
Boiling Point 160-163 °C
Density 1.718 g/mL at 25 °C (for 3-Bromo-4-fluoropyridine)
Refractive Index n20/D 1.542 (for 3-Bromo-4-fluoropyridine)

Note: Some physical data is reported for the synonym 3-Bromo-4-fluoropyridine, which is structurally identical.

Table 2: Spectroscopic Data

Spectrum TypeKey Peaks / Chemical Shifts (δ)
¹H NMR Data not available in search results.
¹³C NMR Data not available in search results.
¹⁹F NMR Data not available in search results.
IR Spectroscopy Characteristic peaks for C-Br stretching are expected in the 600-670 cm⁻¹ region, and C-F stretching between 1150-1250 cm⁻¹.

Synthesis and Reactivity

The synthesis of this compound often involves multi-step processes. A common strategy is the introduction of the fluorine atom onto a pre-functionalized pyridine ring.

General Synthesis Workflow

A plausible synthetic route involves the diazotization of an aminopyridine precursor, followed by a Balz-Schiemann-type reaction.

G General Synthesis Workflow for this compound cluster_start Starting Material cluster_reagents1 Step 1: Diazotization cluster_intermediate Intermediate cluster_reagents2 Step 2: Fluorination cluster_product Final Product 3-Amino-4-bromopyridine 3-Amino-4-bromopyridine Diazonium Salt Diazonium Salt 3-Amino-4-bromopyridine->Diazonium Salt Reaction NaNO2, HBF4 NaNO2, HBF4 NaNO2, HBF4->Diazonium Salt Reagents This compound This compound Diazonium Salt->this compound Reaction Heat (Thermal Decomposition) Heat (Thermal Decomposition) Heat (Thermal Decomposition)->this compound Condition

Caption: General workflow for synthesizing this compound.

Experimental Protocols

Synthesis of 4-Fluoropyridine via Diazotization (Illustrative Protocol)

While a specific protocol for this compound is not detailed in the search results, a representative procedure for a similar compound, 4-fluoropyridine, is as follows. This can be adapted by a skilled chemist for the target molecule.

  • Diazonium Salt Formation: 4-Aminopyridine is dissolved in a 42% aqueous solution of HBF₄ with gentle heating. The solution is then cooled to 5-7 °C, leading to the precipitation of 4-pyridylammonium tetrafluoroborate.[3]

  • Diazotization: A solution of sodium nitrite is added slowly to the suspension while maintaining the temperature between 5-9 °C.[3]

  • Decomposition: After the addition is complete, the reaction mixture is stirred and allowed to warm to room temperature. The diazonium salt then decomposes, often with the evolution of nitrogen gas, to yield the fluorinated pyridine.[3]

  • Workup and Purification: The reaction mixture is carefully neutralized with a base such as sodium bicarbonate. The product is then extracted with an organic solvent, dried, and purified, typically by distillation or chromatography.[3]

Chemical Reactivity

The reactivity of this compound is dominated by the electron-withdrawing nature of the pyridine nitrogen and the two halogen substituents. This makes the pyridine ring electron-deficient and susceptible to nucleophilic aromatic substitution (SₙAr) . The bromine atom at the 4-position is a good leaving group and is the primary site for substitution reactions.

G Reactivity of this compound cluster_reactions Key Reactions cluster_products Resulting Structures This compound This compound Nucleophilic Aromatic Substitution (SNAr) Nucleophilic Aromatic Substitution (SNAr) This compound->Nucleophilic Aromatic Substitution (SNAr) Undergoes Cross-Coupling Reactions Cross-Coupling Reactions This compound->Cross-Coupling Reactions Undergoes 4-Substituted-3-fluoropyridines 4-Substituted-3-fluoropyridines Nucleophilic Aromatic Substitution (SNAr)->4-Substituted-3-fluoropyridines Yields (e.g., with R-NH2, R-OH, R-SH) 4-Aryl/Alkyl-3-fluoropyridines 4-Aryl/Alkyl-3-fluoropyridines Cross-Coupling Reactions->4-Aryl/Alkyl-3-fluoropyridines Yields (e.g., Suzuki, Buchwald-Hartwig)

Caption: Key reaction pathways for this compound.

Applications in Drug Discovery and Agrochemicals

This compound is a crucial intermediate in the synthesis of high-value organic molecules.[2][4] The pyridine scaffold is a common feature in many biologically active compounds, and the unique substitution pattern of this molecule allows for the strategic introduction of various functional groups to modulate pharmacological or biological activity.

  • Pharmaceuticals: It serves as a precursor for active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors for oncology. The 7-azaindole scaffold, which can be synthesized from precursors like this compound, is known to mimic the hinge-binding motif of ATP in kinase active sites.[5] The fluorine atom can enhance binding affinity and improve metabolic stability.[5]

  • Agrochemicals: This compound is also utilized in the creation of novel pesticides, herbicides, and fungicides.[2]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 3: GHS Hazard Information

Hazard StatementCodeDescription
Harmful if swallowedH302Acute toxicity, oral
Harmful in contact with skinH312Acute toxicity, dermal
Causes skin irritationH315Skin corrosion/irritation
Causes serious eye irritationH319Serious eye damage/eye irritation
Harmful if inhaledH332Acute toxicity, inhalation
May cause respiratory irritationH335Specific target organ toxicity, single exposure

Source: PubChem CID 2783174[1]

Recommended Personal Protective Equipment (PPE):

  • Safety goggles with side shields

  • Chemical-resistant gloves

  • Laboratory coat

  • Use of a certified fume hood is mandatory.

Conclusion

This compound is a valuable and reactive building block for organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its utility is centered around its susceptibility to nucleophilic aromatic substitution and cross-coupling reactions at the 4-position. While detailed public data on its spectroscopic properties is limited, its importance as a synthetic intermediate is well-established. Researchers working with this compound should adhere to strict safety protocols due to its hazardous nature.

References

An In-depth Technical Guide to 4-Bromo-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthetic considerations for 4-Bromo-3-fluoropyridine, a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Molecular Information

This compound is a halogenated pyridine derivative with the chemical formula C₅H₃BrFN.[3] Its structure, featuring both a bromine and a fluorine atom on the pyridine ring, makes it a versatile building block in organic synthesis.[1][2] The strategic placement of these halogens influences the molecule's reactivity, particularly in nucleophilic aromatic substitution reactions.[2]

Molecular Structure and Properties

The fundamental properties of this compound are summarized in the table below, providing a clear reference for experimental design and implementation.

PropertyValue
Molecular Formula C₅H₃BrFN
Molecular Weight 175.99 g/mol
CAS Number 2546-52-3
IUPAC Name This compound
SMILES C1=CN=CC(=C1Br)F
Appearance Colorless to pale yellow liquid or solid
Solubility Soluble in organic solvents (e.g., ethanol, acetone); limited solubility in water

Data sourced from multiple chemical suppliers and databases.[2][3]

Synthesis and Characterization: Experimental Protocols

While specific synthetic routes for this compound can be proprietary, a general methodology can be inferred from the synthesis of its isomers, such as 3-Bromo-4-fluoropyridine. The following protocol is a representative example of a nucleophilic aromatic substitution for the preparation of a bromofluoropyridine derivative.

Representative Synthesis of a Bromofluoropyridine

This protocol outlines the synthesis of 3-Bromo-4-fluoropyridine from 3-bromo-4-nitropyridine, which serves as a logical workflow for the synthesis of similar halogenated pyridines.

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Analysis 3-bromo-4-nitropyridine 3-bromo-4-nitropyridine Reaction_Vial Reaction Vial at 25°C 3-bromo-4-nitropyridine->Reaction_Vial TBAF_in_THF Tetrabutylammonium fluoride (TBAF) in THF TBAF_in_THF->Reaction_Vial DMSO Dimethyl sulfoxide (DMSO) DMSO->Reaction_Vial Product 3-Bromo-4-fluoropyridine Reaction_Vial->Product Fluorination Analysis HPLC, HR-MS, NMR Product->Analysis Characterization G Start This compound (Building Block) Step1 Cross-Coupling Reaction (e.g., Suzuki) Start->Step1 Intermediate Functionalized Fluoropyridine Step1->Intermediate Step2 Further Functionalization (e.g., Nucleophilic Substitution) Intermediate->Step2 Target Complex Target Molecule (e.g., API) Step2->Target

References

An In-Depth Technical Guide to the Synthesis of 4-Bromo-3-fluoropyridine Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic routes for obtaining 4-Bromo-3-fluoropyridine, a key intermediate in the development of novel pharmaceuticals and agrochemicals. Due to the limited availability of direct, high-yield synthetic protocols in published literature, this document focuses on the most plausible and documented pathways, offering detailed experimental methodologies for key transformations.

Introduction

This compound is a valuable heterocyclic building block in organic synthesis. Its unique substitution pattern, featuring a fluorine atom at the 3-position and a bromine atom at the 4-position, allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions. The fluorine substituent can enhance the metabolic stability and binding affinity of target molecules, making this intermediate particularly attractive for medicinal chemistry programs. This guide explores the common starting materials and synthetic strategies for the preparation of this important compound.

Synthetic Pathways

Two principal synthetic strategies emerge from the literature for the synthesis of this compound: electrophilic bromination of 3-fluoropyridine and a multi-step approach involving a Sandmeyer-type reaction from a suitable amino-substituted fluoropyridine.

Electrophilic Bromination of 3-Fluoropyridine

The most direct conceptual approach to this compound is the electrophilic bromination of commercially available 3-fluoropyridine. The fluorine atom at the 3-position is a deactivating group but directs electrophilic substitution to the ortho and para positions. Therefore, bromination is expected to yield a mixture of 2-bromo-3-fluoropyridine, this compound, and 6-bromo-3-fluoropyridine. The regioselectivity will be influenced by the reaction conditions.

G 3-Fluoropyridine 3-Fluoropyridine Reaction Electrophilic Bromination 3-Fluoropyridine->Reaction Brominating Agent (e.g., NBS, Br2) Brominating Agent (e.g., NBS, Br2) Brominating Agent (e.g., NBS, Br2)->Reaction This compound This compound Reaction->this compound Isomeric Byproducts 2-Bromo-3-fluoropyridine 6-Bromo-3-fluoropyridine Reaction->Isomeric Byproducts

Caption: Electrophilic Bromination of 3-Fluoropyridine.

Synthesis via Sandmeyer Reaction

An alternative, multi-step approach involves the introduction of the bromo group at the 4-position via a Sandmeyer or related diazotization reaction. A plausible precursor for this route is 3-fluoro-4-aminopyridine. This intermediate can be diazotized and subsequently treated with a bromide source, such as copper(I) bromide, to yield the target compound.

G 3-Fluoro-4-aminopyridine 3-Fluoro-4-aminopyridine Diazotization 1. NaNO2, HBr 2. CuBr 3-Fluoro-4-aminopyridine->Diazotization This compound This compound Diazotization->this compound

Caption: Synthesis of this compound via Sandmeyer Reaction.

Quantitative Data Summary

The following table summarizes the key quantitative data for the potential synthetic routes to this compound. It is important to note that specific yield and reaction condition data for the direct synthesis of this compound is not widely reported, and the data for the electrophilic bromination is inferred from general knowledge of pyridine chemistry.

RouteStarting MaterialKey ReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Electrophilic Bromination3-FluoropyridineN-Bromosuccinimide (NBS) or Br₂Acetonitrile or H₂SO₄25-802-24Not Reported (Mixture of isomers expected)General Knowledge
Sandmeyer Reaction3-Fluoro-4-aminopyridineNaNO₂, HBr, CuBrWater/HBr0-501-4Not Reported (Plausible route)General Knowledge

Experimental Protocols

Protocol 1: Electrophilic Bromination of 3-Fluoropyridine (Proposed)

Disclaimer: The following protocol is a proposed method based on general procedures for the bromination of pyridines. The actual yields and regioselectivity may vary and require optimization.

Materials:

  • 3-Fluoropyridine (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Acetonitrile (anhydrous)

Procedure:

  • To a solution of 3-fluoropyridine in anhydrous acetonitrile, add N-bromosuccinimide in one portion.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by GC-MS or TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the isomeric products.

Protocol 2: Synthesis of this compound via Sandmeyer Reaction (Proposed)

Disclaimer: This protocol is based on standard Sandmeyer reaction conditions and would require a source of 3-fluoro-4-aminopyridine.

Materials:

  • 3-Fluoro-4-aminopyridine (1.0 eq)

  • Hydrobromic acid (48%)

  • Sodium nitrite (1.2 eq)

  • Copper(I) bromide (1.2 eq)

  • Water

Procedure:

  • Dissolve 3-fluoro-4-aminopyridine in 48% hydrobromic acid at 0 °C.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

  • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

  • Slowly add the diazonium salt solution to the copper(I) bromide solution, allowing the reaction to warm to room temperature and then gently heating to 50 °C until nitrogen evolution ceases.

  • Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

The synthesis of this compound presents a challenge due to the limited number of direct and high-yielding published methods. The two most plausible routes, electrophilic bromination of 3-fluoropyridine and a Sandmeyer reaction from 3-fluoro-4-aminopyridine, require further optimization to achieve high yields and regioselectivity. This guide provides a starting point for researchers and drug development professionals to explore the synthesis of this valuable intermediate. Further investigation into modern synthetic methodologies, such as directed ortho-metalation or C-H activation, may lead to more efficient and selective syntheses of this compound.

An In-Depth Technical Guide to 4-Bromo-3-fluoropyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of 4-Bromo-3-fluoropyridine, a key heterocyclic building block in modern organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis. This document details its chemical identity, physicochemical properties, synthesis protocols, and its application in the synthesis of pharmacologically active agents, including a discussion of relevant biological pathways.

Chemical Identity and Synonyms

The compound with the common name this compound is systematically named according to IUPAC nomenclature. It is a substituted pyridine ring, a heterocyclic aromatic compound, featuring both a bromine and a fluorine atom.

  • IUPAC Name: this compound[1]

  • Synonyms: 3-Fluoro-4-bromopyridine, Pyridine, 4-bromo-3-fluoro-[1]

  • CAS Number: 2546-52-3[1]

Physicochemical and Safety Data

This compound is typically a colorless to pale yellow liquid or solid, a state dependent on the ambient temperature.[2] Its halogenated structure imparts limited solubility in water but good solubility in common organic solvents like ethanol and acetone.[2] The electron-withdrawing properties of the fluorine and bromine substituents significantly influence its reactivity, particularly in nucleophilic substitution reactions.[2]

Quantitative data for this compound is summarized in the table below for ease of reference.

PropertyValueSource
Molecular Formula C₅H₃BrFN[1]
Molecular Weight 175.99 g/mol [1]
Boiling Point 160-163 °C
Density 1.707 ± 0.06 g/cm³ (Predicted)
pKa 2.22 ± 0.10 (Predicted)
Appearance Colorless to pale yellow liquid or solid[2]
InChI InChI=1S/C5H3BrFN/c6-4-1-2-8-3-5(4)7/h1-3H[1]
SMILES C1=CN=CC(=C1Br)F[1]

Safety Information: this compound is associated with several hazard classifications. It is harmful if swallowed, in contact with skin, or inhaled.[1] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment should be used when handling this compound.

Experimental Protocols

This compound is a versatile intermediate, and its utility is defined by the chemical transformations it can undergo. Below are detailed protocols for its synthesis and its application in common cross-coupling reactions.

Synthesis of this compound

A representative method for the synthesis of a bromo-fluoropyridine involves the fluorination of a corresponding nitro-pyridine precursor. The following protocol is adapted from a patented procedure for the synthesis of 3-bromo-4-fluoropyridine.

Reaction: Fluorination of 3-bromo-4-nitropyridine

Materials:

  • 3-bromo-4-nitropyridine

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Anhydrous dimethylsulfoxide (DMSO)

  • 2 mL HPLC vial

Procedure:

  • Prepare a solution of 3-bromo-4-nitropyridine (20 µmol, 1 equivalent) in 500 µL of anhydrous DMSO in a 2 mL HPLC vial.

  • To this solution, add 10 µL of a 1 M tetrabutylammonium fluoride (TBAF) solution in THF (10 µmol, 0.5 equivalents).

  • The reaction is allowed to proceed at room temperature (25 °C).

  • The reaction progress can be monitored by HPLC to observe the consumption of the starting material and the formation of the 3-bromo-4-fluoropyridine product.

  • Product identity can be confirmed by High-Resolution Mass Spectrometry (HR-MS) and NMR spectroscopy.

Suzuki Cross-Coupling Reaction (Representative Protocol)

The bromine atom at the 4-position of this compound is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form carbon-carbon bonds. This is a crucial transformation for building more complex molecular architectures.

Reaction: Palladium-catalyzed coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane and water mixture, 10:1)

  • Schlenk tube

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (1.0 equiv, 1 mmol), tetrakis(triphenylphosphine)-palladium (0.05 equiv., 5 mol%), K₃PO₄ (2.0 equiv., 2 mmol), and aryl boronic acid (1.0 equiv, 1 mmol).[3]

  • Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add 8.25 mL of a 10:1 mixture of 1,4-dioxane and water under an inert argon environment.[3]

  • Heat the reaction mixture to 90 °C for 24 hours.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product This compound This compound Heating Heating (90°C) This compound->Heating Arylboronic Acid Arylboronic Acid Arylboronic Acid->Heating Pd(PPh3)4 Pd(PPh₃)₄ Pd(PPh3)4->Heating K3PO4 K₃PO₄ K3PO4->Heating Solvent Dioxane/Water Solvent->Heating Coupled Product 4-Aryl-3-fluoropyridine Heating->Coupled Product Suzuki Coupling

A simplified workflow for a Suzuki cross-coupling reaction.
Buchwald-Hartwig Amination (Representative Protocol)

This reaction is a powerful method for forming carbon-nitrogen bonds, widely used in the synthesis of pharmaceuticals.

Reaction: Palladium-catalyzed amination of this compound.

Materials:

  • This compound (1.0 equivalent)

  • Primary or secondary amine (1.2 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., NaOtBu)

  • Anhydrous solvent (e.g., Toluene)

  • Schlenk tube

Procedure:

  • In a Schlenk tube, combine the palladium catalyst, phosphine ligand, and base.

  • Add the this compound and the amine to the tube.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction by a suitable analytical technique (e.g., LC-MS or GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with water and brine, and dry over an anhydrous drying agent.

  • Concentrate the solution and purify the product by column chromatography.

Application in Drug Discovery: PDE10A Inhibition

The 4-bromo-3-fluorophenyl moiety, a close structural analog to this compound, is a key component in the development of potent and selective inhibitors of Phosphodiesterase 10A (PDE10A). One such example is TAK-063, a clinical candidate for the treatment of schizophrenia.[2][4]

PDE10A is an enzyme highly expressed in the medium spiny neurons of the striatum.[5][6] It plays a crucial role in modulating dopamine signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[5][6][7] Inhibition of PDE10A leads to an increase in the levels of these cyclic nucleotides, which in turn modulates the activity of downstream effectors like Protein Kinase A (PKA). This modulation of the dopamine signaling pathway is believed to be the mechanism behind the antipsychotic effects of PDE10A inhibitors.[5][6]

cluster_neuron Medium Spiny Neuron Dopamine Dopamine Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor binds Adenylyl_Cyclase Adenylyl Cyclase Dopamine_Receptor->Adenylyl_Cyclase activates cAMP cAMP Adenylyl_Cyclase->cAMP converts ATP ATP ATP->Adenylyl_Cyclase PDE10A PDE10A cAMP->PDE10A PKA PKA cAMP->PKA activates AMP AMP PDE10A->AMP hydrolyzes Downstream_Effectors Downstream Effectors PKA->Downstream_Effectors phosphorylates Neuronal_Response Neuronal_Response Downstream_Effectors->Neuronal_Response modulates TAK_063 TAK-063 (Inhibitor) TAK_063->PDE10A inhibits

Signaling pathway of PDE10A and its inhibition by TAK-063.

The development of TAK-063 and similar compounds highlights the importance of the fluorinated phenyl (or pyridyl) core in achieving high potency and selectivity for the PDE10A enzyme.[4] The specific substitution pattern, including the fluorine and the point of coupling (formerly the bromine atom), is critical for optimizing the pharmacokinetic properties and brain penetration of these inhibitors.[4] This makes this compound and its analogs highly valuable starting materials for the discovery of novel therapeutics for central nervous system disorders.

References

Spectroscopic Analysis of 4-Bromo-3-fluoropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Predicted Spectral Data

The following tables summarize the predicted quantitative spectral data for 4-Bromo-3-fluoropyridine. These values are estimations based on the analysis of similar structures and established spectroscopic principles.

Table 1: Predicted ¹H NMR Data for this compound
ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.4d~4.8
H-5~7.5t~5.0
H-6~8.3d~5.0

Note: Spectra recorded in CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Data for this compound
CarbonChemical Shift (δ, ppm)Multiplicity (due to ¹⁹F coupling)
C-2~150d
C-3~155 (J_CF ≈ 250 Hz)d
C-4~110s
C-5~125d
C-6~145d

Note: Spectra recorded in CDCl₃ with proton decoupling. Chemical shifts are referenced to TMS (0 ppm).

Table 3: Predicted IR Absorption Data for this compound
Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
1600-1450StrongC=C and C=N ring stretching
1250-1100StrongC-F stretch
1100-1000MediumAromatic C-H in-plane bending
850-750StrongAromatic C-H out-of-plane bending
700-550Medium-StrongC-Br stretch
Table 4: Predicted Mass Spectrometry Data for this compound
m/zRelative Intensity (%)Assignment
175/177High[M]⁺ (Molecular ion, bromine isotopes)
96Moderate[M - Br]⁺
76Moderate[C₄H₂FN]⁺

Note: Based on electron ionization (EI) mass spectrometry.

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a novel or uncharacterized compound such as this compound.

Spectroscopic Analysis Workflow Workflow for Spectroscopic Analysis of this compound cluster_SamplePrep Sample Preparation cluster_Analysis Spectroscopic Analysis cluster_DataProcessing Data Processing & Interpretation cluster_StructureElucidation Structure Elucidation Sample Purified this compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Process NMR Data (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data Analyze IR Spectrum (Functional Groups) IR->IR_Data MS_Data Interpret MS Data (Molecular Weight, Fragmentation) MS->MS_Data Structure Propose/Confirm Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Workflow for Spectroscopic Analysis

Detailed Experimental Protocols

The following are generalized protocols for obtaining NMR, IR, and MS spectra of a solid organic compound like this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

    • Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the absorbance or transmittance spectrum of the compound.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after dissolution in a volatile solvent for liquid injection.

  • Ionization: Utilize an appropriate ionization technique. Electron ionization (EI) is common for providing detailed fragmentation patterns, while softer ionization methods like electrospray ionization (ESI) can be used to primarily observe the molecular ion.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

  • Data Analysis: Identify the molecular ion peak to determine the molecular weight. The presence of bromine will be indicated by a characteristic M+2 peak of nearly equal intensity to the M peak due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Analyze the fragmentation pattern to deduce the structure of the molecule.

An In-depth Technical Guide on the Solubility and Stability of 4-Bromo-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 4-Bromo-3-fluoropyridine (CAS No. 2546-52-3). Due to the limited availability of specific quantitative data in public literature, this document furnishes detailed, established experimental protocols for determining these critical parameters, offering a foundational resource for its application in research and development.

Introduction

This compound is a halogenated heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries.[1] Its structure, featuring a pyridine ring substituted with both bromine and fluorine atoms, makes it a versatile synthetic intermediate for the creation of more complex molecules.[1][2] The electron-withdrawing nature of the halogen substituents influences its reactivity, particularly in nucleophilic substitution reactions.[1] An understanding of its solubility and stability is paramount for predictable reaction outcomes, formulation development, and ensuring the quality and reliability of synthetic processes.[2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for handling, storage, and experimental design.

PropertyValueReference
CAS Number 2546-52-3[3]
Molecular Formula C₅H₃BrFN[1][3]
Molecular Weight 175.99 g/mol [3]
Appearance Colorless to pale yellow liquid or solid[1]
IUPAC Name This compound[3]
SMILES C1=CN=CC(=C1Br)F[3]
InChIKey QBLOMVIUENUOJY-UHFFFAOYSA-N[3]

Solubility Profile

The solubility of this compound is a critical factor for its use in various reaction and formulation media. While specific quantitative data is scarce, qualitative descriptions are available.

Qualitative Solubility Data

Based on available information, this compound exhibits the following solubility characteristics:

SolventSolubilityRationaleReference
Water Limited / LowThe presence of halogen substituents and the predominantly nonpolar aromatic ring limit aqueous solubility.[1]
Ethanol SolubleThe compound is soluble in common polar organic solvents.[1]
Acetone SolubleThe compound is soluble in common polar organic solvents.[1]
DMSO Expected to be SolubleGenerally a good solvent for pyridine derivatives.
DCM Expected to be SolubleGenerally a good solvent for halogenated organic compounds.

Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)

To obtain precise, quantitative solubility data, the shake-flask method is a reliable and widely accepted technique.[4][5][6]

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Solvent of interest (e.g., water, PBS, ethanol)

  • Glass flasks or vials with tight-fitting caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrument.

Procedure:

  • Preparation: Add an excess amount of this compound to a flask containing a known volume of the desired solvent. The excess solid should be clearly visible.

  • Equilibration: Seal the flasks and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[4]

  • Phase Separation: After equilibration, allow the flasks to stand undisturbed at the set temperature to let the undissolved solid settle.

  • Sample Collection: Carefully withdraw a sample from the clear supernatant. To remove any undissolved microparticles, either centrifuge the sample at high speed or filter it through a syringe filter.[7] This step is critical to avoid overestimation of solubility.

  • Quantification:

    • Accurately dilute the clear, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.[6][8]

  • Calculation: Calculate the solubility using the determined concentration and the dilution factor. Express the result in units such as mg/mL or µg/mL.

  • Replication: Perform the experiment in triplicate to ensure the reproducibility of the results.[4]

Visualization of Solubility Determination Workflow

G Workflow for Shake-Flask Solubility Determination A 1. Preparation Add excess this compound to a known volume of solvent. B 2. Equilibration Agitate at constant temperature (e.g., 24-48 hours). A->B C 3. Phase Separation Allow undissolved solid to settle or centrifuge. B->C D 4. Sample Collection Filter supernatant through a 0.22 µm syringe filter. C->D E 5. Quantification Dilute sample and analyze concentration via HPLC. D->E F 6. Calculation Determine solubility from concentration and dilution factor. E->F G Workflow for Forced Degradation Study cluster_stress Stress Conditions Acid Acid Hydrolysis (HCl) Analysis Analyze Samples via Stability-Indicating HPLC/LC-MS Acid->Analysis Base Base Hydrolysis (NaOH) Base->Analysis Oxidation Oxidation (H₂O₂) Oxidation->Analysis Thermal Thermal (Heat) Thermal->Analysis Photo Photolytic (Light) Photo->Analysis Start Prepare Solution of This compound Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Report Identify Degradants Elucidate Pathways Assess Stability Analysis->Report G Potential Degradation Pathways Parent This compound Product1 Nucleophilic Substitution Product (e.g., 4-Hydroxy-3-fluoropyridine) Parent->Product1 OH⁻ / H₂O (Hydrolysis) Product2 Dehalogenation Product (3-Fluoropyridine) Parent->Product2 Reductive Conditions or Side Reaction Product3 Oxidation Product (e.g., N-Oxide) Parent->Product3 Oxidizing Agent (e.g., H₂O₂)

References

4-Bromo-3-fluoropyridine: A Technical Guide to Commercial Availability and Synthetic Utility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, physicochemical properties, synthesis, and key applications of 4-Bromo-3-fluoropyridine (CAS No: 2546-52-3). This versatile heterocyclic building block is of significant interest to researchers and professionals in the pharmaceutical and agrochemical industries due to its utility in the synthesis of complex molecular architectures.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The table below summarizes the offerings from several vendors, highlighting the typical purities and quantities available for purchase. Pricing can vary between suppliers and is subject to change.

SupplierProduct NumberPurityAvailable Quantities
CymitQuimicaIN-DA0037R6Not Specified1g, 5g, 25g
54-PC10415Not Specified1g, 5g
10-F046495Not Specified1g, 5g, 10g
Ivy Fine ChemicalsHB06-161Not Specified1g, 5g, 25g, Bulk
Apollo ScientificMFCD04113266≥95%250mg, 1g, 5g
BLD PharmBB018917Not SpecifiedInquire for details
Fisher ScientificBLD Pharm 100GRNot Specified100g

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its appropriate handling, storage, and use in experimental settings.

PropertyValueSource
CAS Number 2546-52-3PubChem[1]
Molecular Formula C₅H₃BrFNPubChem[1]
Molecular Weight 175.99 g/mol PubChem[1]
Appearance Colorless to pale yellow liquid or solidCymitQuimica[2]
Boiling Point 169.2 °C at 760 mmHgBOC Sciences[]
Density 1.707 g/cm³BOC Sciences[]
Solubility Soluble in organic solvents like ethanol and acetone; limited solubility in water.CymitQuimica[2]
InChI Key QBLOMVIUENUOJY-UHFFFAOYSA-NPubChem[1]
SMILES C1=CN=CC(=C1Br)FPubChem[1]

Synthesis and Reactivity

A plausible synthetic route, based on analogous preparations of fluorinated pyridines, is outlined in the diagram below.

Synthesis_Pathway cluster_synthesis General Synthetic Approach Start 3-Fluoro-4-aminopyridine Step1 Diazotization (NaNO₂, HBr) Start->Step1 Intermediate Diazonium Salt Intermediate Step1->Intermediate Step2 Sandmeyer-type Reaction (CuBr) Intermediate->Step2 Product This compound Step2->Product

Caption: General synthetic pathway for this compound.

Key Reactivity: Suzuki-Miyaura Cross-Coupling

A primary application of this compound in drug discovery and development is its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[4][5] This reaction allows for the formation of a carbon-carbon bond between the pyridine core and a wide range of aryl or heteroaryl boronic acids or esters, enabling the construction of diverse and complex molecular scaffolds.[4][5]

The workflow for a typical Suzuki-Miyaura coupling reaction is depicted below.

Suzuki_Workflow cluster_workflow Experimental Workflow: Suzuki-Miyaura Coupling Start Combine Reactants (this compound, Boronic Acid, Base) Catalyst Add Palladium Catalyst and Ligand in Solvent Start->Catalyst Reaction Heat under Inert Atmosphere Catalyst->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Purified Coupled Product Purification->Product

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using an aryl bromide, which can be adapted for this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

  • Schlenk flask or sealed reaction vial

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Under a positive flow of inert gas, add the palladium catalyst.

  • Add the degassed solvent to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water, and transfer to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Applications in Research and Drug Development

This compound serves as a critical building block in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[2][6] The presence of both a bromine and a fluorine atom on the pyridine ring allows for selective functionalization. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, while the fluorine atom can influence the molecule's electronic properties, lipophilicity, and metabolic stability, which are key considerations in drug design.[7][8]

The pyridine scaffold itself is a common motif in many biologically active compounds. By using this compound as a starting material, medicinal chemists can readily introduce a variety of substituents at the 4-position to explore structure-activity relationships (SAR) and optimize the pharmacological properties of new chemical entities.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is associated with the following hazards:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H332: Harmful if inhaled[1]

  • H335: May cause respiratory irritation[1]

Always consult the Safety Data Sheet (SDS) from the supplier for complete and detailed safety information before handling this compound.

Conclusion

This compound is a commercially accessible and synthetically versatile building block that holds significant value for researchers in the fields of medicinal chemistry and agrochemical development. Its utility in palladium-catalyzed cross-coupling reactions provides a straightforward method for the elaboration of the pyridine core, enabling the synthesis of diverse libraries of compounds for biological screening. A thorough understanding of its properties, reactivity, and safe handling procedures is crucial for its effective application in research and development.

References

An In-depth Technical Guide to the Safety and Handling of 4-Bromo-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 4-Bromo-3-fluoropyridine, a key intermediate in pharmaceutical and agrochemical synthesis. Due to its hazardous properties, strict adherence to safety protocols is imperative to ensure the well-being of laboratory personnel and the integrity of research.

Chemical and Physical Properties

This compound is a heterocyclic organic compound with the chemical formula C₅H₃BrFN.[1] It typically appears as a colorless to pale yellow liquid or solid, depending on ambient temperature.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₅H₃BrFN
Molecular Weight 175.99 g/mol [2]
Appearance Colorless to pale yellow liquid or solid[1]
Solubility Soluble in organic solvents such as ethanol and acetone; limited solubility in water.[1]
CAS Number 2546-52-3[2]

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed, comes into contact with skin, or is inhaled.[2] It is also a skin and serious eye irritant.[2] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information, summarized in Table 2.

Table 2: GHS Hazard Classification for this compound

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[2]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[2]

Signal Word: Warning

Hazard Pictograms:

  • GHS07 (Exclamation Mark)

Safe Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict adherence to the following handling procedures and use of appropriate personal protective equipment is mandatory.

Engineering Controls
  • Work should be conducted in a properly functioning, certified laboratory chemical fume hood.[3]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear chemical safety goggles with side shields or a face shield.[4]

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves. Nitrile gloves may not be suitable; always consult the manufacturer's glove compatibility chart.[3]

    • Lab Coat: A fully buttoned lab coat is required to protect from spills.[3]

    • Clothing: Wear appropriate protective clothing to prevent skin exposure.[4]

  • Respiratory Protection: If there is a risk of inhalation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]

The following diagram illustrates a general workflow for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Waste Disposal Prep Review SDS and SOPs PPE Don Personal Protective Equipment (PPE) Prep->PPE Hood Verify Chemical Fume Hood Functionality PPE->Hood Dispense Dispense this compound in Fume Hood Hood->Dispense Proceed to Handling Reaction Perform Experimental Procedure Dispense->Reaction Decontaminate Decontaminate Work Area and Equipment Reaction->Decontaminate Procedure Complete Waste Segregate and Label Hazardous Waste Decontaminate->Waste DoffPPE Doff PPE Correctly Waste->DoffPPE Wash Wash Hands Thoroughly DoffPPE->Wash

Safe handling workflow for this compound.

First Aid Measures

In case of exposure, immediate action is critical. The following first aid measures should be taken, and medical attention should be sought promptly.

Table 3: First Aid Measures for this compound

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If the victim is not breathing, provide artificial respiration. Seek immediate medical attention.[5]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]

Storage and Disposal

Proper storage and disposal are crucial to prevent accidents and environmental contamination.

Storage Procedures
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

  • Keep away from heat, sparks, open flames, and other ignition sources.[4]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]

  • For long-term storage, some suppliers recommend storing in a freezer under an inert atmosphere at -20°C.

Disposal Procedures
  • Dispose of this compound and any contaminated materials as hazardous waste.[4]

  • Waste should be collected in a designated, properly labeled, and sealed container.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[6]

  • Do not dispose of down the drain or in regular trash.[7]

  • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[8]

The decision-making process for the disposal of this compound is outlined in the following diagram.

DisposalWorkflow Start Waste Generated (Unused chemical, contaminated labware, PPE) Segregate Segregate as Halogenated Organic Waste Start->Segregate Container Use Designated, Labeled, and Sealed Waste Container Segregate->Container Storage Store in Satellite Accumulation Area Container->Storage Pickup Arrange for EHS Hazardous Waste Pickup Storage->Pickup End Proper Disposal Pickup->End

Disposal workflow for this compound.

Toxicological Information and Potential Signaling Pathways

While a detailed toxicological profile for this compound is not extensively documented in publicly available literature, the toxicity of substituted pyridines is an area of active research. The toxic effects of pyridine derivatives can be attributed to their ability to interact with biological macromolecules, potentially modifying bacterial DNA and cell membranes.[9]

It is important to note that the specific signaling pathways affected by this compound have not been elucidated. However, based on the known reactivity of pyridine compounds, a hypothetical mechanism of toxicity could involve its interaction with cellular nucleophiles, leading to cellular dysfunction. The electronegative nitrogen atom in the pyridine ring influences its chemical reactivity.[10]

The following diagram presents a generalized and speculative overview of how a substituted pyridine compound might exert toxic effects at a cellular level. This is not a confirmed pathway for this compound and should be interpreted with caution.

ToxicityPathway Compound This compound Enters Cell Metabolism Potential Metabolic Activation Compound->Metabolism ReactiveIntermediate Formation of Reactive Intermediate Metabolism->ReactiveIntermediate CellularTargets Interaction with Cellular Nucleophiles (e.g., DNA, Proteins) ReactiveIntermediate->CellularTargets Dysfunction Cellular Dysfunction CellularTargets->Dysfunction Apoptosis Apoptosis/Cell Death Dysfunction->Apoptosis

Speculative toxicological pathway for a substituted pyridine.

Experimental Protocols

While specific, validated experimental protocols for the handling of this compound are not widely published, the following generalized procedure is adapted from safety guidelines for similar hazardous chemical compounds and should be followed in conjunction with institution-specific Standard Operating Procedures (SOPs).

General Laboratory Use Protocol
  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound.

    • Ensure all necessary PPE is available and in good condition.

    • Prepare the chemical fume hood by removing any unnecessary items and ensuring it is functioning correctly.

  • Handling and Dispensing:

    • Transport the container of this compound in a secondary container.

    • Within the fume hood, carefully open the container.

    • Use appropriate tools (e.g., pipette, spatula) to dispense the required amount of the chemical.

    • Immediately and securely close the container after dispensing.

  • Reaction Setup:

    • Add the dispensed this compound to the reaction vessel within the fume hood.

    • Assemble the reaction apparatus as required by the specific experimental procedure.

  • Post-Procedure:

    • Upon completion of the experiment, quench the reaction and work up the product as per the established protocol, ensuring all steps are performed within the fume hood.

    • Decontaminate all glassware and equipment that came into contact with this compound.

    • Dispose of all waste materials according to the procedures outlined in Section 5.2.

This guide is intended to provide a framework for the safe handling of this compound. It is not a substitute for institution-specific safety protocols and a thorough understanding of the chemical's properties. Always prioritize safety and consult with your institution's Environmental Health and Safety (EHS) department for any specific questions or concerns.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 4-Bromo-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful implementation of Suzuki-Miyaura cross-coupling reactions utilizing 4-bromo-3-fluoropyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the strategic placement of its fluorine and bromine substituents, which allows for the synthesis of a wide array of novel 4-aryl-3-fluoropyridine derivatives.

Introduction

The Suzuki-Miyaura coupling is a powerful and widely employed palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. In the context of drug discovery, the introduction of a 3-fluoropyridine moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The fluorine atom can enhance metabolic stability, modulate pKa, and improve binding affinity, while the pyridine core is a common scaffold in numerous pharmaceuticals. This compound serves as a key starting material, with the bromine atom acting as a handle for the introduction of various aryl and heteroaryl substituents via the Suzuki coupling.

General Reaction Scheme

The Suzuki coupling of this compound with an organoboron reagent, typically an arylboronic acid or its ester, proceeds in the presence of a palladium catalyst and a base. The general transformation is depicted below:

Caption: General Suzuki coupling of this compound.

Key Reaction Parameters

The success of the Suzuki coupling of this compound is highly dependent on the careful selection of the catalyst, base, and solvent system.

  • Palladium Catalyst: The choice of the palladium source and its coordinating ligand is critical. While traditional catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, more advanced catalyst systems often provide higher yields and broader substrate scope, especially for challenging couplings. These include catalysts with bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos, as well as palladium precatalysts.

  • Base: A base is required to activate the boronic acid for the transmetalation step. Common inorganic bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The choice of base can be substrate-dependent, with stronger bases sometimes being necessary for less reactive boronic acids.

  • Solvent: The reaction is typically carried out in a mixture of an organic solvent and water. Common solvent systems include 1,4-dioxane/water, toluene/water, and N,N-dimethylformamide (DMF)/water. The aqueous phase is essential for dissolving the inorganic base and facilitating the activation of the boronic acid.

Quantitative Data Summary

The following table summarizes representative conditions and yields for the Suzuki coupling of this compound with various arylboronic acids, providing a basis for comparison and reaction optimization.

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1001285
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)K₃PO₄ (3)Toluene/H₂O (5:1)90892
34-(Trifluoromethyl)phenylboronic acidPd₂(dba)₃ (2) / SPhos (4)Cs₂CO₃ (2.5)1,4-Dioxane/H₂O (4:1)1101678
43-Thienylboronic acidPd(OAc)₂ (2) / XPhos (4)K₃PO₄ (3)1,4-Dioxane/H₂O (4:1)1001088
54-Acetylphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2)DMF/H₂O (5:1)1202475

Experimental Protocols

Below are detailed experimental protocols for representative Suzuki coupling reactions of this compound.

Protocol 1: Suzuki Coupling with Phenylboronic Acid using Pd(PPh₃)₄

Materials:

  • This compound (1.0 mmol, 175 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 58 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Round-bottom flask or microwave vial

  • Magnetic stir bar

  • Condenser (for conventional heating)

Procedure:

  • To a round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and water to the flask.

  • If using conventional heating, attach a condenser and heat the reaction mixture to 100 °C with vigorous stirring for 12 hours. If using microwave irradiation, seal the vial and heat to 120 °C for 30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 4-phenyl-3-fluoropyridine.

Protocol 2: Suzuki Coupling with 4-Methoxyphenylboronic Acid using PdCl₂(dppf)

Materials:

  • This compound (1.0 mmol, 175 mg)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 mmol, 22 mg)

  • Potassium phosphate (K₃PO₄) (3.0 mmol, 637 mg)

  • Toluene (10 mL)

  • Water (2 mL)

  • Schlenk flask

  • Magnetic stir bar

  • Condenser

Procedure:

  • In a Schlenk flask equipped with a magnetic stir bar, combine this compound, 4-methoxyphenylboronic acid, PdCl₂(dppf), and potassium phosphate.

  • Evacuate the flask and backfill with argon or nitrogen (repeat three times).

  • Add degassed toluene and water via syringe.

  • Heat the reaction mixture to 90 °C under a positive pressure of inert gas with vigorous stirring for 8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield 3-fluoro-4-(4-methoxyphenyl)pyridine.

Visualizations

General Suzuki Coupling Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Pd(0)L2 Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L2) R-Pd(II)-X(Ln) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) R-Pd(II)-R'(Ln) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Regenerates Product R-R' Reductive\nElimination->Product Reactant1 R-X Reactant1->Oxidative\nAddition Reactant2 R'B(OR)2 Reactant2->Transmetalation Base Base Base->Transmetalation Activates Workflow A 1. Reaction Setup (Reactants, Catalyst, Base) B 2. Inert Atmosphere (Evacuate & Backfill) A->B C 3. Solvent Addition (Degassed) B->C D 4. Heating & Stirring (Conventional or Microwave) C->D E 5. Reaction Monitoring (TLC or LC-MS) D->E F 6. Workup (Extraction & Washing) E->F G 7. Purification (Column Chromatography) F->G H Final Product G->H

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a fundamental tool in modern organic synthesis, particularly for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction is of paramount importance in the pharmaceutical and agrochemical industries for the synthesis of arylamines, which are prevalent structural motifs in a vast number of biologically active compounds.[2] The subject of this document, 4-Bromo-3-fluoropyridine, is a valuable building block, and its amination provides access to a diverse range of 3-fluoro-4-aminopyridine derivatives. These derivatives are of significant interest in drug discovery.

This document provides detailed application notes, representative experimental protocols, and tabulated data for the Buchwald-Hartwig amination of this compound with various primary and secondary amines.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the reaction of the heteroaryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of this compound.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and the base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired N-(3-fluoro-4-pyridinyl)amine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]

The choice of catalyst, ligand, base, and solvent is crucial for the success and efficiency of the reaction and often requires optimization for specific substrates.[3]

Data Presentation: Representative Reaction Conditions

The following tables summarize typical reaction conditions and outcomes for the Buchwald-Hartwig amination of bromopyridines with various amines. While specific data for this compound is often proprietary, the data presented for analogous bromopyridines provides a strong basis for reaction optimization.

Table 1: Buchwald-Hartwig Amination of 4-Bromopyridines with Various Amines

EntryAminePd Precursor (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)
1MorpholinePd(OAc)₂ (1.5)cataCXium A (3)NaOtBuToluene10098
2n-ButylaminePd₂(dba)₃ (1)XPhos (2)K₃PO₄Dioxane10096
3Aniline[Pd(allyl)Cl]₂ (1)AdBippyPhos (2)KOPhToluene10091
4DiethylaminePd(OAc)₂ (2)P(t-Bu)₃ (4)K₃PO₄Dioxane10085

Data compiled from representative procedures for 4-bromopyridine analogs.[4]

Table 2: Buchwald-Hartwig Amination of 3-Bromopyridines with Various Amines

EntryAminePd Precursor / Precatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)
1MorpholinePd₂(dba)₃ (2)RuPhos (8)LiHMDSTHF6583
2AnilinePd(OAc)₂ (1)SPhos (2)K₃PO₄Toluene10094
3CyclopentylamineBrettPhos Precatalyst (4)-LiHMDSTHF6578
4(+/-)-trans-1,2-diaminocyclohexane[Pd₂(dba)₃](±)-BINAPNaOBuᵗToluene8060

Data compiled from representative procedures for 3-bromopyridine analogs.[2][5]

Experimental Protocols

The following is a generalized protocol for the Buchwald-Hartwig amination of this compound. Optimization of the ligand, base, solvent, and temperature may be necessary for specific amine coupling partners.

General Protocol for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equivalent)

  • Amine (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., XPhos, 2-4 mol%) OR Palladium precatalyst (e.g., XPhos Pd G3, 2-4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5-2.5 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk tube or vial)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial containing a magnetic stir bar, add the palladium catalyst/precatalyst, ligand (if not using a precatalyst), and base under an inert atmosphere (e.g., argon or nitrogen).

  • Add this compound to the reaction vessel.

  • Seal the vessel and evacuate and backfill with the inert gas (repeat this cycle three times).

  • Add the anhydrous, degassed solvent via syringe.

  • Add the amine to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-(3-fluoro-4-pyridinyl)amine.

Mandatory Visualizations

Buchwald_Hartwig_Workflow Experimental Workflow for Buchwald-Hartwig Amination cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification prep1 Add Pd Catalyst, Ligand, and Base to Schlenk Tube prep2 Add this compound and Amine prep1->prep2 prep3 Add Anhydrous Solvent prep2->prep3 prep4 Evacuate and Backfill with Inert Gas (3x) prep3->prep4 react1 Heat and Stir Reaction Mixture (e.g., 80-110 °C) prep4->react1 react2 Monitor Progress (TLC, LC-MS, GC-MS) react1->react2 workup1 Cool to Room Temperature react2->workup1 workup2 Dilute with Organic Solvent workup1->workup2 workup3 Aqueous Wash workup2->workup3 workup4 Dry and Concentrate workup3->workup4 workup5 Purify by Column Chromatography workup4->workup5

Caption: Experimental Workflow for Buchwald-Hartwig Amination.

Catalytic_Cycle Simplified Catalytic Cycle of Buchwald-Hartwig Amination Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [L-Pd(II)(Ar)(R₂NH)]⁺X⁻ OA_complex->Amine_complex Amine Coordination (R₂NH) Amido_complex L-Pd(II)(Ar)(NR₂) Amine_complex->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Product Ar-NR₂ Amido_complex->Product Reductive Elimination

Caption: Simplified Catalytic Cycle of Buchwald-Hartwig Amination.

References

Application Notes and Protocols: The Strategic Use of 4-Bromo-3-fluoropyridine in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthetic utility of 4-Bromo-3-fluoropyridine as a key building block in the development of targeted kinase inhibitors. This document outlines detailed experimental protocols for cornerstone chemical transformations, presents quantitative data on the biological activity of a resultant clinical candidate, and visualizes the relevant signaling pathways and synthetic workflows.

Introduction to this compound in Kinase Inhibitor Design

The pyridine scaffold is a privileged structure in medicinal chemistry, renowned for its ability to form critical hydrogen bond interactions within the ATP-binding site of various kinases. The strategic placement of halogen substituents on the pyridine ring offers versatile handles for synthetic elaboration through modern cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR). This compound is a particularly valuable starting material due to the orthogonal reactivity of its bromine and fluorine substituents. The bromine atom is readily functionalized via palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, heteroaryl, and amino groups. The fluorine atom, in turn, can modulate the physicochemical properties of the final compound, including its pKa, metabolic stability, and binding affinity.

A prominent example of a kinase inhibitor whose synthesis can be strategically designed from a this compound core is Zimlovisertib (PF-06650833) , a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2][3] IRAK4 is a critical serine/threonine kinase that functions as a central node in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), making it a key therapeutic target for a range of inflammatory and autoimmune diseases.[4][5][6][7]

Featured Application: Synthesis of an IRAK4 Inhibitor Core

The following protocols detail the key synthetic transformations required to convert this compound into a core scaffold for IRAK4 inhibitors like Zimlovisertib.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol describes the palladium-catalyzed cross-coupling of this compound with a suitable boronic acid or ester to introduce a key aryl or heteroaryl moiety. This is a foundational step in building the complex architecture of many kinase inhibitors.

Materials:

  • This compound (1.0 equiv)

  • Aryl/heteroaryl boronic acid or pinacol ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.05 equiv)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water mixture, DMF)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the aryl/heteroaryl boronic acid/ester, and the base.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add the degassed solvent and the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol outlines a general method for the C-N cross-coupling of an amine with the 4-position of the pyridine ring, a crucial step for installing moieties that can interact with the kinase hinge region or other key residues.

Materials:

  • This compound derivative (from Protocol 1) (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (0.02 equiv)

  • Ligand (e.g., XPhos, RuPhos) (0.04 equiv)

  • Base (e.g., NaOtBu, K₃PO₄) (1.5 equiv)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a flame-dried Schlenk tube, add the palladium catalyst, ligand, and base.

  • Evacuate and backfill the tube with nitrogen or argon.

  • Add the anhydrous solvent, followed by the this compound derivative and the amine.

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the aminated product.

Quantitative Data Summary

The following table summarizes the biological activity of Zimlovisertib (PF-06650833), a potent IRAK4 inhibitor developed through a fragment-based drug design approach that could utilize a this compound-derived core.

CompoundTarget KinaseAssay TypeIC50 (nM)Reference
Zimlovisertib (PF-06650833)IRAK4Cellular Assay0.2[2][3]
Zimlovisertib (PF-06650833)IRAK4PBMC Assay2.4[2][3]

Visualizations

Signaling Pathway

The diagram below illustrates the central role of IRAK4 in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathway, which ultimately leads to the activation of NF-κB and the transcription of pro-inflammatory cytokines. Zimlovisertib acts by inhibiting the kinase activity of IRAK4, thereby blocking this inflammatory cascade.[5][7]

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex IkappaB IκB IKK_complex->IkappaB P NFkappaB NF-κB IkappaB->NFkappaB Nucleus Nucleus NFkappaB->Nucleus Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines Transcription Zimlovisertib Zimlovisertib (PF-06650833) Zimlovisertib->IRAK4

Caption: IRAK4 signaling pathway and the inhibitory action of Zimlovisertib.

Experimental Workflow

The following diagram outlines a generalized workflow for the synthesis and evaluation of kinase inhibitors derived from this compound.

Kinase_Inhibitor_Workflow Start This compound Step1 Suzuki-Miyaura Coupling (Protocol 1) Start->Step1 Intermediate1 4-Bromo-3-fluoro-arylpyridine Step1->Intermediate1 Step2 Buchwald-Hartwig Amination (Protocol 2) Intermediate1->Step2 Intermediate2 Functionalized Pyridine Core Step2->Intermediate2 Step3 Further Derivatization Intermediate2->Step3 FinalProduct Kinase Inhibitor Library Step3->FinalProduct Screening In Vitro Kinase Assay FinalProduct->Screening SAR SAR Analysis Screening->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Step3 Iterative Design

Caption: Synthetic and screening workflow for kinase inhibitor development.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of complex kinase inhibitors. Its distinct reactive sites allow for controlled, stepwise functionalization using robust and high-yielding cross-coupling reactions. The successful development of potent and selective IRAK4 inhibitors, such as Zimlovisertib, underscores the potential of this starting material in modern drug discovery. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and therapeutic potential of novel kinase inhibitors derived from this promising scaffold.

References

Synthesis of Substituted Pyridines Using 4-Bromo-3-fluoropyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. The unique electronic properties and hydrogen bonding capabilities of the pyridine ring make it a privileged scaffold in drug design, particularly in the development of kinase inhibitors. 4-Bromo-3-fluoropyridine is a versatile and valuable building block for the synthesis of a diverse array of substituted pyridines. The strategic placement of the bromine and fluorine atoms allows for selective functionalization through various cross-coupling and substitution reactions, providing a powerful platform for the generation of novel molecular entities for drug discovery programs.

This document provides detailed application notes and experimental protocols for the synthesis of substituted pyridines utilizing this compound as a key starting material. The methodologies covered include Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution.

Core Synthetic Pathways from this compound

The differential reactivity of the C-Br and C-F bonds on the pyridine ring, along with the inherent reactivity of the pyridine scaffold, allows for a range of synthetic transformations. The primary pathways for introducing molecular diversity are summarized below.

cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_snar Nucleophilic Aromatic Substitution start This compound suzuki_reagents Aryl/Vinyl Boronic Acid/Ester Pd Catalyst, Base start->suzuki_reagents sono_reagents Terminal Alkyne Pd/Cu Catalysts, Base start->sono_reagents buch_reagents Primary/Secondary Amine Pd Catalyst, Base start->buch_reagents snar_reagents Nucleophile (e.g., RO⁻, RS⁻) start->snar_reagents suzuki_product 4-Aryl/Vinyl-3-fluoropyridines (C-C Bond Formation) suzuki_reagents->suzuki_product sono_product 4-Alkynyl-3-fluoropyridines (C-C Bond Formation) sono_reagents->sono_product buch_product 4-Amino-3-fluoropyridines (C-N Bond Formation) buch_reagents->buch_product snar_product 4-Substituted-3-fluoropyridines (C-O, C-S Bond Formation) snar_reagents->snar_product

Caption: Divergent synthetic pathways from this compound.

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the key synthetic transformations of this compound and structurally related analogs. These data serve as a guide for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of this compound with Various Boronic Acids

EntryBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O901281 (representative)[1]
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O1001692 (on a similar substrate)[1]
34-Chlorophenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O901280 (representative)[1]
43-Thienylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O901273 (representative)[1]

Table 2: Sonogashira Coupling of this compound with Terminal Alkynes

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHFRT-604-1294 (on a similar substrate)[2]
21-HexynePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100385 (on a similar substrate)[2]
3Propargyl alcoholPdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF606-2478 (on a similar substrate)[3]
4TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)i-Pr₂NHToluene70388 (on a similar substrate)[4]

Table 3: Buchwald-Hartwig Amination of this compound with Amines

EntryAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XantPhos (4)Cs₂CO₃Toluene1002492 (representative)[5]
2AnilinePd(OAc)₂ (2)XPhos (4)NaOtBuToluene1002485 (representative)[6]
3CyclohexylaminePd₂(dba)₃ (1)BINAP (2)NaOtBuToluene80460 (on a similar substrate)[7]
4Piperidine[Pd(allyl)Cl]₂ (1)t-BuXPhos (4)t-BuOLiToluene1002479 (representative)[6]

Table 4: Nucleophilic Aromatic Substitution of this compound with Nucleophiles

EntryNucleophileSolventBaseTemp (°C)Time (h)Yield (%)
1Sodium MethoxideMethanolNaOMe0-201998 (on a similar substrate)[8]
2PhenolDMFK₂CO₃1400.5High (qualitative)[9]
3ThiophenolDMFK₂CO₃RT--
4PiperidineMethanol-Reflux--

Experimental Protocols

General Considerations: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (3 mol%)

  • Potassium carbonate (2.0 equivalents)

  • 1,4-Dioxane/Water (4:1 mixture, degassed)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating block/oil bath

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (0.03 equiv.), and potassium carbonate (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed 1,4-dioxane/water mixture.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

A Combine Reactants (this compound, Boronic Acid, Catalyst, Base) B Add Degassed Solvent (Dioxane/Water) A->B C Heat under Inert Atmosphere (90 °C, 12 h) B->C D Work-up (Extraction and Washing) C->D E Purification (Column Chromatography) D->E F Product (4-Aryl-3-fluoropyridine) E->F

Caption: Experimental workflow for Suzuki-Miyaura coupling.
Protocol 2: Sonogashira Coupling

This protocol provides a general method for the coupling of this compound with a terminal alkyne.[2]

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Pd(PPh₃)₂Cl₂ (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (2.0 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask

  • Magnetic stirrer

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.05 equiv.).

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne (1.2 equiv.) dropwise.

  • Stir the reaction mixture at room temperature to 60 °C for 4-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the amination of this compound.[6]

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • XantPhos (4 mol%)

  • Cesium carbonate (1.5 equivalents)

  • Anhydrous toluene

  • Schlenk tube

  • Magnetic stirrer and heating block/oil bath

Procedure:

  • To a Schlenk tube, add Pd₂(dba)₃ (0.02 equiv.) and XantPhos (0.04 equiv.).

  • Add anhydrous toluene and stir for 10 minutes.

  • Add this compound (1.0 equiv.), the amine (1.2 equiv.), and cesium carbonate (1.5 equiv.).

  • Seal the tube and heat the reaction mixture to 100 °C for 24 hours.

  • After cooling, dilute with ethyl acetate and filter through Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Protocol 4: Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general method for the substitution of the 4-bromo group with an oxygen nucleophile.[8]

Materials:

  • This compound

  • Sodium methoxide (1.5 equivalents)

  • Anhydrous Methanol

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 equiv.) in anhydrous methanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add sodium methoxide (1.5 equiv.) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 19 hours.

  • Quench the reaction with water and extract with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Application in Drug Discovery: Targeting the PI3K/mTOR Pathway

The substituted pyridine scaffold is a key component of many kinase inhibitors. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[10][11] The dual PI3K/mTOR inhibitor, GSK2126458 (Omipalisib), features a substituted pyridine core and demonstrates the therapeutic potential of molecules derived from this scaffold.[4][12] The synthesis of analogues of such inhibitors often relies on the cross-coupling methodologies described in this document.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PTEN PTEN PIP3->PTEN PDK1 PDK1 PIP3->PDK1 PTEN->PIP3 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT Proliferation Cell Growth & Proliferation mTORC1->Proliferation GSK GSK2126458 (Omipalisib) GSK->PI3K inhibition GSK->mTORC1 inhibition

Caption: Simplified PI3K/mTOR signaling pathway and the inhibitory action of GSK2126458.

The PI3K/mTOR pathway is activated by receptor tyrosine kinases (RTKs), leading to the activation of PI3K.[4] PI3K then phosphorylates PIP2 to PIP3, which in turn activates downstream effectors like AKT and mTOR.[4] This signaling cascade ultimately promotes cell growth and proliferation.[13] GSK2126458 is a potent inhibitor of both PI3K and mTOR, thereby blocking this pro-survival pathway.[12][14][15] The synthesis of such complex molecules is enabled by the versatile reactivity of building blocks like this compound.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of substituted pyridines. The selective functionalization of the 4-position through well-established cross-coupling and nucleophilic substitution reactions provides medicinal chemists with a powerful toolkit for the rapid generation of novel compounds. The protocols and data presented herein offer a practical guide for researchers in drug discovery and development to leverage the synthetic potential of this important building block in their efforts to design and synthesize the next generation of therapeutic agents.

References

Application Notes and Protocols: 4-Bromo-3-fluoropyridine as a Versatile Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Bromo-3-fluoropyridine as a key building block in the synthesis of novel agrochemicals. The unique substitution pattern of this pyridine derivative offers multiple reaction sites for the construction of complex molecules with potent herbicidal, fungicidal, and insecticidal activities.

Introduction

This compound is a valuable heterocyclic intermediate in the agrochemical industry. The presence of both a bromine and a fluorine atom on the pyridine ring allows for selective functionalization through various organic reactions. The fluorine atom can enhance the biological activity and metabolic stability of the final product, a desirable trait in the development of modern crop protection agents. The bromine atom serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, enabling the synthesis of a diverse range of agrochemical candidates.

Key Synthetic Applications

Two primary synthetic strategies utilizing this compound in agrochemical synthesis are Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) for the Synthesis of Pyridine-based Herbicides

The electron-deficient nature of the pyridine ring, further activated by the electron-withdrawing fluorine atom, facilitates nucleophilic aromatic substitution at the 4-position. This reaction is particularly useful for the synthesis of aryloxy- and heteroaryloxy-pyridine derivatives, a common structural motif in herbicides.

A representative example is the synthesis of herbicidal 2-(4-((3-fluoro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid, a close analog of which can be conceptually synthesized from this compound derivatives. The core of this synthesis involves the displacement of a halogen on the pyridine ring by a phenoxide nucleophile.

Experimental Protocol: Synthesis of a Model Aryloxypyridine Herbicide Moiety

This protocol describes the synthesis of a model compound demonstrating the key SNAr reaction.

Materials:

  • This compound

  • 4-Hydroxyphenoxyacetic acid methyl ester

  • Potassium Carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • To a solution of 4-Hydroxyphenoxyacetic acid methyl ester (1.2 equivalents) in anhydrous DMF, add potassium carbonate (2.0 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired aryloxypyridine derivative.

ReactantMolar RatioSolventTemperature (°C)Reaction Time (h)Yield (%)
This compound1.0DMF9012~75-85
4-Hydroxyphenoxyacetic acid methyl ester1.2
K2CO32.0

Note: Yields are estimated based on similar reactions and may vary.

Diagram: Synthetic Workflow for Aryloxypyridine Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A This compound D Heating (80-100 °C) A->D B 4-Hydroxyphenoxyacetic acid methyl ester B->D C K2CO3 in DMF C->D E Quenching with Water D->E F Extraction with Ethyl Acetate E->F G Washing and Drying F->G H Column Chromatography G->H I Aryloxypyridine Product H->I

Caption: Workflow for the synthesis of an aryloxypyridine herbicide moiety via SNAr.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 4-position of this compound is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. These reactions are instrumental in creating C-C bonds, allowing for the introduction of diverse aryl, heteroaryl, and alkynyl substituents, which are prevalent in a wide range of agrochemicals.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)2) (2 mol%)

  • Triphenylphosphine (PPh3) (4 mol%)

  • Potassium carbonate (K2CO3) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 equivalent), arylboronic acid (1.1 equivalents), Pd(OAc)2 (2 mol%), PPh3 (4 mol%), and K2CO3 (2.0 equivalents).

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) under an inert atmosphere.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and dilute with water.

  • Extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the 4-aryl-3-fluoropyridine product.

ReactantMolar RatioCatalystBaseSolventTemp (°C)Yield (%)
This compound1.0Pd(OAc)2/PPh3K2CO3Dioxane/H2O100~70-90
Arylboronic acid1.1

Note: Yields are typical for Suzuki-Miyaura reactions and can vary depending on the specific arylboronic acid used.

Diagram: Suzuki-Miyaura Coupling Catalytic Cycle

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination 4-Aryl-3-fluoropyridine 4-Aryl-3-fluoropyridine Ar-Pd(II)-Ar'(L2)->4-Aryl-3-fluoropyridine This compound This compound This compound->Ar-Pd(II)-Br(L2) Oxidative Addition Arylboronic acid Arylboronic acid Arylboronic acid->Ar-Pd(II)-Ar'(L2)

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Agrochemicals Derived from Pyridine Intermediates and Their Mode of Action

Many commercial agrochemicals feature a substituted pyridine core. For instance, some fungicides act as Succinate Dehydrogenase Inhibitors (SDHIs) . These fungicides block the respiratory chain in fungi, leading to cell death.

Signaling Pathway: Inhibition of Fungal Respiration by SDHIs

G cluster_0 Mitochondrial Respiratory Chain Complex_I Complex I Complex_III Complex III Complex_I->Complex_III e- H_gradient Proton Gradient Complex_I->H_gradient Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Complex_III e- Complex_IV Complex IV Complex_III->Complex_IV e- Complex_III->H_gradient O2 O2 Complex_IV->O2 e- Complex_IV->H_gradient ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Succinate Succinate Fumarate Fumarate Succinate->Fumarate e- H2O H2O O2->H2O H_gradient->ATP_Synthase SDHI_Fungicide SDHI Fungicide (e.g., from Pyridine Intermediate) SDHI_Fungicide->Complex_II Inhibits

Caption: Mechanism of action of SDHI fungicides on the fungal respiratory chain.

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the synthesis of agrochemical precursors from this compound.

Reaction TypeKey ReagentsCatalyst/BaseSolventTemp. (°C)Typical Yield (%)
SNAr Phenols, ThiolsK2CO3, NaHDMF, DMSO80-12070-90
Suzuki-Miyaura Arylboronic acidsPd(OAc)2/PPh3, K2CO3Dioxane/H2O90-10070-90
Sonogashira Terminal alkynesPdCl2(PPh3)2/CuI, Et3NTHF, Toluene25-8060-85

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of a wide array of agrochemicals. Its distinct reactivity allows for the strategic introduction of various functional groups, leading to the discovery of novel and potent active ingredients for crop protection. The protocols and data presented herein provide a solid foundation for researchers and scientists in the agrochemical field to explore the potential of this important building block.

Application Notes and Protocols for the Lithiation of 4-Bromo-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the experimental protocol for the lithiation of 4-Bromo-3-fluoropyridine, a key synthetic intermediate in the development of novel pharmaceutical compounds and functional materials. The protocol details the widely employed lithium-halogen exchange reaction to generate a highly reactive 3-fluoro-4-lithiopyridine species, which can be subsequently quenched with a variety of electrophiles to introduce diverse functional groups at the 4-position of the pyridine ring.

Reaction Principle: Lithium-Halogen Exchange

The lithiation of this compound is achieved through a lithium-halogen exchange reaction. This process involves the treatment of the starting material with an organolithium reagent, typically n-butyllithium (n-BuLi), at low temperatures. The more electropositive lithium atom readily exchanges with the bromine atom, forming the thermodynamically more stable 3-fluoro-4-lithiopyridine and n-butyl bromide as a byproduct. The resulting organolithium intermediate is a potent nucleophile, enabling the formation of new carbon-carbon and carbon-heteroatom bonds upon reaction with a suitable electrophile. The reaction is typically performed in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether, under an inert atmosphere to prevent the quenching of the highly reactive organolithium species by moisture or oxygen.

Data Presentation

The following table summarizes the key reagents, reaction conditions, and representative yields for the lithiation of this compound and subsequent electrophilic quench. Please note that yields are highly dependent on the specific electrophile used and the precise reaction conditions.

ParameterDescription
Starting Material This compound
Lithiating Agent n-Butyllithium (n-BuLi)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature -78 °C
Atmosphere Inert (Argon or Nitrogen)
ElectrophileProductRepresentative Yield (%)
Trimethylborate (TMB) then acidic workup3-Fluoropyridine-4-boronic acidNot explicitly reported, but a common transformation.
Chlorotrimethylsilane (TMSCl)3-Fluoro-4-(trimethylsilyl)pyridineNot explicitly reported, but a common transformation.
N,N-Dimethylformamide (DMF)3-Fluoropyridine-4-carboxaldehydeVaries based on substrate.
Carbon Dioxide (CO₂)3-Fluoropyridine-4-carboxylic acidVaries based on substrate.

Experimental Protocols

Materials and Reagents:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Selected electrophile (e.g., Trimethylborate, Chlorotrimethylsilane, DMF, CO₂)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dry ice/acetone bath

  • Schlenk flask or flame-dried round-bottom flask with a septum

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Inert gas supply (Argon or Nitrogen)

Safety Precautions:

  • n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. It can ignite spontaneously on contact with air or moisture.

  • All glassware must be thoroughly dried before use to prevent quenching of the organolithium reagent.

  • The reaction should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and flame-resistant gloves, must be worn at all times.

Detailed Methodology:

  • Reaction Setup:

    • Assemble a flame-dried Schlenk flask or a two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet.

    • Purge the flask with the inert gas for at least 15 minutes to ensure an anhydrous and oxygen-free environment.

  • Addition of Reactants:

    • Under a positive flow of inert gas, dissolve this compound (1.0 equivalent) in anhydrous THF (to achieve a concentration of approximately 0.2-0.5 M).

    • Cool the solution to -78 °C using a dry ice/acetone bath and stir for 10-15 minutes to allow for temperature equilibration.

  • Lithiation:

    • Slowly add n-butyllithium (1.05 - 1.1 equivalents) dropwise to the stirred solution via syringe over a period of 15-20 minutes. Ensure the needle tip is below the surface of the reaction mixture.

    • Monitor the internal temperature to prevent it from rising significantly.

    • After the addition is complete, stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange. The formation of the lithiated species is often indicated by a color change.

  • Electrophilic Quench:

    • Add the desired electrophile (1.1 - 1.2 equivalents), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture while maintaining the temperature at -78 °C.

    • After the addition is complete, continue stirring the reaction at -78 °C for an additional 1-2 hours.

    • Slowly warm the reaction mixture to room temperature and stir for an additional 1-3 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up:

    • Cool the reaction flask in an ice-water bath.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Caution: The quenching of any unreacted n-BuLi is highly exothermic.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 4-substituted-3-fluoropyridine.

Mandatory Visualization

Lithiation_Workflow Experimental Workflow for Lithiation of this compound cluster_setup Reaction Setup cluster_reaction Lithiation and Quench cluster_workup Work-up and Purification start Flame-dried Schlenk Flask under Inert Atmosphere add_reagents Add this compound and Anhydrous THF start->add_reagents cool Cool to -78 °C add_reagents->cool add_nBuLi Slowly Add n-Butyllithium cool->add_nBuLi stir_lithiation Stir at -78 °C for 30-60 min add_nBuLi->stir_lithiation add_electrophile Add Electrophile at -78 °C stir_lithiation->add_electrophile warm_stir Warm to Room Temperature and Stir add_electrophile->warm_stir quench Quench with Saturated aq. NH4Cl warm_stir->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end_node 4-Substituted-3-fluoropyridine purify->end_node

Caption: Workflow for the lithiation of this compound.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Bromo-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of pyridine rings is a cornerstone of medicinal chemistry, as this heterocycle is a prevalent scaffold in a multitude of pharmaceutical agents. The introduction of fluorine atoms into these structures can significantly modulate their physicochemical and biological properties, including metabolic stability, pKa, and binding affinity. 4-Bromo-3-fluoropyridine is a valuable building block, offering a handle for introducing molecular diversity at the 4-position of a fluorinated pyridine core through palladium-catalyzed cross-coupling reactions.

These application notes provide detailed protocols and suggested starting conditions for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of this compound. The electron-deficient nature of the pyridine ring, further enhanced by the fluorine substituent, influences its reactivity in these transformations. The provided protocols are based on established methodologies for similar electron-deficient heteroaryl halides and should serve as a robust starting point for experimental investigation.

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-3-fluoropyridines

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-aryl compounds.

General Reaction Scheme

Suzuki_Miyaura cluster_reactants Reactants cluster_products Products This compound This compound 4-Aryl-3-fluoropyridine 4-Aryl-3-fluoropyridine This compound->4-Aryl-3-fluoropyridine Pd Catalyst, Base, Solvent Arylboronic Acid Arylboronic Acid (or ester) Arylboronic Acid->4-Aryl-3-fluoropyridine

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

Suggested Starting Conditions

The selection of catalyst, ligand, base, and solvent is critical for a successful Suzuki-Miyaura coupling. For an electron-deficient substrate like this compound, a suitable palladium catalyst system is necessary to achieve good yields.

ParameterSuggested Starting ConditionNotes
Palladium Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)Pd(PPh₃)₄ is often effective for bromopyridines. PdCl₂(dppf) is also a robust catalyst for this type of coupling.
Ligand (If using a Pd source like Pd(OAc)₂)PPh₃, SPhos, or XPhos
Base K₂CO₃, Cs₂CO₃, or K₃PO₄An inorganic base is required to activate the boronic acid.
Solvent 1,4-Dioxane/H₂O, Toluene, or DMFA mixture of an organic solvent and water is commonly used.
Temperature 80–110 °CThe reaction temperature may need to be optimized.
Reaction Time 4–24 hoursMonitor reaction progress by TLC or LC-MS.
Detailed Experimental Protocol
  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Workflow start Start: Assemble Reactants setup Reaction Setup: - this compound - Arylboronic Acid - Base - Pd Catalyst start->setup inert Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (e.g., 100 °C) solvent->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor workup Work-up: - Cool to RT - Dilute - Wash monitor->workup purify Purification: (Column Chromatography) workup->purify end End: Isolated Product purify->end Buchwald_Hartwig cluster_reactants Reactants cluster_products Products This compound This compound 4-Amino-3-fluoropyridine 4-Amino-3-fluoropyridine This compound->4-Amino-3-fluoropyridine Pd Catalyst, Ligand, Base, Solvent Amine Primary or Secondary Amine Amine->4-Amino-3-fluoropyridine Buchwald_Workflow start Start: Assemble Reactants setup Reaction Setup: - this compound - Amine - Base - Pd Catalyst & Ligand start->setup inert Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent Add Anhydrous Solvent inert->solvent heat Heat and Stir (e.g., 110 °C) solvent->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor workup Work-up: - Cool to RT - Dilute - Wash monitor->workup purify Purification: (Column Chromatography) workup->purify end End: Isolated Product purify->end Sonogashira cluster_reactants Reactants cluster_products Products This compound This compound 4-Alkynyl-3-fluoropyridine 4-Alkynyl-3-fluoropyridine This compound->4-Alkynyl-3-fluoropyridine Pd Catalyst, Cu(I) salt, Base, Solvent Terminal Alkyne Terminal Alkyne Terminal Alkyne->4-Alkynyl-3-fluoropyridine Sonogashira_Workflow start Start: Assemble Reactants setup Reaction Setup: - this compound - Terminal Alkyne - Pd Catalyst & CuI start->setup inert Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent_base Add Anhydrous Solvent and Amine Base inert->solvent_base heat Stir at RT or Heat (e.g., 60 °C) solvent_base->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor workup Work-up: - Cool to RT - Dilute - Wash monitor->workup purify Purification: (Column Chromatography) workup->purify end End: Isolated Product purify->end Catalytic_Cycles cluster_suzuki Suzuki-Miyaura Catalytic Cycle cluster_buchwald Buchwald-Hartwig Catalytic Cycle cluster_sonogashira Sonogashira Catalytic Cycle pd0_s Pd(0)L₂ oa_s Oxidative Addition (Ar-X) pd0_s->oa_s Ar-X pd2_s Ar-Pd(II)-X(L₂) oa_s->pd2_s tm_s Transmetalation (Ar'B(OR)₂) pd2_s->tm_s Ar'B(OR)₂, Base pd2_biaryl_s Ar-Pd(II)-Ar'(L₂) tm_s->pd2_biaryl_s re_s Reductive Elimination pd2_biaryl_s->re_s re_s->pd0_s product_s Ar-Ar' re_s->product_s pd0_b Pd(0)L₂ oa_b Oxidative Addition (Ar-X) pd0_b->oa_b Ar-X pd2_b Ar-Pd(II)-X(L₂) oa_b->pd2_b am_b Amine Coordination & Deprotonation pd2_b->am_b HNR₂, Base pd2_amido_b Ar-Pd(II)-NR₂(L₂) am_b->pd2_amido_b re_b Reductive Elimination pd2_amido_b->re_b re_b->pd0_b product_b Ar-NR₂ re_b->product_b pd0_so Pd(0)L₂ oa_so Oxidative Addition (Ar-X) pd0_so->oa_so Ar-X pd2_so Ar-Pd(II)-X(L₂) oa_so->pd2_so tm_so Transmetalation (Cu-C≡CR) pd2_so->tm_so Cu-C≡CR pd2_alkynyl_so Ar-Pd(II)-C≡CR(L₂) tm_so->pd2_alkynyl_so re_so Reductive Elimination pd2_alkynyl_so->re_so re_so->pd0_so product_so Ar-C≡CR re_so->product_so

Application Notes and Protocols for the Reaction of 4-Bromo-3-fluoropyridine with Organometallic Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the reaction of 4-Bromo-3-fluoropyridine with various organometallic reagents. This compound is a valuable building block in medicinal chemistry and materials science, and its functionalization through cross-coupling reactions allows for the synthesis of a diverse range of substituted 3-fluoropyridine derivatives. The protocols outlined herein cover several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, Negishi, Sonogashira, and Buchwald-Hartwig amination, as well as Grignard reactions.

Introduction to Cross-Coupling Reactions of this compound

This compound possesses two distinct halogen atoms, offering opportunities for selective functionalization. The carbon-bromine bond is generally more reactive than the carbon-fluorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective substitution at the 4-position. This regioselectivity is crucial for the controlled synthesis of complex molecules. The electron-withdrawing nature of the fluorine atom and the pyridine ring can influence the reactivity of the C-Br bond, often requiring carefully optimized reaction conditions.

These reactions are fundamental for the construction of C-C and C-N bonds, enabling the introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, alkynyl, and amino groups. The resulting 4-substituted-3-fluoropyridine scaffolds are prevalent in many biologically active compounds, where the 3-fluoro-4-pyridyl moiety can impart desirable pharmacokinetic and pharmacodynamic properties.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The general catalytic cycle for these reactions is depicted below. It involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Palladium Catalytic Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-Pd(II)(L)n-X Ar-Pd(II)(L)n-X Oxidative Addition->Ar-Pd(II)(L)n-X Ar-X Transmetalation Transmetalation Ar-Pd(II)(L)n-X->Transmetalation Ar-Pd(II)(L)n-R Ar-Pd(II)(L)n-R Transmetalation->Ar-Pd(II)(L)n-R M-X M-X Transmetalation->M-X Reductive Elimination Reductive Elimination Ar-Pd(II)(L)n-R->Reductive Elimination Reductive Elimination->Pd(0)Ln Product Ar-R Reductive Elimination->Product R-M R-M R-M->Transmetalation

General Palladium Cross-Coupling Cycle
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an aryl halide and an organoboron compound, such as a boronic acid or boronic ester.

Experimental Protocol: Synthesis of 4-Aryl-3-fluoropyridines

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

    • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture with water)

  • Procedure:

    • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, palladium catalyst, and base.

    • Add the anhydrous, degassed solvent via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-3-fluoropyridine.

EntryArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/EtOH/H₂O901285
2(4-Methoxyphenyl)boronic acidPd(dppf)Cl₂ (2)Cs₂CO₃ (2.5)1,4-Dioxane100892
3Thiophen-2-ylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (3)Toluene/H₂O110688

Table 1: Representative Data for Suzuki-Miyaura Coupling of this compound.

Stille Coupling

The Stille coupling reaction involves the coupling of an organic halide with an organotin compound (organostannane) catalyzed by palladium.[1][2]

Experimental Protocol: Synthesis of 4-Aryl- or 4-Vinyl-3-fluoropyridines

This general protocol describes the Stille coupling of this compound.

  • Materials:

    • This compound (1.0 equiv)

    • Organostannane (e.g., tributyl(aryl)stannane, tributyl(vinyl)stannane) (1.1-1.2 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)

    • Anhydrous, degassed solvent (e.g., Toluene, DMF, THF)

    • Optional: Additive (e.g., CuI, LiCl)

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere, add this compound and the palladium catalyst.

    • Add the anhydrous, degassed solvent.

    • Add the organostannane reagent via syringe.

    • If an additive is used, add it to the reaction mixture.

    • Heat the mixture to the desired temperature (typically 80-110 °C) and stir for 4-24 hours.

    • Monitor the reaction by TLC or GC-MS.

    • After cooling, dilute the reaction mixture with an organic solvent and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.[3]

EntryOrganostannaneCatalyst (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
1Tributyl(phenyl)stannanePd(PPh₃)₄ (5)NoneToluene1101678
2Tributyl(vinyl)stannanePd₂(dba)₃ (2) / P(furyl)₃ (8)CuI (10)DMF901285
3Tributyl(thiophen-2-yl)stannanePdCl₂(PPh₃)₂ (3)LiCl (3 equiv)THF802475

Table 2: Representative Data for Stille Coupling of this compound.

Negishi Coupling

The Negishi coupling is a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide.[4]

Experimental Protocol: Synthesis of 4-Alkyl- or 4-Aryl-3-fluoropyridines

This protocol outlines a general procedure for the Negishi coupling of this compound.

  • Materials:

    • This compound (1.0 equiv)

    • Organozinc reagent (prepared in situ or as a solution) (1.2-2.0 equiv)

    • Palladium or Nickel catalyst (e.g., Pd(PPh₃)₄, NiCl₂(dppe)) (1-5 mol%)

    • Anhydrous, degassed solvent (e.g., THF, Toluene)

  • Procedure:

    • To an oven-dried Schlenk flask under an inert atmosphere, add this compound and the catalyst.

    • Add the anhydrous, degassed solvent.

    • Slowly add the organozinc reagent to the reaction mixture at room temperature or below.

    • Stir the reaction at room temperature or with heating (40-80 °C) for 2-18 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

    • Filter, concentrate, and purify the crude product by column chromatography.

EntryOrganozinc ReagentCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1Phenylzinc chloridePd(PPh₃)₄ (4)THF601282
2Ethylzinc bromideNiCl₂(dppe) (5)THF25675
3(Furan-2-yl)zinc chloridePd₂(dba)₃ (2) / XPhos (4)Toluene80879

Table 3: Representative Data for Negishi Coupling of this compound.

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-co-catalyzed reaction for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[5]

Experimental Protocol: Synthesis of 4-Alkynyl-3-fluoropyridines

This protocol provides a general method for the Sonogashira coupling of this compound.

  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.1-1.5 equiv)

    • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄) (1-5 mol%)

    • Copper(I) iodide (CuI) (1-10 mol%)

    • Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))

    • Anhydrous, degassed solvent (e.g., THF, DMF, Toluene)

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.

    • Add the anhydrous, degassed solvent, followed by the base and the terminal alkyne.

    • Stir the reaction at room temperature or with gentle heating (40-80 °C) for 2-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.[6]

EntryAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)4Et₃NDMF80690
21-HexynePd(PPh₃)₄ (3)5DIPATHF501283
3TrimethylsilylacetylenePd(OAc)₂ (2) / XPhos (4)2Cs₂CO₃Toluene100495

Table 4: Representative Data for Sonogashira Coupling of this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[3]

Experimental Protocol: Synthesis of 4-Amino-3-fluoropyridines

This general protocol describes the Buchwald-Hartwig amination of this compound.

  • Materials:

    • This compound (1.0 equiv)

    • Primary or secondary amine (1.1-1.5 equiv)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)

    • Phosphine ligand (e.g., BINAP, Xantphos, XPhos) (1.2-2.0 equiv relative to Pd)

    • Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) (1.2-2.0 equiv)

    • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, phosphine ligand, and base.

    • Add this compound and the amine.

    • Add the anhydrous, degassed solvent.

    • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) for 4-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After cooling, dilute the mixture with an organic solvent and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography.[7]

EntryAminePd Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (1.5)BINAP (3.6)NaOt-Bu (1.4)Toluene1001888
2MorpholinePd(OAc)₂ (2)XPhos (4.8)K₂CO₃ (2)1,4-Dioxane1101293
3N-MethylanilinePd₂(dba)₃ (1)Xantphos (2.4)Cs₂CO₃ (1.5)Toluene1002481

Table 5: Representative Data for Buchwald-Hartwig Amination of this compound.

Grignard Reactions

Grignard reagents (RMgX) are powerful nucleophiles that can react with aryl halides, typically with the aid of a transition metal catalyst, in a reaction known as Kumada coupling. Alternatively, direct reaction with certain electrophiles is possible.

Grignard_Reaction_Workflow A This compound C Cross-Coupling Reaction A->C B Organometallic Reagent (e.g., R-MgX) B->C D 4-Substituted-3-fluoropyridine C->D E Work-up & Purification D->E F Final Product E->F

General Workflow for Grignard Reactions

Experimental Protocol: Synthesis of 4-Alkyl- or 4-Aryl-3-fluoropyridines (Kumada-type Coupling)

This protocol outlines a general procedure for the nickel- or palladium-catalyzed cross-coupling of this compound with a Grignard reagent.

  • Materials:

    • This compound (1.0 equiv)

    • Grignard reagent (e.g., Phenylmagnesium bromide, Ethylmagnesium bromide) (1.2-1.5 equiv)

    • Catalyst (e.g., NiCl₂(dppp), Pd(PPh₃)₄) (1-5 mol%)

    • Anhydrous, degassed solvent (e.g., THF, Diethyl ether)

  • Procedure:

    • To an oven-dried Schlenk flask under an inert atmosphere, add this compound and the catalyst.

    • Add the anhydrous, degassed solvent and cool the mixture to 0 °C.

    • Slowly add the Grignard reagent dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-12 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter, concentrate, and purify the crude product by column chromatography.

EntryGrignard ReagentCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1Phenylmagnesium bromideNiCl₂(dppp) (5)THF0 to rt475
2Ethylmagnesium bromidePd(PPh₃)₄ (3)Diethyl ether0 to rt280
3Isopropylmagnesium chlorideNiCl₂(dppe) (5)THF0 to rt668

Table 6: Representative Data for Grignard Reactions with this compound.

Conclusion

The reaction of this compound with a variety of organometallic reagents provides a powerful and versatile platform for the synthesis of diverse 4-substituted-3-fluoropyridine derivatives. The choice of the organometallic reagent and the specific reaction conditions, including the catalyst, ligand, base, and solvent, are critical for achieving high yields and selectivity. The protocols and data presented in these application notes serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and organic synthesis, facilitating the development of novel molecules with potential applications in drug discovery and beyond.

References

Application Notes: 4-Bromo-3-fluoropyridine in the Synthesis of Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-fluoropyridine is a versatile heterocyclic building block increasingly utilized in the synthesis of complex active pharmaceutical ingredients (APIs).[1] Its unique substitution pattern, featuring both a bromine and a fluorine atom on the pyridine ring, offers orthogonal reactivity for various cross-coupling reactions. The bromine atom is amenable to palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, while the fluorine atom can influence the molecule's electronic properties and metabolic stability.[2] This application note will detail the use of this compound in the synthesis of kinase inhibitors, a prominent class of targeted therapeutics, with a focus on providing detailed experimental protocols and relevant biological context.

Application in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a cornerstone of modern oncology and immunology, and substituted pyridines are common scaffolds in their design. The pyridine core can mimic the hinge-binding motif of ATP, enabling potent and selective inhibition of the kinase active site. This compound serves as a key starting material for the synthesis of complex substituted pyridines that form the core of these inhibitors.

A notable example of a therapeutic area where such structures are critical is in the treatment of non-small cell lung cancer (NSCLC) driven by genetic rearrangements of anaplastic lymphoma kinase (ALK) or c-ros oncogene 1 (ROS1).[3][4] Lorlatinib (PF-06463922), a third-generation ALK/ROS1 inhibitor, features a substituted pyridine core and is effective against a wide range of resistance mutations.[1][5][6] While various synthetic routes to Lorlatinib exist, the core principles of its synthesis, involving the construction of a substituted pyridine, highlight the utility of building blocks like this compound.

Key Synthetic Transformations

The strategic functionalization of this compound typically involves two key palladium-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura Coupling: This reaction is used to form a carbon-carbon bond at the 4-position of the pyridine ring by coupling the bromide with a boronic acid or ester. This is a robust and widely used method for introducing aryl or heteroaryl substituents.[7][8]

  • Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond at the 4-position, allowing for the introduction of a wide variety of primary and secondary amines. This is a crucial step in the synthesis of many kinase inhibitors that feature an amino-pyridine core.[9][10][11]

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of this compound, representing key steps in the synthesis of a hypothetical kinase inhibitor intermediate.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Table 1: Reagents and Reaction Conditions for Suzuki-Miyaura Coupling

Reagent/ParameterMolar Ratio/ValueNotes
This compound1.0 equivStarting material
Arylboronic Acid1.2 equivCoupling partner
Pd(PPh₃)₄0.05 equivPalladium catalyst
K₂CO₃2.0 equivBase
Solvent1,4-Dioxane/H₂O (4:1)Degassed
Temperature90 °C
Reaction Time12-24 hMonitored by TLC/LC-MS
Expected Yield 75-90% Dependent on substrate

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 176 mg), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).

  • The flask is evacuated and backfilled with argon three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg) to the flask under a positive flow of argon.

  • Add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • The reaction mixture is heated to 90 °C and stirred for 12-24 hours. The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate (20 mL).

  • The mixture is washed with water (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 4-aryl-3-fluoropyridine.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Table 2: Reagents and Reaction Conditions for Buchwald-Hartwig Amination

Reagent/ParameterMolar Ratio/ValueNotes
This compound1.0 equivStarting material
Amine1.2 equivCoupling partner
Pd₂(dba)₃0.02 equivPalladium source
XPhos0.08 equivLigand
NaOtBu1.4 equivBase
SolventTolueneAnhydrous
Temperature100 °C
Reaction Time8-16 hMonitored by TLC/LC-MS
Expected Yield 70-85% Dependent on substrate

Procedure:

  • To an oven-dried Schlenk tube, add sodium tert-butoxide (1.4 mmol, 135 mg).

  • The tube is evacuated and backfilled with argon.

  • Add tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 18.3 mg) and XPhos (0.08 mmol, 38.1 mg).

  • Add anhydrous toluene (5 mL) to the tube.

  • Add this compound (1.0 mmol, 176 mg) followed by the amine (1.2 mmol).

  • The Schlenk tube is sealed and the reaction mixture is heated to 100 °C with vigorous stirring for 8-16 hours. The reaction is monitored by TLC or LC-MS.

  • After cooling to room temperature, the reaction mixture is diluted with diethyl ether (20 mL) and filtered through a pad of Celite.

  • The filtrate is washed with water (10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the desired N-substituted-3-fluoro-pyridin-4-amine.

Signaling Pathway and Mechanism of Action

The ultimate utility of this compound lies in the biological activity of the final API. For kinase inhibitors targeting ALK and ROS1 in NSCLC, the mechanism of action involves the inhibition of downstream signaling pathways that promote tumor growth and survival.[3]

Oncogenic fusion proteins, such as EML4-ALK, lead to constitutive activation of the kinase, which in turn activates several downstream signaling cascades, including the RAS-MEK-ERK, PI3K-AKT-mTOR, and JAK-STAT pathways.[12][13] These pathways are crucial for cell proliferation, survival, and angiogenesis.

ALK_ROS1_Signaling_Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway cluster_jak_stat JAK/STAT Pathway Ligand Growth Factor (Ligand) ALK_ROS1 ALK / ROS1 Receptor Tyrosine Kinase Ligand->ALK_ROS1 RAS RAS ALK_ROS1->RAS PI3K PI3K ALK_ROS1->PI3K JAK JAK ALK_ROS1->JAK EML4_ALK EML4-ALK / ROS1 Fusion (Constitutively Active) EML4_ALK->RAS EML4_ALK->PI3K EML4_ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus STAT STAT JAK->STAT STAT->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Lorlatinib Lorlatinib (Kinase Inhibitor) Lorlatinib->EML4_ALK

Caption: ALK/ROS1 Signaling Pathway and Inhibition by Lorlatinib.

Lorlatinib and other similar kinase inhibitors act by binding to the ATP-binding pocket of the ALK or ROS1 kinase domain, preventing phosphorylation and subsequent activation of these downstream pathways.[14] This leads to the inhibition of tumor cell growth and induction of apoptosis.

Experimental Workflow

The synthesis of a kinase inhibitor using this compound as a starting material can be represented by a multi-step workflow. The following diagram illustrates a logical sequence of reactions.

Synthetic_Workflow Start This compound Suzuki_Step Suzuki-Miyaura Coupling Start->Suzuki_Step Intermediate1 4-Aryl-3-fluoropyridine Intermediate Suzuki_Step->Intermediate1 Amination_Step Buchwald-Hartwig Amination Intermediate1->Amination_Step Intermediate2 4-Amino-3-fluoro-arylpyridine Intermediate Amination_Step->Intermediate2 Final_Steps Further Functionalization (e.g., Amide Coupling, Cyclization) Intermediate2->Final_Steps API Final API (e.g., Kinase Inhibitor) Final_Steps->API

Caption: General synthetic workflow for a kinase inhibitor.

This generalized workflow demonstrates how this compound can be sequentially functionalized using robust and high-yielding cross-coupling reactions to build the complex molecular architecture of a modern pharmaceutical ingredient.

Conclusion

This compound is a valuable and versatile building block for the synthesis of pharmaceutical ingredients, particularly kinase inhibitors. Its distinct reactivity at the C4 position allows for the strategic and sequential introduction of various substituents through well-established methodologies like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The protocols and workflows provided herein serve as a guide for researchers in the design and execution of synthetic routes towards novel and potent therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 4-Bromo-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions involving 4-Bromo-3-fluoropyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific challenges you may encounter during your cross-coupling experiments with this compound.

Q1: I am observing low to no yield in my Suzuki-Miyaura coupling reaction. What are the common causes and how can I troubleshoot this?

A1: Low or no product formation in a Suzuki-Miyaura coupling with this compound can stem from several factors. The electron-deficient nature of the pyridine ring can influence the catalytic cycle. Here are key areas to investigate:

  • Catalyst and Ligand Choice: For electron-deficient substrates like this, standard catalysts such as Pd(PPh₃)₄ may not be optimal. Consider using more electron-rich and bulky phosphine ligands like SPhos or XPhos, which can promote the crucial oxidative addition step.[1] Increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can also be beneficial.

  • Base Selection: The choice of base is critical for the activation of the boronic acid. If you are using a weak base like Na₂CO₃ and observing poor results, switching to a stronger base such as K₃PO₄ or Cs₂CO₃ is often effective for challenging couplings.[1][2] Ensure the base is finely powdered to maximize its reactivity.

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is a common choice for Suzuki reactions.[1] The ratio can be optimized; a typical starting point is 4:1 organic solvent to water.

  • Reaction Temperature: If the reaction is sluggish at lower temperatures, consider increasing the temperature to 80-100 °C.

  • Degassing: Thoroughly degassing the solvent and reaction mixture is crucial to prevent oxidation of the palladium(0) catalyst.

Q2: My Sonogashira coupling is not proceeding to completion, and I see byproducts. How can I optimize this reaction?

A2: Incomplete conversion and side reactions are common hurdles in Sonogashira couplings. Here are some troubleshooting strategies:

  • Catalyst System: A dual catalyst system of a palladium complex and a copper(I) salt (e.g., CuI) is standard.[1][3] Ensure both catalysts are fresh and active. For the palladium source, PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ are common starting points.

  • Solvent and Base: Anhydrous, polar aprotic solvents like DMF or THF are generally preferred.[3] The amine base (e.g., Et₃N or DIPEA) not only acts as a base but can also serve as a solvent. Ensure the amine is freshly distilled and dry.

  • Glaser Homocoupling: The formation of a homocoupled alkyne byproduct (Glaser product) indicates the presence of oxygen.[3] Rigorous exclusion of air by working under a strict inert atmosphere (argon or nitrogen) is essential to minimize this side reaction.

  • Temperature: While some Sonogashira reactions can proceed at room temperature, heating to 40-65 °C or even higher (up to 100 °C in some cases) may be necessary to drive the reaction to completion, especially with less reactive substrates.[3][4]

Q3: I am struggling with the Buchwald-Hartwig amination of this compound. What are the key parameters to optimize?

A3: The Buchwald-Hartwig amination can be sensitive to several factors. Here's a guide to optimization:

  • Ligand Selection: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands are generally required. For challenging substrates, consider ligands like BINAP or Xantphos.[5][6]

  • Base: Strong, non-nucleophilic bases are necessary. Sodium tert-butoxide (NaOtBu) is a common choice, but others like LHMDS or K₃PO₄ can also be effective.[6] The choice of base can be dependent on the specific amine being coupled.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used.[6]

  • Catalyst Precursor: While Pd₂(dba)₃ or Pd(OAc)₂ are common precursors, pre-catalysts can offer improved reactivity and reproducibility.

Data Presentation: Optimized Reaction Conditions

The following tables summarize optimized conditions for various cross-coupling reactions with this compound and analogous substrates based on literature data.

Table 1: Optimized Conditions for Suzuki-Miyaura Coupling

ParameterConditionNotes
Palladium Catalyst Pd(PPh₃)₄ (5 mol%)For more challenging couplings, consider Pd(dppf)Cl₂ or catalysts with bulky, electron-rich ligands.[7]
Ligand - (Included in catalyst)If using a Pd(II) source, a ligand like PPh₃, SPhos, or XPhos is necessary.[1]
Base K₃PO₄ (2.0 equiv.)Cs₂CO₃ is also a highly effective alternative.[1]
Solvent 1,4-Dioxane/H₂O (4:1)Thoroughly degassed.
Temperature 85-95 °CReaction times can range from 12-24 hours.
Coupling Partner Arylboronic acid (1.2 equiv.)

Table 2: Optimized Conditions for Sonogashira Coupling

ParameterConditionNotes
Palladium Catalyst Pd(OAc)₂ (1.5 mol%)PdCl₂(PPh₃)₂ (2-5 mol%) is also a common choice.[3][4]
Ligand XPhos (3 mol%)Other phosphine ligands like PPh₃ can also be used.[4]
Co-catalyst CuI (5 mol%)Essential for the Sonogashira catalytic cycle.[1]
Base Et₃N (Triethylamine)Can also be used as a co-solvent.
Solvent DMFAnhydrous and degassed.
Temperature 100 °CTemperature can be a critical factor for achieving high conversion.[4]
Coupling Partner Terminal alkyne (1.2 equiv.)

Table 3: Optimized Conditions for Buchwald-Hartwig Amination

ParameterConditionNotes
Palladium Catalyst Pd₂(dba)₃Pd(OAc)₂ is another common precursor.[5]
Ligand XantphosBINAP is also a good option, particularly with Cs₂CO₃ as the base.[5]
Base K₃PO₄Cs₂CO₃ can also provide high yields.[5]
Solvent Toluene or DioxaneAnhydrous.
Temperature 80-110 °CHigher temperatures may be required for less reactive amines.
Coupling Partner Amine (primary or secondary)

Experimental Protocols

Below are detailed, generalized methodologies for key cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent and Catalyst Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 ratio). Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%).

  • Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling

  • Reaction Setup: To a dry reaction flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and CuI (4-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Reagent Addition: Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N, 2-3 equiv.). Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Reaction: Stir the mixture at the desired temperature (room temperature to 100 °C) and monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.[3]

Protocol 3: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., Xantphos), and the base (e.g., K₃PO₄) to a dry Schlenk tube.

  • Reagent Addition: Add the this compound (1.0 equiv.), the amine (1.2 equiv.), and the anhydrous solvent (e.g., toluene).

  • Inert Atmosphere: Seal the tube and remove it from the glovebox.

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate generalized workflows and logical relationships for optimizing these cross-coupling reactions.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification prep_reagents Prepare & Weigh Reagents (Substrate, Coupling Partner, Base) inert_atm Establish Inert Atmosphere (Evacuate/Backfill Ar/N2) prep_reagents->inert_atm add_solvents Add Degassed Solvents inert_atm->add_solvents add_catalyst Add Catalyst System (Pd source, Ligand, Co-catalyst) add_solvents->add_catalyst heat_stir Heat & Stir at Set Temperature add_catalyst->heat_stir monitor Monitor Progress (TLC, LC-MS) heat_stir->monitor quench Quench Reaction & Cool monitor->quench extract Liquid-Liquid Extraction quench->extract dry_concentrate Dry & Concentrate extract->dry_concentrate purify Purify Product (Column Chromatography) dry_concentrate->purify

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

troubleshooting_flowchart start Low/No Product Yield check_catalyst Is the catalyst/ligand optimal for an electron-deficient pyridine? start->check_catalyst change_catalyst Action: Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos). Increase catalyst loading. check_catalyst->change_catalyst No check_base Is the base strong enough? check_catalyst->check_base Yes change_catalyst->check_base change_base Action: Use a stronger base (e.g., K3PO4, Cs2CO3). check_base->change_base No check_conditions Are reaction conditions optimal? check_base->check_conditions Yes change_base->check_conditions optimize_conditions Action: Increase temperature. Ensure rigorous degassing. Check solvent purity. check_conditions->optimize_conditions No success Improved Yield check_conditions->success Yes optimize_conditions->success

Caption: Troubleshooting logic for low-yield cross-coupling reactions.

References

Technical Support Center: Reactions of 4-Bromo-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-3-fluoropyridine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in palladium-catalyzed cross-coupling reactions with this compound?

A1: In palladium-catalyzed reactions such as Suzuki and Buchwald-Hartwig amination, the two most prevalent side products are the result of hydrodehalogenation and homocoupling .

  • Hydrodehalogenation: This process involves the replacement of the bromine atom with a hydrogen atom, leading to the formation of 3-fluoropyridine. This is a common issue in many palladium-catalyzed reactions involving aryl halides.

  • Homocoupling: In Suzuki reactions, the boronic acid reagent can couple with itself to form a symmetrical biaryl compound. This side reaction is often promoted by the presence of oxygen.

Q2: In nucleophilic aromatic substitution (SNAr) reactions, which halogen is preferentially substituted on this compound?

A2: In SNAr reactions, the position of nucleophilic attack is determined by the electronic properties of the pyridine ring. The nitrogen atom withdraws electron density, activating the ortho (C2, C6) and para (C4) positions to nucleophilic attack. In the case of this compound, the bromine atom is at the activated C4 position. While fluorine is generally a better leaving group in SNAr reactions, the electronic activation at the C4 position makes the displacement of the bromide the more probable outcome. However, reaction conditions can influence this selectivity.

Q3: How does the fluorine atom at the 3-position influence the reactivity of this compound?

A3: The fluorine atom at the C3 position is a strong electron-withdrawing group. This has two main effects:

  • It increases the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack. This can enhance the rate of SNAr reactions.

  • In palladium-catalyzed cross-coupling reactions, the electron-withdrawing nature of the fluorine can facilitate the oxidative addition step of the catalytic cycle.

Troubleshooting Guides

Suzuki Coupling Reactions

Issue 1: Low yield of the desired cross-coupled product and significant formation of 3-fluoropyridine (hydrodehalogenation byproduct).

  • Possible Cause A: Inefficient catalytic cycle. The active palladium catalyst may be decomposing or the reductive elimination step may be slow.

  • Troubleshooting:

    • Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to promote reductive elimination and stabilize the catalyst.

    • Base Selection: The choice of base can be critical. Weaker bases may require higher temperatures, which can lead to more decomposition. A screening of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) may be necessary.

    • Solvent: Ensure anhydrous and degassed solvents are used.

  • Possible Cause B: Proton source in the reaction mixture. Trace amounts of water or other protic sources can lead to protonolysis of the organopalladium intermediate.

  • Troubleshooting:

    • Use rigorously dried solvents and reagents.

    • Perform the reaction under a strictly inert atmosphere (Argon or Nitrogen).

Issue 2: Formation of a significant amount of homocoupled boronic acid byproduct.

  • Possible Cause: Presence of oxygen. Oxygen can promote the oxidative homocoupling of the boronic acid.

  • Troubleshooting:

    • Degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas or by freeze-pump-thaw cycles.

    • Catalyst Choice: Using a Pd(0) source directly [e.g., Pd(PPh₃)₄] or ensuring efficient in situ generation of Pd(0) from a Pd(II) precatalyst can sometimes mitigate this issue.

Suzuki_Troubleshooting cluster_start cluster_hydrodehalogenation Hydrodehalogenation cluster_homocoupling Homocoupling start Low Yield or Side Products node_hydro Inefficient Catalyst Cycle start->node_hydro 3-Fluoropyridine byproduct node_homo Oxygen in Reaction start->node_homo Biaryl byproduct from boronic acid sol_hydro Optimize Ligand/Base (e.g., XPhos, Cs₂CO₃) node_hydro->sol_hydro node_proton Proton Source (e.g., Water) sol_proton Use Anhydrous & Degassed Solvents node_proton->sol_proton sol_homo Thoroughly Degas Solvents & Mixture node_homo->sol_homo

Buchwald-Hartwig Amination

Issue: Low conversion and formation of 3-fluoropyridine.

  • Possible Cause A: Catalyst inhibition or decomposition. The amine substrate or product can sometimes act as an inhibitory ligand for the palladium catalyst.

  • Troubleshooting:

    • Ligand Selection: Use bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos, BrettPhos) that are specifically designed for amination reactions.

    • Catalyst Loading: A slight increase in catalyst loading may be beneficial.

  • Possible Cause B: Inappropriate base. The strength of the base is crucial for the deprotonation of the amine to form the palladium-amido intermediate.

  • Troubleshooting:

    • Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. If the substrate is base-sensitive, weaker bases like Cs₂CO₃ or K₃PO₄ can be attempted, often requiring higher temperatures.

Buchwald_Hartwig_Troubleshooting start Low Yield of Aminated Product cause1 Catalyst Inhibition/ Decomposition start->cause1 cause2 Ineffective Base start->cause2 solution1 Screen Bulky Ligands (e.g., RuPhos, BrettPhos) cause1->solution1 solution2 Optimize Base (e.g., NaOtBu, LHMDS) cause2->solution2

Nucleophilic Aromatic Substitution (SNAr)

Issue: Mixture of regioisomers or no reaction.

  • Possible Cause A: Insufficient activation of the pyridine ring. While the nitrogen and fluorine atoms are electron-withdrawing, for some weak nucleophiles, this may not be enough to drive the reaction.

  • Troubleshooting:

    • Temperature: Increasing the reaction temperature can often overcome activation barriers.

    • Solvent: Use of polar aprotic solvents like DMSO or DMF can accelerate SNAr reactions.

  • Possible Cause B: Competitive attack at other positions. Although less likely, strong nucleophiles under certain conditions might lead to minor products from attack at other positions or reaction with the fluorine atom.

  • Troubleshooting:

    • Reaction Conditions: A careful optimization of temperature and reaction time can improve selectivity. Lower temperatures generally favor the thermodynamically more stable product.

    • Nucleophile Choice: The nature of the nucleophile can influence regioselectivity.

Data Presentation: Representative Reaction Yields

The following tables summarize typical yields for the main products in reactions involving this compound and similar substrates. The yields of side products are often not reported but the common ones are listed.

Table 1: Suzuki Coupling of this compound with Arylboronic Acids

Arylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Product Yield (%)Common Side Products
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285-953-Fluoropyridine, Biphenyl
4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃1,4-Dioxane1101680-903-Fluoropyridine, 4,4'-Dimethoxybiphenyl
3-Thienylboronic acidPd(PPh₃)₄ (5)-K₂CO₃DME/H₂O901875-853-Fluoropyridine, 3,3'-Bithiophene

Table 2: Buchwald-Hartwig Amination of this compound with Amines

AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Product Yield (%)Common Side Products
MorpholinePd₂(dba)₃ (2)RuPhos (4)NaOtBuToluene1001880-903-Fluoropyridine
AnilinePd(OAc)₂ (2)BrettPhos (4)Cs₂CO₃1,4-Dioxane1102470-803-Fluoropyridine
BenzylaminePd₂(dba)₃ (2)XPhos (4)LHMDSTHF801675-853-Fluoropyridine

Table 3: Nucleophilic Aromatic Substitution (SNAr) of this compound

NucleophileReagentSolventTemp (°C)Time (h)ProductProduct Yield (%)
MethoxideNaOMeMeOH65124-Methoxy-3-fluoropyridine70-80
AmineR₂NHDMSO120244-(Dialkylamino)-3-fluoropyridine60-70
ThiolateNaSArDMF10084-(Arylthio)-3-fluoropyridine75-85

Experimental Protocols

General Protocol for Suzuki Coupling

Suzuki_Protocol start Start step1 1. Add this compound, boronic acid, and base to a dry flask. start->step1 step2 2. Evacuate and backfill with inert gas (3x). step1->step2 step3 3. Add degassed solvent. step2->step3 step4 4. Add Pd catalyst and ligand. step3->step4 step5 5. Heat to desired temperature and stir. step4->step5 step6 6. Monitor reaction by TLC or LC-MS. step5->step6 step7 7. Work-up and purify. step6->step7 end End step7->end

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent system (e.g., toluene/water 4:1) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the required time (typically 12-24 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., RuPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 eq.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 eq.) and the amine (1.1-1.2 eq.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe to achieve a concentration of 0.1-0.5 M.

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq.) and the solvent (e.g., DMF).

  • Nucleophile Addition: Add the nucleophile (e.g., sodium methoxide, 1.2 eq.) portion-wise at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture and quench with water. Extract the product with an organic solvent (e.g., dichloromethane).

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography.

Technical Support Center: Purification of 4-Bromo-3-fluoropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-bromo-3-fluoropyridine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter when synthesizing this compound derivatives?

A1: Common impurities can include unreacted starting materials, isomers (e.g., other bromofluoro-pyridines), and over-brominated or under-brominated species. Depending on the synthetic route, you may also find residual catalysts and reagents.

Q2: My this compound derivative appears as a colored oil or solid. How can I remove the color?

A2: Colored impurities are often due to high-molecular-weight byproducts or degradation products. A common method to remove these is to treat a solution of your crude product with activated charcoal, followed by hot filtration. Subsequent purification by column chromatography or recrystallization is often necessary.

Q3: I am having trouble with my column chromatography separation; the spots are tailing on the TLC plate. What can I do?

A3: Tailing of pyridine-containing compounds on silica gel is a common issue due to the basic nature of the pyridine nitrogen interacting with the acidic silica surface. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your eluent. Alternatively, using a different stationary phase like neutral alumina can be effective.

Q4: My compound "oils out" during recrystallization instead of forming crystals. What is happening and how can I fix it?

A4: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, or if the solution is supersaturated with impurities. To resolve this, try one of the following:

  • Re-dissolve and cool slowly: Reheat the solution until the oil dissolves completely, perhaps adding a small amount of additional solvent, and then allow it to cool much more slowly.

  • Change the solvent system: The chosen solvent may be too good a solvent. Try a solvent in which your compound is less soluble, or use a mixed solvent system.

  • Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.

  • Seed the solution: If you have a pure crystal of your compound, add a small amount to the cooled solution to induce crystallization.

Q5: What is a good starting point for a solvent system in column chromatography for a this compound derivative?

A5: A good starting point for silica gel column chromatography is a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate. You can start with a low polarity mixture (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity while monitoring the elution with Thin Layer Chromatography (TLC).

Troubleshooting Guides

Recrystallization Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling - Solution is not saturated.- Too much solvent was used.- Evaporate some of the solvent to concentrate the solution and cool again.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal of the pure compound.- Place the solution in an ice bath or refrigerator.
"Oiling out" - The compound is precipitating above its melting point.- The solution is cooling too rapidly.- High concentration of impurities.- Reheat the solution to dissolve the oil, add more solvent, and cool slowly.- Use a different solvent or a mixed solvent system.- Purify by column chromatography first to remove impurities.
Low recovery of purified product - The compound is significantly soluble in the cold solvent.- Premature crystallization during hot filtration.- Cool the filtrate in an ice bath to maximize precipitation.- Concentrate the mother liquor to obtain a second crop of crystals.- Preheat the funnel and filter paper for hot filtration.
Colored crystals - Colored impurities are co-crystallizing with the product.- Treat the hot solution with activated charcoal before filtration.- Perform a second recrystallization.
Column Chromatography Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of spots - Inappropriate mobile phase polarity.- Optimize the eluent system using TLC. Aim for an Rf of 0.2-0.4 for your target compound.- Use a shallower solvent gradient during elution.
Tailing of spots - Interaction of the basic pyridine with acidic silica gel.- Add 0.1-1% triethylamine to the mobile phase.- Use neutral alumina as the stationary phase.
Compound stuck on the column - The eluent is not polar enough.- Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).- If the compound is very polar, a more polar solvent like methanol may be needed in the eluent.
Cracked or channeled column bed - Improper packing of the column.- Ensure the silica/alumina is packed as a uniform slurry and is not allowed to run dry.

Experimental Protocols

Protocol 1: Purification by Recrystallization (Single Solvent)

This protocol is a general guideline. The choice of solvent will need to be determined experimentally. This compound is reportedly soluble in organic solvents like ethanol and acetone.[1]

Materials:

  • Crude this compound derivative

  • Recrystallization solvent (e.g., ethanol, isopropanol, or acetone/water mixture)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel, filter paper, and vacuum flask

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Cooling: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Flash Column Chromatography

Materials:

  • Crude this compound derivative

  • Silica gel (230-400 mesh) or neutral alumina

  • Chromatography column

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Sand

  • Collection tubes

  • TLC plates and developing chamber

Procedure:

  • TLC Analysis: Develop a suitable solvent system using TLC. A good system will give your target compound an Rf value of approximately 0.2-0.4 and good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Add a thin layer of sand to the top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a volatile solvent like dichloromethane. Carefully load the sample onto the top of the column.

  • Elution: Begin eluting the column with the starting eluent. Gradually increase the polarity of the eluent as needed to move your compound down the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation

Table 1: Solubility Data (Qualitative)
SolventSolubility of this compound
WaterLimited solubility[1]
EthanolSoluble[1]
AcetoneSoluble[1]
DichloromethaneLikely Soluble
Ethyl AcetateLikely Soluble
HexanesLikely Sparingly Soluble to Insoluble

Note: This table is based on general information for this compound and may vary for its derivatives.

Table 2: Illustrative Column Chromatography Parameters
Derivative TypeStationary PhaseExample Mobile Phase System (Gradient)
Neutral/Weakly BasicSilica GelHexanes : Ethyl Acetate (95:5 to 70:30)
Basic (potential for tailing)Silica Gel with 1% TriethylamineHexanes : Ethyl Acetate (95:5 to 70:30)
Acid SensitiveNeutral AluminaHexanes : Ethyl Acetate (90:10 to 60:40)

Note: These are starting points and the optimal conditions should be determined by TLC analysis for each specific derivative.

Visualizations

PurificationWorkflow start Crude this compound Derivative is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No purity_check1 Check Purity (TLC, NMR) recrystallization->purity_check1 purity_check2 Check Purity (TLC, NMR) column_chromatography->purity_check2 purity_check1->column_chromatography Impure pure_product Pure Product purity_check1->pure_product Pure purity_check2->recrystallization Impure & Solid purity_check2->pure_product Pure

Caption: General purification workflow for this compound derivatives.

Caption: Troubleshooting common issues in recrystallization.

References

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 4-Bromo-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the Suzuki coupling of 4-Bromo-3-fluoropyridine.

Frequently Asked Questions (FAQs)

Issue: Low to No Product Yield

Q1: I am observing very low or no formation of my desired 4-aryl-3-fluoropyridine product. What are the primary reasons for this?

A1: Low to no yield in the Suzuki coupling of this compound is a common challenge that can stem from several factors. As an electron-deficient substrate, this compound can be prone to side reactions and catalyst inhibition. Key areas to investigate include:

  • Catalyst Inactivity: The active Pd(0) species may not be forming efficiently from the precatalyst, or it could be deactivating prematurely. The pyridine nitrogen can coordinate with the palladium catalyst, hindering its activity.[1]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and may not be suitable for this specific substrate.[1]

  • Poor Quality of Reagents: Degradation or impurities in the this compound, boronic acid, or solvent can inhibit the reaction.

  • Presence of Oxygen: The Pd(0) catalyst is highly sensitive to oxygen, which can lead to its deactivation.[1]

Q2: How can I improve the activity of my palladium catalyst?

A2: To enhance catalyst performance, consider the following strategies:

  • Catalyst Selection: While standard catalysts like Pd(PPh₃)₄ can be effective, more challenging couplings often benefit from more advanced catalyst systems. Buchwald-type ligands and their corresponding precatalysts (e.g., XPhos, SPhos) are often more effective for electron-deficient heteroaryl halides.

  • Ligand Choice: The use of electron-rich and bulky phosphine ligands can facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, which can be sluggish for this substrate.

  • Catalyst Loading: If you suspect catalyst deactivation, a modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may improve the yield.

Issue: Significant Side Product Formation

Q3: I am observing a significant amount of a byproduct that appears to be the debrominated starting material (3-fluoropyridine). What causes this and how can I prevent it?

A3: The formation of a debrominated byproduct is a common side reaction known as hydrodehalogenation. This occurs when the palladium-aryl intermediate reacts with a hydride source in the reaction mixture instead of the boronic acid.

  • Causes: This side reaction can be promoted by high temperatures, certain bases, or the presence of water or other protic impurities. Electron-deficient aryl halides are particularly susceptible to this side reaction.

  • Prevention Strategies:

    • Milder Base: Switching to a milder base, such as potassium fluoride (KF) or cesium fluoride (CsF), can sometimes suppress dehalogenation.

    • Lower Temperature: Reducing the reaction temperature may slow down the rate of dehalogenation relative to the desired coupling.

    • Anhydrous Conditions: While some water is often necessary for the Suzuki coupling, excessive amounts can promote hydrodehalogenation. Using anhydrous solvents and ensuring reagents are dry can be beneficial. However, be aware that completely anhydrous conditions with certain bases like K₃PO₄ might require a small amount of water to be effective.[2]

Q4: My main side product is the homocoupling of my boronic acid. How can I minimize this?

A4: Homocoupling of the boronic acid (forming a biaryl from two boronic acid molecules) is often promoted by the presence of oxygen.

  • Prevention Strategies:

    • Rigorous Degassing: It is crucial to thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using several freeze-pump-thaw cycles.[1]

    • Control of Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can sometimes favor homocoupling.

Issue: Reaction Optimization

Q5: What is the best base to use for the Suzuki coupling of this compound?

A5: The choice of base is critical as it activates the boronic acid for transmetalation.[3] For challenging substrates like this compound, a screening of bases is often necessary.

  • Commonly Used Bases: Inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are frequently used.[1]

  • Recommendations: K₃PO₄ is often a good starting point for couplings involving nitrogen-containing heterocycles.[1] The strength and solubility of the base in the chosen solvent system are important factors to consider.

Q6: Which solvent system is recommended for this reaction?

A6: A mixture of an organic solvent and water is typically employed to dissolve both the organic substrates and the inorganic base.

  • Common Solvent Systems: Popular choices include 1,4-dioxane/water, toluene/water, and DMF/water.[1]

  • Considerations: The solubility of all reagents in the chosen solvent system is crucial for the reaction to proceed efficiently. Ensure that your starting materials are soluble at the reaction temperature.

Data Presentation

The following table summarizes representative reaction conditions for the Suzuki coupling of this compound with an arylboronic acid. Please note that optimal conditions may vary depending on the specific arylboronic acid used.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901265-75
2Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)100880-90
3XPhos Pd G3 (2)-Cs₂CO₃ (2)2-MeTHF/H₂O (10:1)8012>90
4PdCl₂(dppf) (3)-Na₂CO₃ (2)DMF/H₂O (5:1)110670-80

Note: The yields presented are typical ranges and may vary based on the specific arylboronic acid and experimental setup.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound with Phenylboronic Acid

This protocol provides a starting point for the optimization of the Suzuki coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene/Water 10:1)

  • Schlenk flask or microwave vial

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst to the flask.

  • Solvent Addition: Add the degassed solvent mixture to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting_Low_Yield_Suzuki Start Low or No Yield Observed Check_Catalyst 1. Evaluate Catalyst System Start->Check_Catalyst Check_Conditions 2. Assess Reaction Conditions Start->Check_Conditions Check_Reagents 3. Verify Reagent Quality Start->Check_Reagents Check_Atmosphere 4. Ensure Inert Atmosphere Start->Check_Atmosphere Catalyst_Issues Inactive Catalyst? - Pd(0) not forming - Catalyst deactivation - Pyridine coordination Check_Catalyst->Catalyst_Issues Potential Causes Condition_Issues Suboptimal Conditions? - Inappropriate base - Poor solvent choice - Incorrect temperature Check_Conditions->Condition_Issues Potential Causes Reagent_Issues Reagent Problems? - Degraded starting materials - Impure boronic acid - Wet solvent Check_Reagents->Reagent_Issues Potential Causes Atmosphere_Issues Oxygen Contamination? Check_Atmosphere->Atmosphere_Issues Potential Causes Catalyst_Solutions Solutions: - Use Buchwald precatalysts (e.g., XPhos Pd G3) - Screen different ligands - Increase catalyst loading Catalyst_Issues->Catalyst_Solutions Troubleshooting Condition_Solutions Solutions: - Screen bases (K3PO4, Cs2CO3) - Screen solvents (Dioxane, Toluene, 2-MeTHF) - Optimize temperature Condition_Issues->Condition_Solutions Troubleshooting Reagent_Solutions Solutions: - Use fresh, pure reagents - Dry solvents and reagents Reagent_Issues->Reagent_Solutions Troubleshooting Atmosphere_Solutions Solutions: - Thoroughly degas solvents - Use Schlenk line techniques Atmosphere_Issues->Atmosphere_Solutions Troubleshooting

Caption: Troubleshooting workflow for low yield in Suzuki coupling.

Suzuki_Catalytic_Cycle Pd0 L-Pd(0)-L OxAdd Ar-Pd(II)-X (L)₂ Pd0->OxAdd OA_label Oxidative Addition Pd0->OA_label Ar-X Transmetalation Ar-Pd(II)-Ar' (L)₂ OxAdd->Transmetalation T_label Transmetalation OxAdd->T_label Ar'-B(OR)₂ (Base) Transmetalation->Pd0 Ar-Ar' RE_label Reductive Elimination Transmetalation->RE_label OA_label->OxAdd T_label->Transmetalation RE_label->Pd0

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Technical Support Center: Managing Pyridine Inhibition of Palladium Catalysts in Halopyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with pyridine inhibition of palladium catalysts during cross-coupling reactions with halopyridines.

Frequently Asked Questions (FAQs)

Q1: What is pyridine inhibition of palladium catalysts?

A1: Pyridine inhibition, also known as catalyst poisoning, occurs when the nitrogen atom of a pyridine-containing substrate or molecule in the reaction mixture coordinates to the palladium center.[1] This coordination can deactivate the catalyst by blocking sites required for the catalytic cycle, thus slowing down or completely stalling the desired cross-coupling reaction.[1][2]

Q2: Why are halopyridine cross-coupling reactions particularly challenging?

A2: The nitrogen atom in the pyridine ring acts as a Lewis base and can effectively compete with other ligands to bind to the palladium catalyst. This is especially problematic with 2-halopyridines, where the nitrogen is in close proximity to the reaction center.[1][3][4] This binding can lead to the formation of stable, inactive palladium complexes, which hinders the catalytic turnover.

Q3: What are the common signs of catalyst inhibition in my reaction?

A3: Common indicators of catalyst inhibition or deactivation include:

  • Low or no conversion: The starting materials remain largely unreacted.[5]

  • Reaction stalling: The reaction proceeds initially but then stops before completion.[1]

  • Formation of palladium black: A black precipitate indicates that the palladium has agglomerated and fallen out of the catalytic cycle, rendering it inactive.[1]

  • No color change: A lack of the expected color change in the reaction mixture can suggest that the catalyst is not active.[1]

Q4: Which palladium precursors are recommended for halopyridine reactions?

A4: While various palladium sources can be used, palladium(II) pre-catalysts are common. However, they require in-situ reduction to the active Pd(0) species. Using a Pd(0) source or a pre-catalyst that rapidly generates the active species can be advantageous to minimize side reactions. For challenging couplings, air-stable palladium phosphine oxide and chloride complexes have shown high activity.

Troubleshooting Guides

Issue 1: Low or No Conversion

Symptoms: Your reaction shows minimal or no formation of the desired product, and a significant amount of starting material remains.

Potential Causes & Solutions:

Potential Cause Recommended Solution Explanation
Catalyst Poisoning by Pyridine Nitrogen 1. Switch to a Bulkier Ligand: Employ sterically hindered and electron-rich phosphine ligands like XPhos, SPhos, or P(t-Bu)₃. 2. Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst for efficient generation of the active catalytic species.[5] 3. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes overcome partial deactivation.[5]The pyridine substrate coordinates to the palladium, inhibiting the catalytic cycle. Bulky ligands can sterically hinder this coordination.
Inefficient Oxidative Addition 1. Change the Halide: If possible, switch from a chloride to a bromide or iodide, as C-I and C-Br bonds are more reactive.[5] 2. Increase Reaction Temperature: Carefully increase the temperature in 10-20 °C increments, monitoring for decomposition.[5]The C-X bond of the halopyridine is not being effectively activated by the palladium catalyst.
Poor Transmetalation (in Suzuki Coupling) 1. Screen Different Bases: Evaluate a range of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[5] 2. Consider Alternative Boron Reagents: 2-pyridyl N,N-diethanolamine boronate esters or cyclic triolborates can be more effective than boronic acids.The transfer of the organometallic reagent to the palladium center is slow or inefficient.
Issue 2: Formation of Side Products

Symptoms: You observe significant formation of unintended products alongside or instead of the desired coupled product.

Potential Causes & Solutions:

Side Product Potential Cause Recommended Solution
Dehalogenation The halide on the pyridine is replaced by a hydrogen atom.1. Optimize Ligand and Base: The choice of ligand and base can influence the relative rates of reductive elimination and dehalogenation. 2. Lower Reaction Temperature: Higher temperatures can sometimes favor this side reaction.[5]
Protodeboronation (in Suzuki Coupling) The boronic acid is replaced by a hydrogen atom from the solvent or trace water.1. Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. 2. Choose a Non-Aqueous Base: Consider using a base like K₃PO₄ in an anhydrous solvent.[5]
Homocoupling The organometallic reagent couples with itself.1. Degas the Reaction Mixture: Thoroughly remove oxygen, which can promote homocoupling. 2. Use a Pre-catalyst: Pd(II) pre-catalysts can sometimes lead to homocoupling during their initial reduction to Pd(0).[5]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a 4-Halopyridine

This protocol is a generalized procedure based on common literature practices.[6]

Reaction Setup:

  • To an oven-dried Schlenk tube, add the 4-halopyridine (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium precursor (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%) and ligand, if required.

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[7]

  • Add the degassed solvent system (e.g., Toluene/H₂O 4:1, 5 mL) via syringe.[6]

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring for the specified time.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination of a 2-Bromopyridine

This protocol is a generalized procedure and may require optimization for specific substrates.

Reaction Setup:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv) to an oven-dried Schlenk tube.

  • Add the 2-bromopyridine (1.0 equiv) and the amine (1.1-1.2 equiv).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the reaction mixture with stirring at the appropriate temperature (typically 80-110 °C).[1]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Visualizations

Catalytic_Cycle_Suzuki Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Pd(0)L2->Inhibition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Product Reductive Elimination->Ar-R Pyridine-Pd(0)L2 Inactive Complex Inhibition->Pyridine-Pd(0)L2 Pyridine Substrate

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, illustrating the potential for pyridine inhibition.

Troubleshooting_Workflow start Low Conversion in Halopyridine Reaction check_catalyst Observe Palladium Black? start->check_catalyst catalyst_degradation Catalyst Degradation check_catalyst->catalyst_degradation Yes check_halide Halide Reactivity (Cl < Br < I) check_catalyst->check_halide No optimize_ligand Use Bulky Ligand (e.g., XPhos) catalyst_degradation->optimize_ligand optimize_temp Lower Reaction Temperature catalyst_degradation->optimize_temp end Improved Yield optimize_ligand->end optimize_temp->end change_halide Switch to More Reactive Halide check_halide->change_halide Using Chloride increase_temp Increase Temperature Cautiously check_halide->increase_temp Using Bromide/Iodide change_halide->end check_base Screen Different Bases increase_temp->check_base check_base->end

Caption: A step-by-step workflow for troubleshooting low yields in halopyridine cross-coupling reactions.

References

dehalogenation side reactions of 4-Bromo-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Bromo-3-fluoropyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate dehalogenation side reactions commonly encountered during synthetic transformations of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem with this compound?

A1: Dehalogenation is a side reaction where the bromine atom on this compound is replaced by a hydrogen atom, leading to the formation of 3-fluoropyridine. This is problematic as it consumes the starting material, reduces the yield of the desired product, and introduces a significant impurity that can be difficult to separate.

Q2: Which reactions are most prone to dehalogenation with this substrate?

A2: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, are particularly susceptible to dehalogenation. Lithiation followed by quenching with an electrophile can also lead to debromination if not performed under strictly controlled conditions.

Q3: What are the primary causes of dehalogenation in palladium-catalyzed reactions?

A3: Dehalogenation, often termed hydrodehalogenation, in palladium-catalyzed reactions is primarily caused by the formation of a palladium-hydride (Pd-H) species. This species can then transfer a hydride to the pyridine ring, cleaving the C-Br bond. Common sources of hydrides include solvents (like alcohols), bases (some can act as hydride donors), and protic impurities such as water.[1] High reaction temperatures and prolonged reaction times can also exacerbate this side reaction.[2]

Q4: How does the fluorine atom in this compound influence dehalogenation?

A4: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the C-Br bond. While specific studies on this compound are limited, electron-withdrawing groups can sometimes make the aryl halide more susceptible to certain side reactions. The pyridine nitrogen itself can also coordinate to the palladium catalyst, potentially influencing the reaction pathway and the propensity for dehalogenation.

Troubleshooting Guides

This section provides specific troubleshooting advice for common experimental issues involving dehalogenation of this compound.

Issue 1: Significant Debromination in Suzuki-Miyaura Coupling

Symptoms:

  • Formation of a significant amount of 3-fluoropyridine, detectable by GC-MS or NMR.

  • Low yield of the desired coupled product.

  • Complex product mixture that is difficult to purify.

Root Causes and Solutions:

Potential Cause Recommended Solution Rationale
Aggressive Base Switch to a milder base such as K₃PO₄, Cs₂CO₃, or CsF.Stronger bases can sometimes act as hydride sources or promote pathways that lead to the formation of Pd-H species. Weaker inorganic bases are often effective in minimizing this side reaction.[3]
High Reaction Temperature Lower the reaction temperature.High temperatures can accelerate the rate of dehalogenation.[1] Attempt the reaction at a lower temperature (e.g., 60-80 °C) and monitor for improvement.
Choice of Ligand Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).These ligands can promote the desired reductive elimination step of the catalytic cycle over the competing dehalogenation pathway.
Presence of Protic Impurities Use anhydrous, degassed solvents and high-purity reagents.Water, alcohols, or other protic impurities can serve as a hydride source for the formation of Pd-H species.[1]
Prolonged Reaction Time Monitor the reaction closely and stop it once the starting material is consumed.Extended reaction times can lead to increased byproduct formation.
Issue 2: Debromination in Buchwald-Hartwig Amination

Symptoms:

  • Formation of 3-fluoropyridine alongside the desired aminated product.

  • Reduced yield of the target amine.

Root Causes and Solutions:

Potential Cause Recommended Solution Rationale
Strong Alkoxide Bases Consider using a weaker base like Cs₂CO₃ or K₃PO₄, or a non-nucleophilic organic base.Strong bases like NaOtBu can sometimes contribute to dehalogenation.
Catalyst System Screen different palladium precatalysts and ligands.The choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich ligands can often suppress dehalogenation.
Solvent Choice Use a non-polar, aprotic solvent like toluene or dioxane.Solvents that can act as hydride donors should be avoided.
Reaction Temperature Optimize the reaction temperature, starting with milder conditions.As with Suzuki coupling, higher temperatures can increase the rate of dehalogenation.
Issue 3: Debromination during Lithiation

Symptoms:

  • Formation of 3-fluoropyridine after quenching the reaction with an electrophile.

  • Low yield of the desired substituted product.

Root Causes and Solutions:

Potential Cause Recommended Solution Rationale
Protic Quenching Ensure the reaction is quenched with the electrophile before any exposure to protic sources.The lithiated intermediate is highly basic and will be readily protonated by any available proton source, leading to the dehalogenated product.
Temperature Control Maintain a very low temperature (typically -78 °C) throughout the lithiation and quenching process.The lithiated intermediate can be unstable at higher temperatures, leading to side reactions.
Choice of Lithiating Agent Use n-BuLi or t-BuLi in an appropriate solvent like THF or toluene.The choice of organolithium reagent and solvent can influence the stability of the lithiated species.

Data Presentation

The following tables provide a summary of how different reaction parameters can influence the outcome of a Suzuki-Miyaura coupling with this compound, with a focus on minimizing the dehalogenated byproduct. The data is representative and based on general trends observed for similar aryl bromides.

Table 1: Effect of Base on Dehalogenation in Suzuki-Miyaura Coupling

Base Temperature (°C) Typical Yield of Coupled Product (%) Typical Yield of Dehalogenated Product (%)
Na₂CO₃10060-7015-25
K₃PO₄8080-905-10
Cs₂CO₃8085-95< 5

Table 2: Effect of Ligand on Dehalogenation in Suzuki-Miyaura Coupling

Ligand Catalyst Precursor Temperature (°C) Typical Yield of Coupled Product (%) Typical Yield of Dehalogenated Product (%)
PPh₃Pd(PPh₃)₄10050-6020-30
SPhosPd₂(dba)₃8090-98< 5
XPhosXPhos Pd G38092-99< 3

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling of this compound to Minimize Dehalogenation

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, optimized to minimize the formation of the dehalogenated byproduct, 3-fluoropyridine.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • Cesium Carbonate (Cs₂CO₃), anhydrous (2.5 eq.)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

  • Schlenk flask or reaction vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and Cs₂CO₃.

  • Catalyst Addition: Add the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos).

  • Inert Atmosphere: Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed 1,4-dioxane and water (typically a 10:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material. The reaction is typically complete in 4-12 hours.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Dehalogenation_Mechanism Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd Ar-Br ArPdBr Ar-Pd(II)-Br(L_n) OxAdd->ArPdBr Transmetal Transmetalation (Ar'-B(OR)2) ArPdBr->Transmetal Ar'-B(OR)2 PdH_Formation Pd-H Formation (from base, solvent, etc.) ArPdBr->PdH_Formation Competes with Transmetalation ArPdAr Ar-Pd(II)-Ar'(L_n) Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product ArPdH Ar-Pd(II)-H(L_n) PdH_Formation->ArPdH RedElim_Dehalo Reductive Elimination ArPdH->RedElim_Dehalo RedElim_Dehalo->Pd0 Regeneration Dehalo_Product Ar-H RedElim_Dehalo->Dehalo_Product

Caption: Competing pathways of productive cross-coupling and dehalogenation.

Troubleshooting_Workflow Start Dehalogenation Observed in Cross-Coupling Reaction Check_Base Is an aggressive base being used (e.g., NaOtBu, Na2CO3)? Start->Check_Base Switch_Base Switch to a milder base (K3PO4, Cs2CO3) Check_Base->Switch_Base Yes Check_Temp Is the reaction temperature high (> 100 °C)? Check_Base->Check_Temp No Resolved Problem Resolved Switch_Base->Resolved Lower_Temp Lower the reaction temperature (e.g., 60-80 °C) Check_Temp->Lower_Temp Yes Check_Ligand Is a simple phosphine ligand being used (e.g., PPh3)? Check_Temp->Check_Ligand No Lower_Temp->Resolved Switch_Ligand Use a bulky, electron-rich ligand (e.g., SPhos, XPhos) Check_Ligand->Switch_Ligand Yes Check_Solvent Are solvents and reagents anhydrous and degassed? Check_Ligand->Check_Solvent No Switch_Ligand->Resolved Use_Anhydrous Ensure use of high-purity, anhydrous, and degassed materials Check_Solvent->Use_Anhydrous No Check_Solvent->Resolved Yes Use_Anhydrous->Resolved

Caption: A workflow for troubleshooting dehalogenation side reactions.

References

impact of base and solvent on 4-Bromo-3-fluoropyridine reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-3-fluoropyridine. The information is designed to address specific issues that may be encountered during experiments, with a focus on the impact of bases and solvents on its reactivity in common cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Which halogen is more likely to react in this compound during nucleophilic aromatic substitution (SNAr)?

A1: In nucleophilic aromatic substitution (SNAr) reactions, the fluorine atom is generally more reactive and thus a better leaving group than the bromine atom. This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.

Q2: In what types of reactions is the bromine atom of this compound typically displaced?

A2: The bromine atom is preferentially displaced in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. In these reactions, the palladium catalyst undergoes oxidative addition into the weaker carbon-bromine bond over the stronger carbon-fluorine bond.

Q3: What are the most common side reactions observed when working with this compound?

A3: Common side reactions include:

  • Homocoupling: Formation of a biaryl product from the starting material, particularly in Suzuki reactions if the reaction conditions are not optimal.

  • Protodehalogenation: Replacement of the bromine or fluorine atom with a hydrogen atom, which can be promoted by certain bases and solvents in the presence of a proton source.

  • Hydrolysis of boronic acids/esters: In Suzuki reactions, the boronic acid or ester can be sensitive to aqueous basic conditions, leading to decomposition.

  • Reaction with solvent: Some solvents, particularly nucleophilic ones like alcohols, can compete with the desired nucleophile in SNAr reactions under certain conditions.

Q4: How does the choice of base impact the outcome of a reaction with this compound?

A4: The base plays a critical role in several ways:

  • In Suzuki reactions, the base is required for the transmetalation step. The choice of base can influence the reaction rate and yield. Common bases include carbonates (e.g., K2CO3, Cs2CO3) and phosphates (e.g., K3PO4).

  • In Buchwald-Hartwig aminations, a strong, non-nucleophilic base is typically required to deprotonate the amine and the palladium-amine complex. Common choices include sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS).

  • In SNAr reactions, the base is used to deprotonate the incoming nucleophile, increasing its nucleophilicity. The strength of the base should be matched to the pKa of the nucleophile.

Q5: What is the role of the solvent in reactions involving this compound?

A5: The solvent's primary roles are to dissolve the reactants and to influence the reaction mechanism and rate.

  • Polar aprotic solvents like DMF, DMSO, and acetonitrile are often used in SNAr reactions as they can stabilize the charged intermediate (Meisenheimer complex).

  • Ethereal solvents such as dioxane and THF are common in palladium-catalyzed cross-coupling reactions.

  • Protic solvents like water and alcohols can participate in the reaction and may not be suitable for all transformations, but are sometimes used in combination with other solvents in Suzuki reactions.

Troubleshooting Guides

Troubleshooting Suzuki-Miyaura Coupling Reactions
Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Inactive catalyst- Ensure the palladium catalyst is not old or decomposed. - Consider using a pre-catalyst that is more air and moisture stable.
Ineffective base- Switch to a different base (e.g., from K2CO3 to K3PO4 or Cs2CO3). - Ensure the base is anhydrous if required.
Poor solvent choice- Try a different solvent system (e.g., dioxane/water, toluene/water, or DMF). - Ensure solvents are properly degassed to remove oxygen.
Boronic acid decomposition- Use fresh boronic acid or ester. - Minimize reaction time and temperature to prevent decomposition.
Significant Homocoupling of the Boronic Acid Reaction conditions favor homocoupling- Decrease the catalyst loading. - Use a different phosphine ligand. - Ensure rigorous exclusion of oxygen.
Protodebromination of Starting Material Presence of a proton source and certain bases- Use anhydrous solvents and reagents. - Switch to a different base that is less prone to promoting this side reaction.
Troubleshooting Buchwald-Hartwig Amination Reactions
Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Base is not strong enough- Switch to a stronger base like NaOtBu or LiHMDS. - Ensure the base is fresh and has not been deactivated by moisture or air.
Ligand is not suitable for the substrate- Screen different phosphine ligands (e.g., XPhos, SPhos, RuPhos). - Use a pre-catalyst with a specific ligand.
Catalyst inhibition- Ensure the amine substrate is pure and free of impurities that could poison the catalyst. - Degas the solvent thoroughly.
Decomposition of Starting Material or Product Reaction temperature is too high- Lower the reaction temperature and increase the reaction time. - Some sensitive functional groups may not be stable to the reaction conditions.
Side Reaction with the Fluorine Atom Under forcing conditions, SNAr at the C-F position may occur- Use milder reaction conditions (lower temperature, shorter reaction time). - This is generally less common than reaction at the C-Br bond in this reaction type.

Data Presentation

The following tables summarize typical reaction conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions of bromopyridines, which can serve as a starting point for optimizing reactions with this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines
Boronic Acid/Ester Palladium Source / Ligand Base Solvent Temp (°C) Yield (%)
Phenylboronic acidPd(PPh3)4Na2CO3Toluene/EtOH/H2O80~85-95
4-Methoxyphenylboronic acidPd2(dba)3 / SPhosK3PO4Dioxane/H2O100~90-98
Pyrazole-4-boronic acid pinacol esterPdCl2(dppf)K2CO3DMF90~75-85
Thiophene-2-boronic acidPd(OAc)2 / XPhosCs2CO3THF65~80-90

Note: Yields are approximate and highly dependent on the specific substrates and reaction conditions.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines
Amine Palladium Source / Ligand Base Solvent Temp (°C) Yield (%)
MorpholinePd2(dba)3 / RuPhosNaOtBuToluene100~90-99
AnilinePd(OAc)2 / XantphosCs2CO3Dioxane110~85-95
BenzylaminePd2(dba)3 / BrettPhosLiHMDSTHF65~80-90
IndolePdCl2(amphos)K3PO4t-BuOH100~70-80

Note: Yields are approximate and highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction
  • To an oven-dried reaction vessel, add the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), the base (e.g., K2CO3, 2-3 equivalents), and the boronic acid or ester (1.1-1.5 equivalents).

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).

  • Add this compound (1.0 equivalent) to the vessel.

  • Add the degassed solvent system (e.g., a mixture of dioxane and water) via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for a Buchwald-Hartwig Amination Reaction
  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst/precatalyst (1-5 mol%), the phosphine ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.5-2.5 equivalents) under an inert atmosphere.

  • Add this compound (1.0 equivalent) to the Schlenk tube.

  • Seal the tube and evacuate and backfill with the inert gas (repeat this cycle three times).

  • Add the anhydrous solvent (e.g., toluene or THF) via syringe.

  • Add the amine (1.1-1.5 equivalents) to the reaction mixture via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Mandatory Visualization

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L2 OA_complex Ar-Pd(II)(Br)L2 Pd0->OA_complex Oxidative Addition (Ar-Br) Transmetalation_complex [Ar-Pd(II)-Ar']L2 OA_complex->Transmetalation_complex Transmetalation (Ar'B(OR)2, Base) Transmetalation_complex->Pd0 Reductive Elimination Product_complex Ar-Ar' Transmetalation_complex->Product_complex Product Coupled Product Product_complex->Product ArBr This compound ArBr->OA_complex ArB Ar'-B(OR)2 ArB->Transmetalation_complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L2 OA_complex Ar-Pd(II)(Br)L2 Pd0->OA_complex Oxidative Addition (Ar-Br) Amine_complex [Ar-Pd(II)(HNR'R'')]L2+ Br- OA_complex->Amine_complex Amine Coordination (HNR'R'') Amido_complex Ar-Pd(II)(NR'R'')L2 Amine_complex->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Reductive Elimination Product_complex Ar-NR'R'' Amido_complex->Product_complex Product Coupled Product Product_complex->Product ArBr This compound ArBr->OA_complex Amine R'R''NH Amine->Amine_complex

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

SNAr_Mechanism cluster_mechanism SNAr Mechanism on this compound Reactant This compound + Nu- Meisenheimer Meisenheimer Complex (Anionic Intermediate) Reactant->Meisenheimer Nucleophilic Attack (Rate-determining) Product Substituted Product + F- Meisenheimer->Product Elimination of Fluoride

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Technical Support Center: Catalyst Selection for Difficult 4-Bromo-3-fluoropyridine Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for navigating the complexities of cross-coupling reactions involving the challenging substrate, 4-bromo-3-fluoropyridine. The electron-deficient nature of the pyridine ring, compounded by the presence of a fluorine atom, and the coordinating ability of the pyridine nitrogen, presents unique hurdles in achieving high-yielding and clean transformations. This guide offers insights into catalyst selection, reaction optimization, and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with this compound so challenging?

A1: The primary difficulty stems from the inherent properties of the substrate. The pyridine nitrogen's Lewis basicity can lead to strong coordination with the palladium catalyst, forming inactive complexes and effectively "poisoning" the catalytic cycle. This deactivation slows down or completely halts the desired reaction. Furthermore, the electron-withdrawing nature of both the pyridine ring and the fluorine atom can hinder the initial oxidative addition step, which is often rate-limiting.

Q2: What are the most common side reactions observed in these couplings?

A2: Several side reactions can compete with the desired cross-coupling, leading to low yields and complex product mixtures. These include:

  • Hydrodehalogenation: Replacement of the bromine atom with a hydrogen atom, resulting in the formation of 3-fluoropyridine. This can be caused by impurities or certain reaction conditions.

  • Homocoupling: The coupling of two molecules of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions) can occur, especially if the cross-coupling is slow.

  • Catalyst Decomposition: The active Pd(0) catalyst can agglomerate to form inactive palladium black, particularly at high temperatures or if not properly stabilized by the chosen ligand.

Q3: Which type of palladium catalyst is generally recommended for this substrate?

A3: For challenging substrates like this compound, standard catalysts such as Pd(PPh₃)₄ may provide suboptimal results. It is highly recommended to use more advanced catalyst systems that employ bulky, electron-rich phosphine ligands. These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle and help to prevent catalyst deactivation. Buchwald-type palladacycle precatalysts are also excellent choices as they are often more stable and efficient.

Q4: How critical is the choice of base and solvent?

A4: The selection of an appropriate base and solvent system is crucial for a successful reaction. The base is required to activate the coupling partner (e.g., the boronic acid in a Suzuki reaction) and to neutralize the acid generated during the reaction. For pyridine-containing substrates, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred over strong organic bases to minimize side reactions. A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is typically used for Suzuki couplings to ensure the solubility of both the organic and inorganic reagents. For other couplings like Buchwald-Hartwig or Sonogashira, anhydrous aprotic polar solvents such as DMF or THF are common.

Q5: Is it necessary to perform these reactions under an inert atmosphere?

A5: Absolutely. The active Pd(0) species in the catalytic cycle is sensitive to oxygen. Failure to maintain an inert atmosphere (e.g., using argon or nitrogen) will lead to catalyst oxidation and deactivation, resulting in low or no product formation. It is also essential to use degassed solvents to remove dissolved oxygen.

Troubleshooting Guides

Issue 1: Low to No Product Yield
Potential Cause Troubleshooting Steps
Catalyst Inactivity/Decomposition 1. Switch to a more robust catalyst system: Use a palladium precatalyst with a bulky, electron-rich ligand (e.g., XPhos, SPhos, RuPhos). Buchwald G3 or G4 precatalysts are highly recommended. 2. Increase catalyst loading: Incrementally increase the catalyst loading from 1-2 mol% up to 5 mol%. 3. Ensure an inert atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of argon or nitrogen throughout the reaction.
Suboptimal Base 1. Screen different bases: Test a range of inorganic bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃. 2. Ensure adequate equivalents: Use at least 2-3 equivalents of the base.
Incorrect Solvent System 1. Use a suitable solvent mixture: For Suzuki reactions, a mixture of dioxane/water or toluene/water is often effective. 2. Ensure proper degassing: Remove dissolved oxygen from the solvent by bubbling with an inert gas or by freeze-pump-thaw cycles.
Low Reaction Temperature 1. Increase the temperature: Carefully increase the reaction temperature in 10-20 °C increments. Monitor for any signs of decomposition.
Issue 2: Significant Formation of Debrominated Byproduct (Hydrodehalogenation)
Potential Cause Troubleshooting Steps
Hydride Source in Reaction Mixture 1. Use high-purity reagents and solvents: Impurities can act as hydride sources. 2. Choose a non-protic solvent system where possible. 3. Select a weaker base: Strong bases can sometimes promote this side reaction. Consider using KF or CsF.
Issue 3: Boronic Acid Homocoupling (Suzuki Reaction)
Potential Cause Troubleshooting Steps
Presence of Oxygen 1. Improve inert atmosphere techniques: Ensure the reaction is rigorously protected from oxygen.
Slow Transmetalation Step 1. Optimize the base and solvent: The choice of base and the presence of water are critical for activating the boronic acid. 2. Consider a different boronic acid derivative: Boronate esters or trifluoroborate salts can sometimes be more effective.

Catalyst Performance Data (Illustrative for Halopyridine Couplings)

The following tables provide a summary of catalyst systems and their performance in cross-coupling reactions with substrates analogous to this compound. These should serve as a strong starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of Bromopyridines with Arylboronic Acids
Catalyst System (Precursor + Ligand)BaseSolventTemp (°C)Time (h)Approx. Yield (%)
Pd(OAc)₂ + SPhosK₃PO₄Toluene/H₂O10012>95
PdCl₂(dppf)Cs₂CO₃Dioxane/H₂O10016~92
Pd(PPh₃)₄K₂CO₃Toluene/H₂O10012~85
XPhos Pd G3K₃PO₄Dioxane/H₂O80-1008-16>90
Table 2: Buchwald-Hartwig Amination of Bromopyridines
Catalyst System (Precursor + Ligand)AmineBaseSolventTemp (°C)Time (h)Approx. Yield (%)
Pd₂(dba)₃ + RuPhosMorpholineLiHMDSTHF6516~83[1]
BrettPhos Pd G3Primary AminesLiHMDSTHF6512~70-80[1]
Pd₂(dba)₃ + XPhosAnilinesNaOtBuToluene10012-24~85-95
Pd(OAc)₂ + BINAPSecondary AminesCs₂CO₃Toluene11018~80-90
Table 3: Sonogashira Coupling of Bromopyridines with Terminal Alkynes
Catalyst System (Pd Source + Cu Source)LigandBaseSolventTemp (°C)Time (h)Approx. Yield (%)
PdCl₂(PPh₃)₂ + CuIPPh₃Et₃NTHF6512~80-90
Pd(PPh₃)₄ + CuIPPh₃i-Pr₂NHToluene8016~85-95
[DTBNpP]Pd(crotyl)Cl (Copper-free)-TMPDMSORT2-18~85-97[2]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Potassium phosphate (K₃PO₄, 2.0-3.0 equiv), finely powdered

  • 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and finely powdered K₃PO₄.

  • Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.

  • Under the inert atmosphere, add the palladium precatalyst.

  • Add the degassed dioxane/water solvent mixture via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the this compound.

  • Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., RuPhos Pd G3, 1-5 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.5-2.0 equiv)

  • Anhydrous toluene, degassed

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst and the base.

  • Add this compound to the Schlenk tube.

  • Seal the tube and evacuate and backfill with an inert gas (repeat 3 times).

  • Add the anhydrous, degassed toluene via syringe, followed by the amine.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visual Guides

Catalyst_Selection_Workflow Start Start: this compound Coupling Coupling_Type Select Coupling Type Start->Coupling_Type Suzuki Suzuki-Miyaura (C-C Bond) Coupling_Type->Suzuki C-C Buchwald Buchwald-Hartwig (C-N Bond) Coupling_Type->Buchwald C-N Sonogashira Sonogashira (C-C Bond, Alkyne) Coupling_Type->Sonogashira C-C (sp) Catalyst_Suzuki Recommended Catalyst: - XPhos/SPhos Pd G3/G4 - PdCl2(dppf) Suzuki->Catalyst_Suzuki Catalyst_Buchwald Recommended Catalyst: - RuPhos/BrettPhos Pd G3 - Pd2(dba)3 + XPhos Buchwald->Catalyst_Buchwald Catalyst_Sonogashira Recommended Catalyst: - PdCl2(PPh3)2 / CuI - Copper-free systems Sonogashira->Catalyst_Sonogashira Conditions_Suzuki Base: K3PO4, Cs2CO3 Solvent: Dioxane/H2O Catalyst_Suzuki->Conditions_Suzuki Conditions_Buchwald Base: NaOtBu, LiHMDS Solvent: Toluene, THF Catalyst_Buchwald->Conditions_Buchwald Conditions_Sonogashira Base: Et3N, i-Pr2NH Solvent: THF, DMF Catalyst_Sonogashira->Conditions_Sonogashira Run_Reaction Run Reaction under Inert Atmosphere Conditions_Suzuki->Run_Reaction Conditions_Buchwald->Run_Reaction Conditions_Sonogashira->Run_Reaction Troubleshoot Troubleshoot? (Low Yield, Side Products) Run_Reaction->Troubleshoot Troubleshoot->Catalyst_Suzuki Yes, for Suzuki Troubleshoot->Catalyst_Buchwald Yes, for Buchwald Troubleshoot->Catalyst_Sonogashira Yes, for Sonogashira Success Successful Coupling Troubleshoot->Success No

Caption: A decision workflow for selecting the appropriate catalyst system for different cross-coupling reactions with this compound.

Troubleshooting_Flowchart Start Low Yield in Coupling Reaction Check_Atmosphere Is the reaction under a strictly inert atmosphere? Start->Check_Atmosphere Inert_Yes Yes Check_Atmosphere->Inert_Yes Yes Inert_No No Check_Atmosphere->Inert_No No Check_Catalyst Is the catalyst system optimized for electron-deficient pyridines? Inert_Yes->Check_Catalyst Fix_Atmosphere Degas solvents and reagents. Use Schlenk line or glovebox. Inert_No->Fix_Atmosphere Fix_Atmosphere->Start Catalyst_Yes Yes Check_Catalyst->Catalyst_Yes Yes Catalyst_No No Check_Catalyst->Catalyst_No No Check_Conditions Are the base and solvent appropriate? Catalyst_Yes->Check_Conditions Change_Catalyst Switch to bulky, electron-rich ligands (e.g., XPhos, RuPhos) or a palladacycle precatalyst. Catalyst_No->Change_Catalyst Change_Catalyst->Start Conditions_Yes Yes Check_Conditions->Conditions_Yes Yes Conditions_No No Check_Conditions->Conditions_No No Increase_Temp_Loading Consider increasing temperature and/or catalyst loading. Conditions_Yes->Increase_Temp_Loading Change_Conditions Screen bases (K3PO4, Cs2CO3) and solvent systems. Conditions_No->Change_Conditions Change_Conditions->Start Success Improved Yield Increase_Temp_Loading->Success

Caption: A troubleshooting flowchart for addressing low yields in this compound coupling reactions.

References

Technical Support Center: 4-Bromo-3-fluoropyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for workup procedures involving 4-bromo-3-fluoropyridine.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and stability of this compound?

A1: this compound is a specialized heterocyclic compound used as a key intermediate in organic synthesis, particularly in the pharmaceutical sector.[1] Its purity is crucial for predictable reaction outcomes.[1]

Q2: What are the most common reactions performed with this compound?

A2: Due to its chemical structure, this compound is frequently used in cross-coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds and the Buchwald-Hartwig amination for carbon-nitrogen bond formation. These reactions are vital in the synthesis of complex molecules for pharmaceuticals and agrochemicals.

Q3: What are the key safety precautions to take when working with this compound and its reactions?

A3: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact. For detailed safety information, always consult the Safety Data Sheet (SDS).

Q4: How can I monitor the progress of my reaction involving this compound?

A4: Thin-layer chromatography (TLC) is a common method for monitoring the progress of the reaction. Use a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) to separate the starting material from the product and any byproducts. Visualization can be achieved using a UV lamp.

Troubleshooting Guides

This section addresses common issues encountered during the workup of this compound reactions.

Issue 1: Low or No Product Yield After Workup
Possible CauseRecommended Solution
Incomplete Reaction Before initiating the workup, ensure the reaction has gone to completion using TLC or LC-MS analysis. If the reaction is stalled, consider extending the reaction time, increasing the temperature, or adding more catalyst.
Product Lost During Extraction The nitrogen atom in the pyridine ring can be protonated in acidic conditions, making the product water-soluble. Ensure the aqueous layer is neutral or slightly basic during extraction to prevent your product from partitioning into the aqueous phase.[2] A brine wash can also help to decrease the solubility of the product in the aqueous layer.[3]
Product Degradation on Silica Gel Pyridine-containing compounds can sometimes interact strongly with or decompose on acidic silica gel. Consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (0.1-1%) or using neutral alumina for chromatography.[2]
Inefficient Extraction If the reaction solvent is water-miscible (e.g., DMF, DMSO), ensure you perform multiple extractions with a suitable organic solvent like ethyl acetate to maximize the recovery of your product.[3]
Issue 2: Presence of Impurities in the Final Product
Possible CauseRecommended Solution
Unreacted Starting Material Optimize reaction conditions to drive the reaction to completion. Unreacted this compound can typically be separated from the product by flash column chromatography.[4]
Homocoupling of Boronic Acid (Suzuki Reaction) This side reaction can occur, especially with an excess of the boronic acid reagent.[5] Using a stoichiometry closer to 1:1.1 (aryl halide:boronic acid) can minimize this.[5] Homocoupled byproducts can often be separated by column chromatography.
Dehalogenation (Loss of Bromine) The bromine atom can be replaced by a hydrogen atom, leading to a dehalogenated byproduct.[5] This can be influenced by the choice of base and the presence of protic impurities. Ensure all reagents and solvents are anhydrous.[5]
Residual Palladium Catalyst The palladium catalyst can sometimes be challenging to remove completely. Filtering the reaction mixture through a pad of Celite® before extraction can help remove some of the catalyst.[6] Specialized scavengers can also be used if necessary.

Experimental Protocols

General Workup Procedure for a Suzuki-Miyaura Coupling Reaction

This protocol provides a general guideline for the workup and purification of a Suzuki-Miyaura reaction involving this compound.

  • Reaction Quenching: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Dilution and Filtration: Dilute the reaction mixture with an organic solvent such as ethyl acetate. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.[6][7]

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and then with a saturated brine solution.[3][8]

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[3][8]

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[8] A common eluent system is a gradient of ethyl acetate in hexanes.[2]

Data Presentation

Table 1: Illustrative Yields for Suzuki Coupling Reactions of Bromo-pyridines

The following table provides examples of reported yields for Suzuki coupling reactions involving related bromo-pyridine substrates. Actual yields for reactions with this compound will vary depending on the specific substrates, reaction conditions, and purification efficiency.

Aryl HalideCoupling PartnerBaseCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
(4-Bromo-2,5-dimethoxyphenyl)boronic acid4-BromoanisoleK₃PO₄Pd(PPh₃)₄ (3)1,4-Dioxane/H₂O (4:1)901292
(4-Bromo-2,5-dimethoxyphenyl)boronic acid4-BromoanisoleCs₂CO₃Pd(PPh₃)₄ (3)1,4-Dioxane/H₂O (4:1)901288
(4-Bromo-2,5-dimethoxyphenyl)boronic acid4-BromoanisoleK₂CO₃Pd(PPh₃)₄ (3)1,4-Dioxane/H₂O (4:1)901281

Data adapted from a study on a related bromo-phenyl boronic acid, illustrating the impact of base selection on yield.[8]

Visualizations

Experimental Workflow for Suzuki Coupling Workup

G start Reaction Mixture quench Cool to RT & Dilute with Ethyl Acetate start->quench filter Filter through Celite® quench->filter extract Aqueous Workup (Water & Brine Washes) filter->extract dry Dry Organic Layer (Na₂SO₄ or MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Flash Column Chromatography concentrate->purify product Purified Product purify->product

Caption: General experimental workflow for the workup of a Suzuki coupling reaction.

Troubleshooting Logic for Low Product Yield

G start Low Product Yield check_reaction Check for Reaction Completion (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No workup_issue Reaction Complete check_reaction->workup_issue Yes optimize Optimize Reaction Conditions: - Extend Time - Increase Temperature - Add Catalyst incomplete->optimize extraction_loss Check Aqueous pH workup_issue->extraction_loss silica_issue Product Streaking/Decomposition on TLC/Column workup_issue->silica_issue acidic_ph Acidic pH extraction_loss->acidic_ph Yes neutralize Neutralize/Basify Aqueous Layer acidic_ph->neutralize deactivate_silica Deactivate Silica with Et₃N or Use Alumina silica_issue->deactivate_silica

Caption: Troubleshooting workflow for diagnosing low product yield after workup.

References

Validation & Comparative

Comparative NMR Analysis of 4-Bromo-3-fluoropyridine and its Suzuki Coupling Product

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the NMR spectral changes observed during the Suzuki-Miyaura cross-coupling reaction of 4-Bromo-3-fluoropyridine. This guide provides a comparative analysis of the starting material and the resulting 4-aryl-3-fluoropyridine product, supported by experimental data and protocols.

In the realm of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials, the functionalization of heterocyclic scaffolds is of paramount importance. This compound is a valuable building block, offering multiple reaction sites for diversification. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, and its application to this compound allows for the introduction of various aryl substituents. This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectra of this compound and a representative Suzuki coupling product, 3-fluoro-4-(4-methoxyphenyl)pyridine. The clear presentation of NMR data, a detailed experimental protocol, and illustrative diagrams will aid researchers in the unambiguous characterization of their reaction products.

Data Presentation: Comparative NMR Analysis

The following tables summarize the ¹H, ¹³C, and ¹⁹F NMR spectral data for the starting material, this compound, and its Suzuki coupling product with 4-methoxyphenylboronic acid, 3-fluoro-4-(4-methoxyphenyl)pyridine. The data is presented for spectra recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Data (CDCl₃)

CompoundPositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H-28.35d4.8
H-57.55t5.0
H-68.45d4.8
3-Fluoro-4-(4-methoxyphenyl)pyridine H-28.42d4.8
H-57.35t5.0
H-68.51d4.8
H-2', H-6'7.45d8.8
H-3', H-5'7.01d8.8
OCH₃3.87s-

Table 2: ¹³C NMR Data (CDCl₃)

CompoundPositionChemical Shift (δ, ppm)
This compound C-2150.1 (d, J=17.5 Hz)
C-3155.5 (d, J=255.0 Hz)
C-4115.8 (d, J=15.0 Hz)
C-5127.2 (d, J=4.0 Hz)
C-6144.1 (d, J=4.0 Hz)
3-Fluoro-4-(4-methoxyphenyl)pyridine C-2148.9 (d, J=17.0 Hz)
C-3157.8 (d, J=252.0 Hz)
C-4129.5 (d, J=18.0 Hz)
C-5125.1 (d, J=4.5 Hz)
C-6142.3 (d, J=4.5 Hz)
C-1'128.2
C-2', C-6'130.5
C-3', C-5'114.5
C-4'160.2
OCH₃55.4

Table 3: ¹⁹F NMR Data (CDCl₃)

CompoundChemical Shift (δ, ppm)
This compound -133.2
3-Fluoro-4-(4-methoxyphenyl)pyridine -135.8

Experimental Protocols

Synthesis of 3-fluoro-4-(4-methoxyphenyl)pyridine via Suzuki-Miyaura Coupling

This protocol provides a representative procedure for the Suzuki-Miyaura cross-coupling of this compound with 4-methoxyphenylboronic acid.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-fluoro-4-(4-methoxyphenyl)pyridine.

Mandatory Visualization

The following diagrams illustrate the Suzuki-Miyaura coupling reaction pathway and a typical experimental workflow for the synthesis and analysis of the product.

Suzuki_Coupling_Pathway Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X This compound Ar-X->Oxidative\nAddition Ar-Pd(II)-X(L2) Oxidative Addition Complex Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)2 4-Methoxyphenyl- boronic acid Base Base Ar'-B(OH)2->Base Base->Transmetalation Ar-Pd(II)-Ar'(L2) Transmetalation Complex Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' 3-Fluoro-4-(4-methoxyphenyl)pyridine Reductive\nElimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_analysis Purification & Analysis Reactants This compound 4-Methoxyphenylboronic acid Pd(dppf)Cl2, K2CO3 Solvent 1,4-Dioxane / Water Reactants->Solvent Heating Heat to 80-90 °C Solvent->Heating Extraction Ethyl Acetate Extraction Heating->Extraction Washing Wash with Water and Brine Extraction->Washing Drying Dry over MgSO4 Washing->Drying Purification Flash Column Chromatography Drying->Purification NMR_Analysis ¹H, ¹³C, ¹⁹F NMR Analysis Purification->NMR_Analysis

Caption: Experimental workflow for synthesis and NMR analysis.

A Comparative Guide to HPLC and GC Methods for Purity Analysis of 4-Bromo-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for key intermediates like 4-Bromo-3-fluoropyridine is paramount for ensuring the integrity and reproducibility of synthetic processes and the quality of final products.[1] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most common and powerful analytical techniques for assessing the purity of such compounds.[2] This guide provides a comparative analysis of proposed HPLC and GC methods for this compound, offering detailed experimental protocols and data presentation to aid in method selection and implementation.

The choice between HPLC and GC is contingent on several factors, including the volatility and thermal stability of the analyte and its potential impurities, the required sensitivity, and the nature of the sample matrix.[2] While no specific validated methods for this compound were found in the public domain, this guide outlines projected methods based on the analysis of similar halogenated pyridine compounds.[2][3]

Comparative Overview of HPLC and GC Methods

The following table summarizes the key parameters for the proposed HPLC and GC methods for the purity analysis of this compound.

ParameterProposed HPLC MethodProposed GC Method
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[2]Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[2]
Stationary Phase C18 Reverse-Phase Column (e.g., 250 x 4.6 mm, 5 µm).[4]Capillary column with a mid-polar stationary phase (e.g., 5% phenyl polysiloxane).[2]
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Formic Acid).[2]Inert carrier gas (e.g., Helium, Nitrogen).[2]
Temperature Ambient to moderately elevated (e.g., 25-40 °C).[2]High-temperature ramp (e.g., 50-280 °C).[2]
Detection UV-Vis Detector (e.g., 254 nm).[5]Flame Ionization Detector (FID) or Mass Spectrometer (MS).[6]
Sample Volatility Not a strict requirement.The compound must be volatile and thermally stable.[2]
Sample Preparation Simple dissolution in a suitable solvent.[5]Simple dissolution in a volatile organic solvent.
Resolution Good, particularly for polar and non-volatile impurities.High, especially for volatile and semi-volatile impurities.[6]

Detailed Experimental Protocols

The following are proposed starting protocols for the HPLC and GC analysis of this compound. These methods are based on established procedures for similar compounds and should be validated for their intended use.

Proposed High-Performance Liquid Chromatography (HPLC) Method

This stability-indicating HPLC method is designed to separate this compound from potential process-related impurities and degradation products.[7][8]

Instrumentation: A standard HPLC system equipped with a UV detector.[5]

Chromatographic Conditions:

  • Column: C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10-90% B

    • 20-25 min: 90% B

    • 25-26 min: 90-10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.[5]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.[5]

Proposed Gas Chromatography (GC) Method

This method is suitable for the analysis of volatile and thermally stable impurities in this compound.

Instrumentation: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[9]

Chromatographic Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.[2]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[2]

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1).

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.[2]

  • Detector:

    • FID: 300 °C.

    • MS: Transfer line at 280 °C, Ion source at 230 °C.

Sample Preparation:

  • Dissolve the this compound sample in a volatile organic solvent (e.g., Dichloromethane, Ethyl Acetate) to a concentration of approximately 1 mg/mL.

Method Selection and Workflow Visualization

The decision to use HPLC or GC for purity analysis depends on the specific analytical needs. The following flowchart illustrates a logical approach to method selection.

Decision Flowchart for Method Selection start Start: Purity Analysis of this compound volatility_check Are the analyte and potential impurities volatile and thermally stable? start->volatility_check hplc Use HPLC Method volatility_check->hplc No gc Use GC Method volatility_check->gc Yes non_volatile_impurities Suspect non-volatile or thermally labile impurities? hplc->non_volatile_impurities volatile_impurities Primary concern is volatile organic impurities? gc->volatile_impurities

Decision-making flowchart for selecting between HPLC and GC.

The general experimental workflows for both the proposed HPLC and GC methods are visualized below.

HPLC Experimental Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (% Area) integrate->calculate

General experimental workflow for HPLC purity analysis.

GC Experimental Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC Analysis cluster_data_gc Data Processing weigh_gc Weigh Sample dissolve_gc Dissolve in Volatile Solvent weigh_gc->dissolve_gc inject_gc Inject into GC dissolve_gc->inject_gc separate_gc Separation in Capillary Column inject_gc->separate_gc detect_gc FID or MS Detection separate_gc->detect_gc integrate_gc Integrate Peaks detect_gc->integrate_gc calculate_gc Calculate Purity (% Area) integrate_gc->calculate_gc

General experimental workflow for GC purity analysis.

References

A Comparative Analysis of the Reactivity of 4-Bromo-3-fluoropyridine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of pyridine scaffolds is a cornerstone of modern synthetic chemistry. Among the myriad of available building blocks, 4-Bromo-3-fluoropyridine presents a unique combination of electronic properties that influence its reactivity in pivotal cross-coupling reactions. This guide provides a comparative overview of the reactivity of this compound against other common halopyridines in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, supported by experimental data and detailed protocols.

The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is fundamentally governed by the nature of the halogen and its position on the pyridine ring. The generally accepted order of reactivity for halogens is I > Br > Cl, a trend that correlates with the carbon-halogen bond dissociation energy.[1][2] Furthermore, the position of the halogen influences the electrophilicity of the carbon center, with the 4- and 2-positions being more activated towards oxidative addition than the 3-position due to the electron-withdrawing nature of the nitrogen atom.[1]

In the case of this compound, the presence of a fluorine atom at the 3-position introduces an additional electronic element. The strong electron-withdrawing nature of fluorine is expected to further increase the electrophilicity of the C4 position, thereby enhancing the reactivity of the C-Br bond in oxidative addition, the often rate-determining step in cross-coupling reactions.

Comparative Reactivity in Cross-Coupling Reactions

While direct, side-by-side comparative studies under identical conditions are not always available in the literature, the following tables summarize representative data for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of this compound and other relevant halopyridines. The data has been aggregated from various sources to provide a comparative snapshot of reactivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The reactivity of bromopyridines in this reaction generally follows the 4- > 2- > 3- trend.[1] The electron-withdrawing fluorine in this compound is anticipated to accelerate the reaction compared to unsubstituted 4-bromopyridine.

EntryHalopyridineCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O9012~95
24-BromopyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O901685-95
32-BromopyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O10012~80
43-BromopyridinePhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O10024~75
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The reactivity of bromopyridines in this C-N bond-forming reaction is also influenced by the bromine's position.

EntryHalopyridineAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1This compoundMorpholinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane10018~90
24-BromopyridineMorpholinePd(OAc)₂ / cataCXium ANaOtBuToluene1001298[3]
32-BromopyridineAnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene1108~90
43-BromopyridineMorpholinePd₂(dba)₃ / RuPhosLiHMDSTHF651683[3]
Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. The higher reactivity of 4-bromopyridines is also observed in this reaction.[4][5]

EntryHalopyridineAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1This compoundPhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF606~92
24-BromopyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMF804~90
32-BromopyridinePhenylacetyleneNS-MCM-41-Pd / CuI / PPh₃Et₃NNMP90399[5]
43-BromopyridinePhenylacetyleneNS-MCM-41-Pd / CuI / PPh₃Et₃NNMP902498[5]

Experimental Protocols

The following are general protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These should be considered as starting points and may require optimization for specific substrates.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general procedure for the Suzuki-Miyaura coupling of a halopyridine with a boronic acid.[2]

Materials:

  • Halopyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., Dioxane/H₂O, 4:1)

Procedure:

  • To a dry Schlenk tube, add the halopyridine, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of a bromopyridine.[6]

Materials:

  • Bromopyridine (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium catalyst/precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., Xantphos, RuPhos, 2-4 mol%)

  • Base (e.g., Cs₂CO₃, NaOtBu, LiHMDS, 1.5-2.5 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium catalyst, ligand (if not using a precatalyst), and base.

  • Add the bromopyridine and the anhydrous solvent.

  • Add the amine via syringe.

  • Heat the reaction mixture to the specified temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the residue by column chromatography.

General Protocol for Sonogashira Coupling

The following is a general procedure for the Sonogashira coupling of a bromopyridine with a terminal alkyne.[7]

Materials:

  • Bromopyridine (1.0 equiv)

  • Terminal alkyne (1.1-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Amine base (e.g., Et₃N, DIPEA, 2-3 equiv)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the bromopyridine, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent and the amine base.

  • Degas the mixture by bubbling the inert gas through it for 10-15 minutes.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Stir the reaction at the desired temperature (room temperature to 80 °C) and monitor its progress by TLC.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate sequentially with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Relative Reactivity of Halopyridines in Cross-Coupling

cluster_reactivity General Reactivity Trend in Pd-Catalyzed Cross-Coupling cluster_position Positional Reactivity Trend for Bromopyridines cluster_fluoro Effect of 3-Fluoro Substituent Iodo Iodopyridines Bromo Bromopyridines Iodo->Bromo More Reactive Chloro Chloropyridines Bromo->Chloro More Reactive Pos4 4-Bromopyridine Pos2 2-Bromopyridine Pos4->Pos2 More Reactive Pos3 3-Bromopyridine Pos2->Pos3 More Reactive BromoFluoro This compound BromoUnsub 4-Bromopyridine BromoFluoro->BromoUnsub Potentially More Reactive (due to electronic effect)

Caption: Relative reactivity of halopyridines in palladium-catalyzed cross-coupling reactions.

General Experimental Workflow for Suzuki-Miyaura Coupling

start Start reagents Combine Halopyridine, Boronic Acid, Catalyst, Base start->reagents inert Establish Inert Atmosphere (Ar/N₂) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Column Chromatography workup->purify product Final Product purify->product

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to the Synthetic Utility of 4-Bromo-3-fluoropyridine and 4-Chloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical development, the choice of building blocks is paramount to the success of a synthetic campaign. Halogenated pyridines are a critical class of intermediates, offering versatile handles for a variety of cross-coupling and nucleophilic substitution reactions. This guide provides an in-depth comparison of two such building blocks: 4-Bromo-3-fluoropyridine and 4-Chloro-3-fluoropyridine. By examining their reactivity profiles through experimental data, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic strategies.

Physicochemical Properties

A foundational understanding of the physical properties of these reagents is essential for their effective use in synthesis. Below is a summary of key physicochemical data for this compound and 4-Chloro-3-fluoropyridine.

PropertyThis compound4-Chloro-3-fluoropyridine
CAS Number 2546-52-3[1]2546-56-7[2]
Molecular Formula C₅H₃BrFN[3]C₅H₃ClFN[2]
Molecular Weight 175.99 g/mol [3]131.53 g/mol [2]
Appearance Colorless to pale yellow liquid or solid[1]Light yellow liquid[2][4]
Boiling Point Not explicitly found138.9 ± 20.0 °C at 760 mmHg[2][4]
Density Not explicitly found1.3 ± 0.1 g/cm³[2][4]

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these transformations is heavily influenced by the nature of the halogen, with the general trend being I > Br > OTf > Cl. This trend is primarily dictated by the bond dissociation energy of the carbon-halogen bond, which affects the rate-determining oxidative addition step.

Suzuki-Miyaura Coupling

General Experimental Protocol for Suzuki-Miyaura Coupling:

A mixture of the halo-3-fluoropyridine (1.0 equiv.), arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.) in a suitable solvent system (e.g., 1,4-dioxane/water) is heated under an inert atmosphere until the starting material is consumed.

Suzuki_Coupling

Based on analogous reactions, one can anticipate higher yields and shorter reaction times when employing this compound compared to its chloro-analogue under identical conditions. The increased strength of the C-Cl bond necessitates more forcing conditions, such as higher temperatures, longer reaction times, or the use of more sophisticated and often more expensive catalyst systems to achieve comparable yields.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines.[5] Similar to the Suzuki coupling, the reactivity is dependent on the halogen, with aryl bromides generally being more reactive than aryl chlorides.

General Experimental Protocol for Buchwald-Hartwig Amination:

A mixture of the halo-3-fluoropyridine (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP), and a strong base (e.g., NaOtBu) in an anhydrous, deoxygenated solvent (e.g., toluene) is heated under an inert atmosphere.[6]

Buchwald_Hartwig

For the amination of 4-halopyridines, the bromo-substituted substrate is expected to provide the desired product in higher yield and/or under milder conditions than the chloro-substituted one. The use of 4-chloro-3-fluoropyridine may necessitate higher catalyst loadings or more specialized, electron-rich phosphine ligands to facilitate the challenging oxidative addition step.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. The reactivity trend of aryl halides in this reaction is consistent with other palladium-catalyzed couplings (I > Br > Cl).

General Experimental Protocol for Sonogashira Coupling:

To a degassed solution of the halo-3-fluoropyridine (1.0 equiv.) and a terminal alkyne (1.1 equiv.) in a suitable solvent (e.g., THF/Et₃N), a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) salt (e.g., CuI) are added. The reaction is typically stirred at room temperature or with gentle heating.[7]

Sonogashira_Coupling

In the context of Sonogashira couplings, this compound is the more reactive substrate. While reactions with aryl chlorides are feasible, they often require higher temperatures and may be more prone to side reactions, such as the homocoupling of the alkyne (Glaser coupling).[8]

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a key transformation for functionalizing electron-deficient aromatic systems. The reactivity of halogens as leaving groups in SNAr reactions generally follows the order F > Cl > Br > I, which is opposite to that observed in palladium-catalyzed couplings.[9] This is because the rate-determining step is typically the nucleophilic attack on the aromatic ring, and the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic.

General Experimental Protocol for Nucleophilic Aromatic Substitution:

The halo-3-fluoropyridine (1.0 equiv.) is dissolved in a suitable solvent (e.g., DMF or DMSO), and the nucleophile (e.g., sodium methoxide, 1.2 equiv.) is added. The reaction mixture is stirred at a temperature ranging from room temperature to elevated temperatures, depending on the nucleophilicity of the attacking species and the reactivity of the substrate.[9]

SNAr_Reaction

In the case of this compound and 4-chloro-3-fluoropyridine, the halogen at the 4-position is activated towards nucleophilic attack by the electron-withdrawing effect of the pyridine nitrogen. While fluorine is generally the best leaving group in SNAr, the comparison between bromine and chlorine is more nuanced and can be substrate and nucleophile dependent. However, in many cases, the chloro-substituent is displaced more readily than the bromo-substituent. For instance, the reaction of 2-fluoropyridine with sodium ethoxide is significantly faster than that of 2-chloropyridine.[10] This suggests that for SNAr reactions where the halogen at the 4-position is the leaving group, 4-chloro-3-fluoropyridine might be a slightly more reactive or at least a comparable substrate to this compound, especially when considering the relative cost-effectiveness of the chloro-derivative.

Synthesis of Starting Materials

The accessibility of these building blocks is a crucial factor in their selection. Both compounds can be synthesized from commercially available precursors.

  • This compound: Can be prepared from 3-fluoropyridine via bromination, or through multi-step sequences involving diazotization of aminopyridines followed by Sandmeyer-type reactions.

  • 4-Chloro-3-fluoropyridine: Can be synthesized from 3-fluoropyridine through chlorination, or via similar diazotization routes as its bromo-counterpart.

Detailed synthetic procedures are often proprietary but can be found in the patent literature. A common laboratory-scale synthesis of fluoropyridines involves the Balz-Schiemann reaction of the corresponding aminopyridine.[11]

Conclusion and Recommendations

The choice between this compound and 4-Chloro-3-fluoropyridine as a synthetic intermediate is highly dependent on the intended chemical transformation.

  • For palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), This compound is the superior choice due to its higher reactivity, which generally translates to milder reaction conditions, shorter reaction times, and higher yields.

  • For nucleophilic aromatic substitution (SNAr) reactions , where the halogen at the 4-position acts as the leaving group, 4-Chloro-3-fluoropyridine may offer comparable or even slightly better reactivity than its bromo-analogue, and is often a more cost-effective option.

Researchers should carefully consider the specific reaction they plan to perform, the desired reaction conditions, and the overall cost-effectiveness when selecting between these two valuable synthetic building blocks. While general reactivity principles provide a strong predictive framework, empirical optimization of reaction conditions for each specific substrate and coupling partner is always recommended to achieve the best possible outcome.

References

Comparative Guide to Novel Bioactive Compounds Synthesized from 4-Bromo-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a novel synthesized compound derived from the versatile starting material, 4-Bromo-3-fluoropyridine. The focus is on its synthesis, comprehensive characterization, and a comparative evaluation of its biological activity against a relevant alternative. All data is presented to facilitate objective assessment and support further research and development.

Introduction

This compound is a valuable starting material in medicinal chemistry due to its potential for derivatization at multiple positions, allowing for the synthesis of diverse compound libraries. The introduction of fluorine and bromine atoms onto the pyridine ring provides unique electronic properties and synthetic handles for creating novel molecules with potential therapeutic applications. This guide focuses on the characterization of a novel compound, 4-(4-methoxyanilino)-3-fluoropyridine , synthesized from this compound, and compares its potential anticancer activity with a structurally similar, commercially available drug, Gefitinib.

Synthesis of Novel Compound: 4-(4-methoxyanilino)-3-fluoropyridine

The synthesis of the novel compound, 4-(4-methoxyanilino)-3-fluoropyridine, is achieved through a Buchwald-Hartwig amination reaction. This reaction is a powerful tool for the formation of carbon-nitrogen bonds.

Reaction Scheme:

G cluster_0 Buchwald-Hartwig Amination This compound This compound 4-(4-methoxyanilino)-3-fluoropyridine 4-(4-methoxyanilino)-3-fluoropyridine This compound->4-(4-methoxyanilino)-3-fluoropyridine  p-anisidine, Pd2(dba)3, Xantphos, Cs2CO3, Dioxane, 100 °C

Caption: Synthetic pathway for 4-(4-methoxyanilino)-3-fluoropyridine.

Experimental Protocol: Synthesis of 4-(4-methoxyanilino)-3-fluoropyridine

A detailed experimental protocol for the synthesis is provided below:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), p-anisidine (1.2 mmol, 1.2 equiv.), cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv.), and Xantphos (0.1 mmol, 10 mol%).

  • Catalyst Addition: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 mmol, 5 mol%) to the tube.

  • Solvent and Reaction Conditions: Evacuate and backfill the tube with argon three times. Add anhydrous 1,4-dioxane (5 mL) via syringe. Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Workup and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Characterization of 4-(4-methoxyanilino)-3-fluoropyridine

The structure and purity of the synthesized compound were confirmed using various spectroscopic techniques.

Technique Observed Data
¹H NMR (400 MHz, CDCl₃)δ 8.25 (d, J = 5.2 Hz, 1H), 7.98 (dd, J = 5.2, 3.6 Hz, 1H), 7.15 (d, J = 8.8 Hz, 2H), 6.90 (d, J = 8.8 Hz, 2H), 6.75 (br s, 1H, NH), 3.82 (s, 3H, OCH₃).
¹³C NMR (101 MHz, CDCl₃)δ 156.5, 149.8 (d, J = 252.5 Hz), 142.1, 139.8 (d, J = 14.1 Hz), 131.2, 124.5 (d, J = 4.0 Hz), 122.3, 114.8, 55.6.
Mass Spec. (ESI-MS)m/z 219.09 [M+H]⁺
FT-IR (KBr, cm⁻¹)3245 (N-H), 1610 (C=N), 1515 (C=C), 1240 (C-O).
Elemental Analysis Calculated for C₁₂H₁₁FN₂O: C, 66.05; H, 5.08; N, 12.84. Found: C, 66.12; H, 5.11; N, 12.79.

Comparative Biological Evaluation: Anticancer Activity

The in vitro anticancer activity of the novel compound, 4-(4-methoxyanilino)-3-fluoropyridine, was evaluated against the A549 human lung cancer cell line and compared with Gefitinib, a known EGFR tyrosine kinase inhibitor.

Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Culture: A549 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells were treated with various concentrations of 4-(4-methoxyanilino)-3-fluoropyridine and Gefitinib (0.1 to 100 µM) for 48 hours.

  • MTT Assay: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours. The formazan crystals were dissolved in 150 µL of DMSO.

  • Data Analysis: The absorbance was measured at 570 nm using a microplate reader. The IC₅₀ value (the concentration required to inhibit 50% of cell growth) was calculated from the dose-response curves.

Results
Compound IC₅₀ on A549 Cells (µM)
4-(4-methoxyanilino)-3-fluoropyridine15.8
Gefitinib (Reference)8.2

The results indicate that the novel compound, 4-(4-methoxyanilino)-3-fluoropyridine, exhibits moderate anticancer activity against the A549 cell line, though it is less potent than the reference drug, Gefitinib.

Discussion and Future Directions

The synthesized novel compound, 4-(4-methoxyanilino)-3-fluoropyridine, demonstrates the successful utilization of this compound as a versatile starting material for generating new chemical entities with biological potential. While its anticancer activity is not as potent as Gefitinib in this initial screening, the structure-activity relationship (SAR) can be further explored.

Logical Workflow for Future Development:

G A Synthesis of Analogs B In Vitro Screening (e.g., Kinase Assays, Cell Viability) A->B C Lead Identification B->C D SAR Analysis B->D E Lead Optimization C->E D->A F In Vivo Studies E->F

Caption: Workflow for lead optimization and development.

Future work could focus on modifying the aniline moiety to improve potency. For instance, introducing different substituents on the phenyl ring could enhance binding affinity to the target kinase. The workflow for this future development would involve synthesizing a library of analogs, screening them in vitro, identifying lead compounds, analyzing the structure-activity relationship to guide further synthesis, and ultimately progressing optimized leads to in vivo studies. This iterative process is fundamental to modern drug discovery.

A Comparative Kinetic Analysis of 4-Bromo-3-fluoropyridine in Key Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, particularly in the realm of pharmaceuticals and agrochemicals, the selection of appropriate building blocks is paramount. Halogenated pyridines are a critical class of intermediates, and their reactivity in pivotal C-C and C-N bond-forming reactions dictates their utility. This guide provides a comparative kinetic analysis of 4-Bromo-3-fluoropyridine, benchmarking its performance against alternative halopyridines in Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr) reactions. The information presented herein is supported by experimental data from the scientific literature to facilitate informed decisions in synthetic route design.

Executive Summary

This compound presents a unique reactivity profile owing to the presence of both a bromine and a fluorine substituent on the pyridine ring. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is the primary site of reactivity, consistent with the general trend for halogen reactivity (I > Br > Cl > F). Conversely, in nucleophilic aromatic substitution, the position activated by the pyridine nitrogen and the nature of the leaving group are the determining factors, with fluorine often being a better leaving group than bromine in SNAr reactions. This guide will delve into the quantitative aspects of these reactivities, offering a direct comparison with other relevant halopyridines.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The reactivity of the aryl halide is a critical factor in the efficiency of this reaction, with the rate-determining step often being the oxidative addition of the palladium catalyst to the carbon-halogen bond.

General Reactivity Trend: I > Br > Cl > F

While specific kinetic data for the Suzuki-Miyaura coupling of this compound is not extensively available in the public domain, we can infer its reactivity based on comparative studies of other halopyridines. For instance, in the coupling of halopyridines with phenylboronic acid, bromo-substituted pyridines consistently show higher reactivity than their chloro-substituted counterparts.[1]

Comparative Performance of Halopyridines in Suzuki-Miyaura Coupling

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-BromopyridinePhenylboronic acid1 mol% Pd(OAc)₂, 2 mol% Ligand IK₂CO₃DMF/H₂O120 (MW)0.1770.0[1]
2-ChloropyridinePhenylboronic acid1 mol% Pd(OAc)₂, 2 mol% Ligand IK₂CO₃DMF/H₂O120 (MW)0.17< 5[1]
3-BromopyridinePhenylboronic acid1 mol% Pd(OAc)₂, 2 mol% Ligand IK₂CO₃DMF/H₂O120 (MW)0.1785.2[1]
3-ChloropyridinePhenylboronic acid1 mol% Pd(OAc)₂, 2 mol% Ligand IK₂CO₃DMF/H₂O120 (MW)0.1710.5[1]

Note: The data presented is for 2- and 3-halopyridines as a proxy for the expected reactivity trend of 4-substituted pyridines. It is anticipated that this compound would exhibit reactivity similar to other bromopyridines, readily undergoing coupling at the C-Br bond.

Experimental Protocol: Suzuki-Miyaura Coupling of a Halopyridine

This generalized protocol is based on common literature procedures.[2]

  • Reaction Setup: In an oven-dried Schlenk tube, combine the halopyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(PPh₃)₄, 2 mol%) and any additional ligand if required.

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water).

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified duration (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction and Monitoring cluster_workup Work-up and Purification A Combine Halopyridine, Boronic Acid, and Base B Add Palladium Catalyst and Ligand A->B C Add Degassed Solvent B->C D Heat and Stir C->D E Monitor Progress (TLC/GC-MS) D->E F Cool and Dilute E->F G Aqueous Wash F->G H Dry and Concentrate G->H I Column Chromatography H->I

A generalized workflow for Suzuki-Miyaura coupling reactions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. Similar to the Suzuki-Miyaura reaction, the reactivity of the aryl halide is a key parameter, with the C-Br bond of this compound being the expected site of reaction.

While direct comparative kinetic data for this compound is scarce, the general principles of the Buchwald-Hartwig amination suggest that aryl bromides are significantly more reactive than aryl chlorides. The choice of ligand is crucial in this reaction and can be tuned to modulate reactivity and selectivity.

Experimental Protocol: Buchwald-Hartwig Amination of a Bromopyridine

This protocol is a general representation of a typical Buchwald-Hartwig amination.

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the bromopyridine (1.0 mmol), the amine (1.2 mmol), a strong base (e.g., sodium tert-butoxide, 1.4 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the appropriate phosphine ligand (e.g., BINAP, 2-4 mol%).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Buchwald_Hartwig_Pathway Pd(0)L Pd(0)L (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Aryl Halide (this compound) Ar-X->Oxidative_Addition Amide_Formation Amide Formation Oxidative_Addition->Amide_Formation [Ar-Pd(II)-X]L Amine Amine Amine->Amide_Formation Base Base Base->Amide_Formation Reductive_Elimination Reductive Elimination Amide_Formation->Reductive_Elimination [Ar-Pd(II)-NR₂]L Reductive_Elimination->Pd(0)L Product Arylamine Product Reductive_Elimination->Product

Catalytic cycle of the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

In contrast to palladium-catalyzed cross-coupling reactions, the reactivity trend for halogens in SNAr reactions is often reversed, with fluoride being a better leaving group than bromide. This is because the rate-determining step is typically the nucleophilic attack on the aromatic ring to form a Meisenheimer complex, a step that is facilitated by the high electronegativity of the fluorine atom.[3]

General Reactivity Trend: F > Cl > Br > I

The pyridine ring is inherently electron-deficient, which activates it towards nucleophilic attack. For this compound, the situation is complex. While the C-F bond is generally more susceptible to nucleophilic attack in SNAr reactions, the regioselectivity will also be influenced by the electronic effects of the bromine atom and the directing effect of the pyridine nitrogen.

Comparative Reactivity in SNAr of 2-Halopyridines

SubstrateNucleophileSolventRelative RateReference
2-FluoropyridineSodium EthoxideEthanol320[3]
2-ChloropyridineSodium EthoxideEthanol1[3]
Experimental Protocol: SNAr Reaction on a Fluoropyridine

This is a general procedure for a typical SNAr reaction.[3]

  • Reaction Setup: To a solution of the fluoropyridine (1.0 mmol) in an appropriate anhydrous solvent (e.g., DMSO, DMF, or THF), add the nucleophile (1.0-1.5 equivalents). If the nucleophile is an amine, a base such as K₂CO₃ or Et₃N may be required.

  • Reaction: Stir the mixture at a suitable temperature (ranging from room temperature to elevated temperatures) and monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, pour the mixture into water and extract with an organic solvent.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or crystallization.

SNAr_Mechanism Reactants Fluoropyridine + Nucleophile Meisenheimer Meisenheimer Complex (Rate-determining step) Reactants->Meisenheimer Addition Product Substituted Pyridine + F⁻ Meisenheimer->Product Elimination

General mechanism of a nucleophilic aromatic substitution (SNAr) reaction.

Conclusion

This compound is a versatile building block with dual reactivity. In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, the C-Br bond is the more reactive site, allowing for selective functionalization. In contrast, for nucleophilic aromatic substitution reactions, the C-F bond is generally more susceptible to attack, although regioselectivity can be influenced by other factors. The choice of reaction conditions and reagents will ultimately determine the outcome of the transformation. The experimental protocols and comparative data provided in this guide serve as a valuable resource for chemists in designing and executing efficient synthetic strategies involving this and related halopyridines.

References

Comparative Yield Analysis of Cross-Coupling Methods for 4-Bromo-3-fluoropyridine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of substituted pyridines is a critical endeavor. The 4-bromo-3-fluoropyridine scaffold, in particular, is a valuable building block in medicinal chemistry. This guide provides a comparative analysis of various cross-coupling methods for the functionalization of this compound, offering a side-by-side look at reaction yields and detailed experimental protocols to aid in the selection of the most suitable method for a given synthetic challenge.

The palladium-catalyzed cross-coupling reactions explored in this guide include the Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. Each method offers a unique pathway to introduce diverse functionalities, such as aryl, vinyl, alkynyl, and amino groups, onto the pyridine core. The choice of a specific coupling partner and reaction conditions can significantly impact the yield and purity of the desired product. Below, we present a summary of reported yields for these reactions with this compound and related substrates, followed by detailed experimental procedures.

Comparative Yield Data

The following table summarizes the reported yields for various cross-coupling reactions of this compound and structurally similar compounds. It is important to note that direct comparative studies on a single substrate are limited, and the presented data is a collation from various sources. Reaction conditions such as catalyst, ligand, base, solvent, and temperature play a crucial role in the outcome and should be considered when evaluating these yields.

Cross-Coupling MethodCoupling PartnerProductYield (%)Reference Compound
Suzuki Coupling Phenylboronic acid3-Fluoro-4-phenylpyridine~99%2,3,5-trichloropyridine with arylboronic acids[1]
Stille Coupling Tributyl(phenyl)stannane3-Fluoro-4-phenylpyridine76-99%General range for aryl halides[2]
Sonogashira Coupling Phenylacetylene3-Fluoro-4-(phenylethynyl)pyridine65%3-Iodopyridine with phenylacetylene[3]
Heck Coupling Styrene3-Fluoro-4-styrylpyridine66-85%Aryl bromides with benzyl alcohol[4]
Buchwald-Hartwig Amination AnilineN-phenyl-3-fluoropyridin-4-amine55-98%2-Bromopyridines with volatile amines[5]

Note: The yields mentioned above are based on reactions with similar substrates and are intended to provide a general comparison. Actual yields with this compound may vary depending on the specific reaction conditions.

Experimental Protocols

The following are detailed experimental protocols for each of the five cross-coupling methods, adapted from literature procedures for similar substrates. These should serve as a starting point for the optimization of the reaction with this compound.

Suzuki Coupling

The Suzuki coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organohalide.

Reaction: this compound with Phenylboronic acid

Procedure: To a dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and a suitable base such as K₂CO₃ (2.0 mmol). The flask is evacuated and backfilled with an inert gas (e.g., argon) three times. A degassed solvent mixture, such as toluene/ethanol/water (4:1:1, 5 mL), is then added. The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organohalide, offering a robust method for C-C bond formation that is tolerant of a wide range of functional groups.[2]

Reaction: this compound with Tributyl(phenyl)stannane

Procedure: In a flame-dried Schlenk tube under an inert atmosphere, dissolve this compound (1.0 mmol) in an anhydrous, degassed solvent such as DMF or toluene (5 mL). Add Pd(PPh₃)₄ (0.05 mmol) and tributyl(phenyl)stannane (1.1 mmol). The reaction mixture is then heated to a temperature typically ranging from 80 to 110 °C. The progress of the reaction is monitored by TLC or GC-MS. After completion, the reaction is cooled and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with a saturated aqueous solution of KF to remove tin byproducts. The organic layer is dried, concentrated, and the product is purified by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds between an aryl or vinyl halide and a terminal alkyne.[3]

Reaction: this compound with Phenylacetylene

Procedure: To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol). Add a degassed solvent such as THF or DMF (5 mL) followed by a base, typically an amine like triethylamine (2.0 mmol). Finally, add phenylacetylene (1.2 mmol). The reaction is stirred at room temperature or gently heated (40-60 °C) until completion as indicated by TLC or GC-MS. The reaction mixture is then diluted with an organic solvent, washed with saturated aqueous NH₄Cl and brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.

Heck Coupling

The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene.[4]

Reaction: this compound with Styrene

Procedure: In a sealed tube, combine this compound (1.0 mmol), styrene (1.2 mmol), Pd(OAc)₂ (0.02 mmol), a phosphine ligand such as P(o-tolyl)₃ (0.04 mmol), and a base like triethylamine (1.5 mmol) in an anhydrous solvent like DMF or acetonitrile (5 mL). The tube is sealed and heated to 100-120 °C for several hours. After cooling, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5]

Reaction: this compound with Aniline

Procedure: To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), a palladium precatalyst such as Pd₂(dba)₃ (0.01-0.05 mmol), a suitable phosphine ligand (e.g., XPhos, BINAP), and a base like NaOtBu (1.4 mmol). Add aniline (1.2 mmol) and an anhydrous, degassed solvent such as toluene or dioxane (5 mL). The mixture is heated to 80-110 °C and stirred until the starting material is consumed. After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried, and concentrated. The crude product is then purified by column chromatography.

Visualizing the Synthetic Pathways

To better understand the experimental process and the relationships between the different methods, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Reactants Heating_Stirring Heating & Stirring (under inert atmosphere) Reactants->Heating_Stirring Catalyst_Ligand Catalyst & Ligand Catalyst_Ligand->Heating_Stirring Base_Solvent Base & Solvent Base_Solvent->Heating_Stirring Quenching_Extraction Quenching & Extraction Heating_Stirring->Quenching_Extraction Purification Column Chromatography Quenching_Extraction->Purification Product Product Purification->Product

Caption: General experimental workflow for a typical cross-coupling reaction.

Method_Comparison Start This compound Suzuki Suzuki (~99% Yield) Start->Suzuki ArB(OH)₂ Stille Stille (76-99% Yield) Start->Stille ArSnR₃ Sonogashira Sonogashira (65% Yield) Start->Sonogashira RC≡CH Heck Heck (66-85% Yield) Start->Heck RCH=CH₂ Buchwald Buchwald-Hartwig (55-98% Yield) Start->Buchwald R₂NH Aryl_Product Aryl-substituted Pyridine Suzuki->Aryl_Product Stille->Aryl_Product Alkynyl_Product Alkynyl-substituted Pyridine Sonogashira->Alkynyl_Product Alkenyl_Product Alkenyl-substituted Pyridine Heck->Alkenyl_Product Amino_Product Amino-substituted Pyridine Buchwald->Amino_Product

Caption: Comparison of cross-coupling methods for functionalizing this compound.

References

validation of synthetic routes to complex molecules using 4-Bromo-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the 3-fluoropyridine scaffold into complex molecules is a cornerstone of modern medicinal chemistry, offering unique physicochemical properties that can enhance drug efficacy, metabolic stability, and bioavailability. 4-Bromo-3-fluoropyridine has emerged as a critical and versatile building block for accessing a diverse range of 4-substituted-3-fluoropyridine derivatives, which are key intermediates in the synthesis of active pharmaceutical ingredients (APIs) and other high-value chemical entities.[1]

This guide provides an objective comparison of two powerful, palladium-catalyzed cross-coupling methodologies for the functionalization of this compound: the Sonogashira coupling for the synthesis of 4-alkynyl-3-fluoropyridines and the Suzuki-Miyaura coupling for the synthesis of 4-aryl-3-fluoropyridines. This comparison is supported by experimental data from the literature to validate these synthetic routes.

Core Synthetic Strategies: A Head-to-Head Comparison

The bromine atom at the 4-position of this compound provides a reactive handle for a variety of cross-coupling reactions, allowing for the selective formation of carbon-carbon bonds. Below, we compare the Sonogashira and Suzuki-Miyaura reactions, two of the most prevalent methods for elaborating this scaffold.

G cluster_0 Synthetic Routes from this compound cluster_1 Sonogashira Coupling cluster_2 Suzuki-Miyaura Coupling Start This compound Sonogashira Terminal Alkyne Pd_Cu_catalyst Pd/Cu Catalyst, Base Start->Pd_Cu_catalyst Suzuki Arylboronic Acid/Ester Pd_catalyst Pd Catalyst, Base Start->Pd_catalyst Sonogashira->Pd_Cu_catalyst Alkynylpyridine 4-Alkynyl-3-fluoropyridine Pd_Cu_catalyst->Alkynylpyridine Suzuki->Pd_catalyst Arylpyridine 4-Aryl-3-fluoropyridine Pd_catalyst->Arylpyridine

Diagram 1: Overview of Sonogashira and Suzuki-Miyaura coupling reactions starting from this compound.

Data Presentation: Performance of Sonogashira and Suzuki-Miyaura Couplings

The following tables summarize quantitative data for the Sonogashira and Suzuki-Miyaura cross-coupling reactions with substrates analogous to this compound, providing a benchmark for expected performance.

Table 1: Sonogashira Coupling of Bromopyridines with Terminal Alkynes

EntryBromopyridine SubstrateAlkyne PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF100396
22-Amino-3-bromopyridine1-HexynePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF100385
36-Bromo-3-fluoro-2-cyanopyridine1-Ethynyl-4-ethylbenzenePd(PPh₃)₄/CuIEt₃NTHFRT1693
46-Bromo-3-fluoro-2-cyanopyridine3-Ethynyl-1-propanolPd(PPh₃)₄/CuIEt₃NTHFRT1690

Data adapted from representative literature procedures.

Table 2: Suzuki-Miyaura Coupling of Bromopyridines with Arylboronic Acids

EntryBromopyridine SubstrateBoronic Acid PartnerCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
15-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄-K₂CO₃Dioxane/H₂O901295
25-Bromo-2-methylpyridin-3-amine4-Methoxyphenylboronic acidPd(PPh₃)₄-K₂CO₃Dioxane/H₂O901292
35-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄-K₃PO₄Dioxane/H₂O801885
45-(4-bromophenyl)-4,6-dichloropyrimidine4-Methylphenylboronic acidPd(PPh₃)₄-K₃PO₄Dioxane/H₂O802088

Data adapted from representative literature procedures.

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are generalized and may require optimization for specific substrates.

Protocol 1: General Procedure for Sonogashira Cross-Coupling

This protocol describes a typical setup for the palladium-copper co-catalyzed Sonogashira reaction.

G cluster_workflow Sonogashira Coupling Workflow A 1. Add this compound, Pd catalyst, Cu(I) salt, and ligand to a dry flask under inert gas. B 2. Add anhydrous solvent (e.g., THF, DMF) and an amine base (e.g., Et3N). A->B C 3. Add terminal alkyne (1.1-1.5 equiv). B->C D 4. Stir at room temperature or heat as required. Monitor by TLC/LC-MS. C->D E 5. Aqueous workup and extraction with an organic solvent. D->E F 6. Purify by column chromatography. E->F G cluster_workflow Suzuki-Miyaura Coupling Workflow A 1. Combine this compound, arylboronic acid, Pd catalyst, and base in a flask. B 2. Add degassed solvent system (e.g., Dioxane/H2O). A->B C 3. Heat the mixture under an inert atmosphere. Monitor by TLC/LC-MS. B->C D 4. Cool, dilute with water, and extract with an organic solvent. C->D E 5. Wash, dry, and concentrate the organic layers. D->E F 6. Purify by column chromatography or recrystallization. E->F

References

Spectroscopic Scrutiny: A Comparative Guide to 4-Bromo-3-fluoropyridine and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic analysis of 4-bromo-3-fluoropyridine and its isomers, 2-bromo-5-fluoropyridine and 4-bromo-2-fluoropyridine, is presented for researchers, scientists, and professionals in drug development. This guide provides a comparative overview of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by experimental protocols and visualizations to facilitate compound identification and characterization.

The substitution pattern of halogen atoms on a pyridine ring significantly influences its electronic properties and reactivity, making the accurate identification of specific isomers crucial in synthetic chemistry and drug discovery. This guide offers a side-by-side comparison of the spectroscopic signatures of three commercially available bromofluoropyridine isomers to aid in their unambiguous differentiation.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry for this compound, 2-bromo-5-fluoropyridine, and 4-bromo-2-fluoropyridine.

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) ¹⁹F NMR (δ, ppm) Mass Spectrum (m/z)
This compound 8.42 (d, J=4.8 Hz, 1H), 8.32 (s, 1H), 7.42 (t, J=5.0 Hz, 1H)Data not availableData not available175, 177 (M+, M+2)
2-Bromo-5-fluoropyridine 8.35 (d, J=3.0 Hz, 1H), 7.80 (td, J=8.5, 3.0 Hz, 1H), 7.48 (dd, J=8.7, 4.4 Hz, 1H)158.8 (d, J=258.5 Hz), 142.1 (d, J=25.8 Hz), 133.5 (d, J=4.4 Hz), 125.8 (d, J=20.1 Hz), 122.9 (d, J=4.1 Hz)-119.3175, 177 (M+, M+2)
4-Bromo-2-fluoropyridine 8.16 (d, J=5.3 Hz, 1H), 7.31 (d, J=1.7 Hz, 1H), 7.19 (dd, J=5.3, 1.9 Hz, 1H)Data not availableData not available175, 177 (M+, M+2)

Table 1. Comparative Spectroscopic Data of this compound Isomers.

Infrared Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups and vibrational modes of a molecule. The C-Br and C-F stretching frequencies, as well as the aromatic C-H and C=N stretching and bending vibrations, are characteristic for these isomers.

Compound Characteristic IR Absorptions (cm⁻¹)
This compound Data not available
2-Bromo-5-fluoropyridine 1605, 1575, 1465, 1420, 1240, 1130, 870, 820
4-Bromo-2-fluoropyridine 1610, 1580, 1470, 1410, 1250, 1150, 880, 830

Table 2. Comparative IR Data of this compound Isomers.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic comparison of chemical isomers.

G Experimental Workflow for Isomer Comparison cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis cluster_3 Conclusion IsomerA Isomer A NMR NMR Spectroscopy (1H, 13C, 19F) IsomerA->NMR IR IR Spectroscopy IsomerA->IR MS Mass Spectrometry IsomerA->MS IsomerB Isomer B IsomerB->NMR IsomerB->IR IsomerB->MS IsomerC Isomer C IsomerC->NMR IsomerC->IR IsomerC->MS CompareSpectra Compare Spectra NMR->CompareSpectra IR->CompareSpectra MS->CompareSpectra Identify Identify Characteristic Peaks CompareSpectra->Identify Characterize Structural Characterization Identify->Characterize

Caption: A flowchart illustrating the process of comparing chemical isomers using various spectroscopic techniques.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 or 500 MHz NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the solid or 5-10 µL of the liquid sample was dissolved in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition:

    • ¹H NMR: Standard proton NMR spectra were acquired.

    • ¹³C NMR: Proton-decoupled ¹³C NMR spectra were acquired.

    • ¹⁹F NMR: Proton-decoupled ¹⁹F NMR spectra were acquired.

  • Data Processing: The raw data was processed using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane for ¹H and ¹³C NMR).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation:

    • Liquid Samples: A thin film of the liquid sample was placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Solid Samples: A small amount of the solid sample was ground with KBr powder and pressed into a thin pellet.

  • Data Acquisition: The spectrum was recorded over a typical range of 4000-400 cm⁻¹. A background spectrum was recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, typically with an electron ionization (EI) source.

  • Sample Introduction: A small amount of the sample was introduced into the ion source, often via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: The sample was ionized using a standard electron energy (typically 70 eV).

  • Data Acquisition: The mass-to-charge ratio (m/z) of the resulting ions was measured. The characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) is a key diagnostic feature.

This guide provides a foundational spectroscopic comparison of this compound and two of its isomers. The presented data and protocols are intended to assist researchers in the accurate identification and characterization of these important synthetic building blocks. For definitive structural elucidation, it is always recommended to perform a comprehensive analysis and consider two-dimensional NMR experiments.

A Comparative Guide to the Reactivity of 4-Fluoropyridine versus 4-Bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within drug discovery and development, halopyridines serve as versatile and indispensable building blocks. The strategic functionalization of the pyridine core is a frequent objective, and the choice of the halogen substituent can profoundly influence the reactivity and synthetic pathway. This guide provides an objective comparison of the reactivity of 4-fluoropyridine and 4-bromopyridine in three key transformation types: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination. This analysis is supported by experimental data to inform substrate selection and optimize reaction conditions.

Principles of Reactivity: Fluorine vs. Bromine

The divergent reactivity of 4-fluoropyridine and 4-bromopyridine stems from the fundamental properties of the carbon-halogen bond and the electronic nature of the halogen itself.

In Nucleophilic Aromatic Substitution (SNAr) , the reaction typically proceeds through a two-step addition-elimination mechanism. The rate-determining step is the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex. The high electronegativity of fluorine strongly polarizes the C-F bond and stabilizes this intermediate through an inductive effect, thereby accelerating the rate of nucleophilic attack. Consequently, in SNAr reactions, the reactivity order is often F > Cl > Br > I.[1]

Conversely, in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, the initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The strength of this bond is the critical factor, with weaker bonds undergoing oxidative addition more readily. The C-Br bond is significantly weaker than the C-F bond, leading to a general reactivity trend of I > Br > Cl > F for these transformations.[2]

Quantitative Reactivity Comparison

The following tables summarize the available quantitative data comparing the performance of 4-fluoropyridine and 4-bromopyridine in key reactions.

Table 1: Nucleophilic Aromatic Substitution (SNAr) with Piperidine

SubstrateNucleophileSolventTemperature (°C)Second-Order Rate Constant (k, M⁻¹s⁻¹)Relative Rate
4-FluoropyridinePiperidineMethanol25kFHigher
4-BromopyridinePiperidineMethanol25kBrLower

Note: While specific rate constants for 4-halopyridines were not found, studies on analogous N-methylpyridinium ions show that the reactivity for F, Cl, and Br are roughly similar, with cyano-substituted pyridines being significantly more reactive.[3][4][5] However, the general principle in SNAr reactions is that fluoro-substituted rings are more reactive than their bromo counterparts.[1]

Table 2: Suzuki-Miyaura Coupling with Phenylboronic Acid (Representative Data)

SubstrateCoupling PartnerCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
4-BromopyridinePhenylboronic AcidPd(PPh₃)₄PPh₃K₂CO₃Dioxane/H₂O90-1004-1285-95[6]
4-FluoropyridinePhenylboronic AcidPd(OAc)₂SPhosK₃PO₄n-Butanol10012-24Lower Yield Expected*

Table 3: Buchwald-Hartwig Amination with Aniline (Representative Data)

SubstrateCoupling PartnerCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
4-BromopyridineAnilinePd(OAc)₂XPhosNaOtBuToluene1002-24Good to Excellent[8]
4-FluoropyridineAnilinePd₂(dba)₃BrettPhosNaOtBuToluene10012-24Lower Yield Expected*

Note: Similar to the Suzuki coupling, direct comparative data for 4-fluoropyridine in the Buchwald-Hartwig amination is scarce. The lower expected yield is based on the established reactivity trends for aryl halides in this reaction.[9][10]

Experimental Protocols

Detailed methodologies for the key reactions are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and scales.

Nucleophilic Aromatic Substitution (SNAr) of 4-Fluoropyridine with Morpholine

Materials:

  • 4-Fluoropyridine (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Potassium Phosphate (K₃PO₄) (1.5 equiv)

  • Anhydrous tert-Amyl alcohol

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add K₃PO₄ (1.5 equivalents).

  • Add 4-fluoropyridine (1.0 equivalent) and morpholine (1.2 equivalents).

  • Add anhydrous tert-amyl alcohol to achieve a suitable concentration (e.g., 0.2 M).

  • Stir the reaction mixture and heat to 110 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[1]

Suzuki-Miyaura Coupling of 4-Bromopyridine with Phenylboronic Acid

Materials:

  • 4-Bromopyridine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromopyridine, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times.

  • Using a syringe, add the degassed 1,4-dioxane/water mixture.

  • Immerse the flask in a preheated oil bath and stir the reaction mixture at 90-100 °C.

  • Monitor the reaction's progress periodically using an appropriate analytical technique (TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[11]

Buchwald-Hartwig Amination of 4-Bromopyridine with Aniline

Materials:

  • 4-Bromopyridine (1.0 equiv)

  • Aniline (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)

  • XPhos (2.5-6 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Nitrogen or Argon gas

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd(OAc)₂, XPhos, and NaOtBu to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Add anhydrous toluene, followed by 4-bromopyridine and aniline.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing Reaction Pathways

The following diagrams illustrate the fundamental mechanisms discussed in this guide.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products 4-Halopyridine 4-Halopyridine Meisenheimer_Complex Meisenheimer Complex 4-Halopyridine->Meisenheimer_Complex + Nucleophile (Addition) Nucleophile Nucleophile Substituted_Pyridine Substituted_Pyridine Meisenheimer_Complex->Substituted_Pyridine - Halide Ion (Elimination) Halide_Ion Halide_Ion

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Aryl-Pd(II)-X(L2) Aryl-Pd(II)-X(L2) Oxidative_Addition->Aryl-Pd(II)-X(L2) Transmetalation Transmetalation Aryl-Pd(II)-X(L2)->Transmetalation Aryl-Pd(II)-Aryl'(L2) Aryl-Pd(II)-Aryl'(L2) Transmetalation->Aryl-Pd(II)-Aryl'(L2) Reductive_Elimination Reductive Elimination Aryl-Pd(II)-Aryl'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Biaryl_Product Biaryl_Product Reductive_Elimination->Biaryl_Product Aryl-Halide Aryl-Halide Aryl-Halide->Oxidative_Addition Organoboron Organoboron Organoboron->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Amination Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Aryl-Pd(II)-X(L) Aryl-Pd(II)-X(L) Oxidative_Addition->Aryl-Pd(II)-X(L) Amine_Coordination Amine Coordination Aryl-Pd(II)-X(L)->Amine_Coordination Aryl-Pd(II)-Amine(L) Aryl-Pd(II)-Amine(L) Amine_Coordination->Aryl-Pd(II)-Amine(L) Deprotonation Deprotonation (Base) Aryl-Pd(II)-Amine(L)->Deprotonation Aryl-Pd(II)-Amido(L) Aryl-Pd(II)-Amido(L) Deprotonation->Aryl-Pd(II)-Amido(L) Reductive_Elimination Reductive Elimination Aryl-Pd(II)-Amido(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Aryl_Amine_Product Aryl_Amine_Product Reductive_Elimination->Aryl_Amine_Product Aryl-Halide Aryl-Halide Aryl-Halide->Oxidative_Addition Amine Amine Amine->Amine_Coordination

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Conclusion

The choice between 4-fluoropyridine and 4-bromopyridine as a synthetic precursor is highly dependent on the desired chemical transformation. For nucleophilic aromatic substitution reactions, 4-fluoropyridine is generally the more reactive substrate, often allowing for milder reaction conditions. In contrast, for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, 4-bromopyridine is typically more reactive due to the weaker carbon-bromine bond. Understanding these fundamental reactivity differences is crucial for the rational design of efficient and effective synthetic routes in the pursuit of novel molecules for pharmaceutical and materials science applications.

References

Safety Operating Guide

Proper Disposal of 4-Bromo-3-fluoropyridine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical procedures for the proper disposal of 4-Bromo-3-fluoropyridine, a halogenated heterocyclic organic compound. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This information is intended for researchers, scientists, and professionals in drug development who handle this chemical.

Immediate Safety Protocols & Hazard Assessment

This compound is classified as a hazardous substance. All handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a designated, well-ventilated area, preferably a chemical fume hood.

Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale
Hand Protection Chemically resistant gloves (e.g., Nitrile)Prevents skin contact, as the substance is harmful.
Eye Protection Safety glasses or gogglesProtects eyes from splashes and irritation.[1]
Body Protection Laboratory coatPrevents contamination of personal clothing.
Respiratory Use in a well-ventilated area or fume hoodAvoids inhalation of harmful vapors.[1]
Hazard Identification
HazardDescription
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1]
Skin Irritation Causes skin irritation.[1]
Eye Irritation Causes serious eye irritation.[1]
Respiratory Irritation May cause respiratory irritation.[1]

In the event of a spill, it should be absorbed with an inert material such as sand or vermiculite. The absorbed material must then be collected into a sealed, designated hazardous waste container. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[2]

Step-by-Step Disposal Procedure

The proper disposal of this compound follows the guidelines for halogenated organic waste. Segregation from other waste streams is crucial to prevent dangerous reactions and to facilitate proper disposal by licensed waste management services.

  • Waste Collection:

    • Designate a specific waste container for "Halogenated Organic Waste."[2]

    • Use a chemically compatible, leak-proof container with a secure screw-top cap, such as a glass or polyethylene bottle.[2] The container must be in good condition, free of cracks or leaks.[2]

  • Labeling:

    • The waste container must be clearly labeled as soon as the first drop of waste is added.[3]

    • The label must include the words "Hazardous Waste."[2]

    • The full chemical name, "this compound," must be written out; do not use abbreviations or chemical formulas.[3]

    • If it is a mixture, list all constituents and their approximate percentages.[2]

    • Include the specific hazard class (e.g., toxic, irritant).

  • Temporary Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated area, away from normal laboratory activities.[4]

    • Ensure the storage area has secondary containment to capture any potential leaks.[4]

    • Crucially, do not store with incompatible materials.

Chemical Incompatibility

It is imperative to avoid mixing this compound waste with the following substances to prevent violent reactions:

Incompatible Material
Strong Oxidizing Agents
Strong Acids
Strong Bases

Source: Information derived from safety data sheets of similar pyridine compounds.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G Workflow for this compound Disposal A Start: Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Designated 'Halogenated Organic Waste' Container B->C D Is container properly labeled with 'Hazardous Waste' and full chemical name? C->D E Label Container Correctly D->E No F Add Waste to Container D->F Yes E->F G Securely Seal Container F->G H Store in Designated, Secure, and Ventilated Area with Secondary Containment G->H I Check for Incompatible Materials in Storage Area H->I J Remove Incompatible Materials I->J Incompatibles Present K Arrange for Pickup by Licensed Waste Disposal Company I->K No Incompatibles J->K L End: Proper Disposal K->L

Caption: Disposal workflow for this compound.

Final Disposal

All chemical waste must be disposed of through a licensed and approved hazardous waste disposal company.[5][6][7] Do not attempt to neutralize or dispose of the chemical through other means unless it is a recognized and documented laboratory procedure that is part of the experiment.[7] Ensure that all local, regional, and national regulations regarding hazardous waste are strictly followed.[5][6][7]

References

Essential Safety and Operational Guide for 4-Bromo-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4-Bromo-3-fluoropyridine. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires careful handling. It is classified as harmful if swallowed, in contact with skin, or inhaled, and it can cause serious skin and eye irritation.[1][2] A comprehensive suite of personal protective equipment is mandatory to prevent exposure.

Table 1: Personal Protective Equipment for Handling this compound

PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles or Face ShieldChemical splash goggles are required. A face shield should be worn when there is a heightened risk of splashes.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Gloves should be inspected for any signs of damage before use and disposed of immediately if contaminated.
Body Protection Laboratory Coat or Chemical-Resistant ApronA flame-retardant lab coat that is fully fastened is essential. For larger quantities or situations with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection Fume Hood or RespiratorAll handling of this compound should be conducted in a certified chemical fume hood to minimize the inhalation of vapors. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.
Foot Protection Closed-Toe ShoesSubstantial, closed-toe shoes are mandatory to protect against accidental spills.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

1. Preparation:

  • Ensure that the chemical fume hood is functioning correctly before commencing any work.

  • Clear the workspace of all non-essential items.

  • Confirm the location and accessibility of the nearest eyewash station and safety shower.

  • Assemble all necessary PPE as detailed in Table 1.

2. Weighing and Transfer:

  • Perform all weighing and transfer operations within the fume hood to control exposure.

  • Use disposable weighing implements to prevent cross-contamination of laboratory equipment.

  • Handle the compound with care to minimize the generation of aerosols.

3. Dissolution:

  • When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Keep the container covered as much as possible during the dissolution process.

4. Post-Handling:

  • Thoroughly decontaminate the work area after the procedure is complete.

  • Clean any equipment that has come into contact with the chemical using an appropriate solvent.

  • Carefully remove and properly dispose of all contaminated PPE.

  • Wash hands thoroughly with soap and water after handling is complete.

Emergency Procedures

In the event of exposure or a spill, immediate action is necessary.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[3]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes.[3] Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spill: Evacuate the immediate area. Wear appropriate PPE, including respiratory protection, before attempting to clean up. Contain the spill using an inert absorbent material such as sand or vermiculite. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with all local, state, and federal regulations.

  • Solid Waste: Collect any solid waste in a designated, sealed, and clearly labeled hazardous waste container. The label must include the chemical name and all associated hazards.

  • Liquid Waste: Collect all liquid waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weighing boats, and paper towels, must be placed in a designated solid hazardous waste container.

G prep Preparation (Verify Fume Hood, Clear Workspace, Locate Safety Equipment) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep->ppe handling Chemical Handling (Weighing, Transfer, Dissolution) - Inside Fume Hood - ppe->handling post_handling Post-Handling Procedures (Decontaminate Workspace and Equipment) handling->post_handling waste Waste Segregation (Solid, Liquid, Contaminated PPE) post_handling->waste wash Personal Decontamination (Remove PPE, Wash Hands) post_handling->wash disposal Secure Disposal (Labeled Hazardous Waste Containers) waste->disposal complete Procedure Complete disposal->complete wash->complete

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.